molecular formula C8H16ClNO2 B1375447 tert-Butyl azetidine-3-carboxylate hydrochloride CAS No. 53871-08-2

tert-Butyl azetidine-3-carboxylate hydrochloride

Cat. No.: B1375447
CAS No.: 53871-08-2
M. Wt: 193.67 g/mol
InChI Key: JROLDIFBZMRPMP-UHFFFAOYSA-N
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Description

Tert-Butyl azetidine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl azetidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-8(2,3)11-7(10)6-4-9-5-6;/h6,9H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROLDIFBZMRPMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53871-08-2
Record name tert-butyl azetidine-3-carboxylate hydrochloride
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Foundational & Exploratory

The Azetidine Moiety: A Technical Primer on tert-Butyl azetidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of modern drug discovery is a testament to the relentless pursuit of novel molecular architectures that can effectively modulate biological targets. Within this landscape, small, strained heterocyclic scaffolds have emerged as powerful tools for medicinal chemists. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its unique conformational properties and its ability to impart desirable physicochemical characteristics to drug candidates. This technical guide provides a comprehensive overview of the basic properties of a key azetidine building block, tert-butyl azetidine-3-carboxylate hydrochloride, offering insights into its handling, characterization, and strategic application in the synthesis of next-generation therapeutics.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] As a hydrochloride salt, it exhibits enhanced stability and solubility in aqueous and protic solvents compared to its free base form, making it a convenient building block for a variety of chemical transformations.

Structural and Molecular Data

A clear understanding of the molecular architecture is fundamental to appreciating its reactivity and role in synthesis.

PropertyValueSource
Chemical Name This compound
CAS Number 53871-08-2
Molecular Formula C₈H₁₆ClNO₂
Molecular Weight 193.67 g/mol [2]
IUPAC Name tert-butyl 3-azetidinecarboxylate hydrochloride
SMILES CC(C)(C)OC(=O)C1CNC1.[H]Cl[3]
InChI Key JROLDIFBZMRPMP-UHFFFAOYSA-N
Physical Properties

The physical state and solubility of a building block are critical parameters for its practical application in a laboratory setting.

  • Appearance: White to off-white crystalline powder.[1]

  • Melting Point: While the exact melting point is not widely reported, a related compound, tert-butyl 3-(methylamino)azetidine-3-carboxylate hydrochloride, has a melting point of approximately 160-165 °C.[1] It is crucial for researchers to determine the precise melting point of their specific batch as a measure of purity.

  • Stability and Storage: The compound is stable under dry, dark, and low-temperature conditions.[1] It should be stored in an inert atmosphere at 2-8 °C.

The Azetidine Scaffold: A Privileged Structure in Medicinal Chemistry

The azetidine ring is considered a "privileged scaffold" in drug discovery. This is due to its unique combination of properties that make it an attractive alternative to more common saturated heterocycles like piperidine and pyrrolidine.

Conformational Rigidity and Vectorial Projection

The inherent ring strain of the four-membered azetidine ring imparts a degree of conformational rigidity. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. Furthermore, the substituents on the azetidine ring are projected in well-defined vectors, allowing for precise control over the spatial orientation of pharmacophoric elements.

Caption: Conformational rigidity and defined substituent vectors of the azetidine ring.

Physicochemical Property Modulation

Incorporating an azetidine moiety can favorably modulate key physicochemical properties of a drug candidate. The nitrogen atom can act as a hydrogen bond acceptor, and in its protonated state, as a hydrogen bond donor, influencing solubility and interactions with biological targets. The compact nature of the azetidine ring can also lead to a lower lipophilicity (logP) compared to larger saturated heterocycles, which is often desirable for improving pharmacokinetic profiles.

Analytical Characterization: A Guide to Quality Control

Ensuring the identity and purity of this compound is paramount before its use in synthesis. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: One would expect to see a characteristic singlet for the nine protons of the tert-butyl group, typically in the range of 1.4-1.5 ppm. The protons on the azetidine ring would appear as multiplets in the aliphatic region, with their chemical shifts and coupling constants being influenced by the carboxylate group and the protonated nitrogen.

  • ¹³C NMR: The spectrum would show a signal for the quaternary carbon of the tert-butyl group and another for the methyl carbons. The carbons of the azetidine ring would resonate in the aliphatic region, and the carbonyl carbon of the ester would appear further downfield.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. Key expected vibrational frequencies for this compound include:

  • N-H stretch: A broad absorption due to the ammonium salt.

  • C=O stretch: A strong absorption characteristic of the ester carbonyl group, typically around 1730-1750 cm⁻¹.

  • C-O stretch: An absorption corresponding to the ester C-O bond.

  • C-H stretch: Absorptions for the aliphatic C-H bonds of the azetidine and tert-butyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For tert-butyl azetidine-3-carboxylate, the free base would be observed. Common fragmentation patterns for Boc-protected amines involve the loss of isobutylene (56 Da) or the entire Boc group.

Synthesis and Handling

While a definitive, step-by-step protocol for the synthesis of this compound is not detailed in readily available literature, general synthetic strategies for related compounds provide a strong foundation for its preparation.

General Synthetic Approach

A common route to 3-substituted azetidines involves the use of a precursor such as 1-Boc-3-azetidinone.[4] The synthesis of this precursor often starts from 3-hydroxyazetidine hydrochloride, which is first protected with a Boc group and then oxidized to the ketone.[5] Subsequent functionalization at the 3-position can lead to the desired carboxylate derivative. The final step would involve the formation of the hydrochloride salt.

Caption: A plausible synthetic workflow for this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

  • Precautionary Statements: Recommended precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.[1] The compound should be handled in a well-ventilated area or a fume hood.

Applications in Drug Discovery: A Versatile Building Block

The true value of this compound lies in its utility as a versatile building block for the synthesis of complex and biologically active molecules. The Boc-protected nitrogen allows for a wide range of chemical transformations on other parts of the molecule, and the Boc group can be readily removed under acidic conditions to reveal the secondary amine for further functionalization.

Introduction of the Azetidine Moiety in Lead Optimization

During the lead optimization phase of drug discovery, the introduction of an azetidine ring can be a strategic move to fine-tune the properties of a molecule. For instance, replacing a more flexible or lipophilic group with an azetidine can improve metabolic stability, aqueous solubility, and the overall pharmacokinetic profile.

A Key Intermediate in the Synthesis of Marketed Drugs and Clinical Candidates

While specific examples of the direct use of this compound in the synthesis of marketed drugs are not prominently documented, the broader class of functionalized azetidines are key components in several important therapeutics. For example, the JAK inhibitor baricitinib contains an azetidine moiety that is crucial for its activity.[6] The synthesis of such complex molecules often relies on the availability of appropriately functionalized azetidine building blocks.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique structural and physicochemical properties, stemming from the strained four-membered azetidine ring, offer a powerful tool for modulating the characteristics of drug candidates. A thorough understanding of its basic properties, including its handling, characterization, and reactivity, is essential for its effective application in the synthesis of innovative therapeutics. As the demand for novel chemical matter in drug discovery continues to grow, the strategic use of building blocks like this compound will undoubtedly play a crucial role in the development of the medicines of tomorrow.

References

  • ChemBK. tert-butyl 3-(MethylaMino)azetidine-3-carboxylate hydrochloride. Available from: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. 2023-01-21. Available from: [Link]

  • Google Patents. Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. CN111362852A.
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC - NIH. 2019-10-31. Available from: [Link]

  • Knight Chemicals Online. tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate. Available from: [Link]

  • PubChem. Tert-butyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate. Available from: [Link]

Sources

An In-Depth Technical Guide to tert-Butyl Azetidine-3-carboxylate Hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and three-dimensional character offer unique conformational constraints that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties of drug candidates. Among the vast array of azetidine-based building blocks, tert-Butyl azetidine-3-carboxylate hydrochloride (CAS No. 53871-08-2) stands out as a versatile and highly valuable intermediate for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its synthesis, purification, in-depth characterization, and key applications in drug discovery, empowering researchers to leverage its full potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and formulation.

PropertyValueSource
CAS Number 53871-08-2
Molecular Formula C₈H₁₆ClNO₂
Molecular Weight 193.67 g/mol
Appearance White to off-white crystalline powder
Melting Point Approximately 160-165 °C
Solubility Soluble in water and polar organic solvents like methanol and ethanol.
Storage Store at 2-8°C under an inert atmosphere.

Synthesis of this compound: A Proposed Multi-Step Approach

While a definitive, publicly available, step-by-step protocol for the direct synthesis of this compound is not readily found in peer-reviewed literature, a plausible and efficient synthetic route can be constructed based on established methodologies for analogous azetidine derivatives. The following proposed synthesis starts from the commercially available 1-Boc-3-azetidinone.

Synthesis_of_tert-Butyl_azetidine-3-carboxylate_hydrochloride start 1-Boc-3-azetidinone step1 Horner-Wadsworth-Emmons Reaction start->step1 intermediate1 tert-Butyl 3-(cyanomethylene) azetidine-1-carboxylate step1->intermediate1 step2 Hydrogenation (e.g., H₂, Pd/C) Esterification (e.g., t-BuOH, DCC) intermediate1->step2 intermediate2 tert-Butyl azetidine-3-carboxylate (Free Base) step2->intermediate2 step3 Salt Formation (HCl in ether or isopropanol) intermediate2->step3 product tert-Butyl azetidine-3-carboxylate hydrochloride step3->product

Caption: Proposed synthetic pathway for this compound.

Part 1: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

This initial step involves a Horner-Wadsworth-Emmons reaction to introduce the carboxylate precursor.

Experimental Protocol:

  • To a solution of diethyl (cyanomethyl)phosphonate in anhydrous tetrahydrofuran (THF) at -5 °C under a nitrogen atmosphere, slowly add a solution of potassium tert-butoxide in THF.

  • Stir the mixture at -5 °C for 3 hours.

  • Add a solution of 1-Boc-3-azetidinone in THF and continue stirring at -5 °C for an additional 2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.[1]

Causality of Experimental Choices:

  • The Horner-Wadsworth-Emmons reaction is a reliable method for forming carbon-carbon double bonds, in this case, creating the exocyclic methylene group with the cyano functionality.[2]

  • The use of a strong, non-nucleophilic base like potassium tert-butoxide is crucial for the deprotonation of the phosphonate ester to form the reactive ylide.

  • Low-temperature conditions (-5 °C) are employed to control the reactivity of the base and minimize side reactions.

Part 2: Reduction and Esterification

This step involves the reduction of the double bond and nitrile to form the saturated carboxylate.

Experimental Protocol:

  • Dissolve tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate in a suitable solvent such as methanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to hydrogenation (H₂ gas) at a suitable pressure (e.g., 50 psi) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • The resulting crude azetidine-3-carboxylic acid can be esterified using tert-butanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).

  • Stir the reaction at room temperature until completion.

  • Filter off the dicyclohexylurea byproduct and wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude tert-butyl azetidine-3-carboxylate free base.

Causality of Experimental Choices:

  • Catalytic hydrogenation with Pd/C is a standard and efficient method for the reduction of both alkenes and nitriles to the corresponding alkane and amine, which in this case would be further hydrolyzed to the carboxylic acid.

  • The Steglich esterification using DCC and DMAP is a mild and effective method for forming esters from carboxylic acids and alcohols, particularly when one of the components is sterically hindered, like tert-butanol.

Part 3: Salt Formation and Purification

The final step involves the formation of the hydrochloride salt and subsequent purification.

Experimental Protocol:

  • Dissolve the crude tert-butyl azetidine-3-carboxylate free base in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

  • For further purification, recrystallization can be performed from a suitable solvent system, such as isopropanol/diethyl ether.

Causality of Experimental Choices:

  • The formation of the hydrochloride salt serves a dual purpose: it enhances the stability of the compound and often facilitates its purification by crystallization, as salts tend to be more crystalline than their free base counterparts.

  • The choice of a non-polar solvent like diethyl ether or a moderately polar solvent like isopropanol for the salt formation and recrystallization is crucial to ensure good precipitation and effective removal of impurities.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (400 MHz, DMSO-d₆):

  • δ ~9.5-10.5 ppm (br s, 2H): This broad singlet corresponds to the two protons of the protonated azetidine nitrogen (NH₂⁺). The broadness is due to quadrupolar relaxation and exchange with residual water.

  • δ ~4.0-4.2 ppm (m, 4H): This multiplet arises from the four protons on the carbons adjacent to the nitrogen in the azetidine ring (CH₂-N⁺-CH₂).

  • δ ~3.5-3.7 ppm (m, 1H): This multiplet corresponds to the proton at the 3-position of the azetidine ring (CH-COO).

  • δ 1.45 ppm (s, 9H): This sharp singlet is characteristic of the nine equivalent protons of the tert-butyl group (C(CH₃)₃).

¹³C NMR (100 MHz, DMSO-d₆):

  • δ ~170 ppm: Carbonyl carbon of the ester group (C=O).

  • δ ~81 ppm: Quaternary carbon of the tert-butyl group (C(CH₃)₃).

  • δ ~48 ppm: The two equivalent carbons of the azetidine ring adjacent to the nitrogen (CH₂-N⁺-CH₂).

  • δ ~35 ppm: The carbon at the 3-position of the azetidine ring (CH-COO).

  • δ ~28 ppm: The three equivalent methyl carbons of the tert-butyl group (C(CH₃)₃).

(Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.)

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the final compound. A typical reversed-phase HPLC method can be employed.

Proposed HPLC Method:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

This method should provide a sharp, well-resolved peak for the target compound, allowing for accurate purity determination.

HPLC_Workflow sample Sample Preparation (Dissolve in Mobile Phase) hplc HPLC System (Pump, Injector, Column, Detector) sample->hplc data Data Acquisition (Chromatogram) hplc->data analysis Data Analysis (Peak Integration, Purity Calculation) data->analysis

Caption: General workflow for HPLC analysis of the final compound.

Applications in Drug Discovery: A Versatile Building Block

This compound is a key starting material in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors.

One prominent example is its use in the synthesis of Baricitinib , a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis.[1][3] The azetidine-3-carboxylate moiety serves as a crucial scaffold for the introduction of the ethylsulfonyl group and the connection to the pyrazolopyrimidine core of the drug.

The versatility of this building block stems from the presence of multiple reactive sites:

  • The secondary amine (after deprotection): Allows for N-alkylation, N-arylation, and acylation reactions to build diverse substituents.

  • The tert-butyl ester: Can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or used in other transformations.

This dual functionality enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.

  • Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.

  • Storage: Keep the container tightly closed and store in a cool, dry place (2-8°C) under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

This compound is a fundamentally important building block for medicinal chemists and drug development professionals. Its unique structural features and versatile reactivity provide a powerful tool for the synthesis of novel and complex molecular entities with therapeutic potential. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, offering a solid foundation for researchers to confidently incorporate this valuable intermediate into their synthetic strategies. As the demand for innovative drug candidates with improved properties continues to grow, the utility of scaffolds like the azetidine ring, and key intermediates such as the one discussed herein, will undoubtedly continue to expand.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central. [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. National Center for Biotechnology Information. [Link]

  • tert-butyl 3-(MethylaMino)azetidine-3-carboxylate hydrochloride. ChemBK. [Link]

Sources

A Technical Guide to the Solubility of tert-Butyl Azetidine-3-Carboxylate Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the solubility characteristics of tert-butyl azetidine-3-carboxylate hydrochloride, a key building block in modern medicinal chemistry. Recognizing the critical role of solubility in drug discovery and development, from initial screening to formulation, this document offers both theoretical insights and practical, field-proven methodologies for its accurate determination.

Introduction: The Significance of this compound

This compound is a valuable heterocyclic compound frequently utilized in the synthesis of novel therapeutic agents. Its strained four-membered ring system and functional group handles make it an attractive scaffold for introducing unique three-dimensional structures into drug candidates. Understanding its solubility is paramount, as this fundamental physical property influences reaction kinetics, purification strategies, and ultimately, the bioavailability of any resulting active pharmaceutical ingredient (API).

Physicochemical Properties and Expected Solubility Profile

As the hydrochloride salt of an amino acid ester, this compound is an ionic, polar compound. This molecular structure dictates its solubility behavior. While specific quantitative data is not extensively available in public literature, we can infer its general solubility based on fundamental chemical principles.

The presence of the hydrochloride salt dramatically increases its polarity compared to its free base form. This suggests a higher affinity for polar protic solvents capable of solvating the ions through strong ion-dipole interactions and hydrogen bonding. Consequently, it is expected to be soluble in solvents such as water and lower-aliphatic alcohols like methanol and ethanol. Conversely, its solubility is anticipated to be significantly lower in nonpolar aprotic solvents like hexanes and toluene, which cannot effectively solvate the charged species. A related compound, 3-Boc-Aminomethyl Azetidine HCl, is noted to be soluble in water, methanol, ethanol, and dichloromethane, providing an anecdotal yet relevant comparison[1].

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar ProticWater, Methanol, EthanolHighStrong ion-dipole interactions and hydrogen bonding effectively solvate the hydrochloride salt.
Polar AproticDMSO, DMF, AcetonitrileModerate to HighCapable of solvating the cation, but less effective for the chloride anion compared to protic solvents.
Nonpolar AproticHexanes, TolueneLowLack of favorable interactions to overcome the lattice energy of the ionic solid.
ChlorinatedDichloromethane (DCM)ModerateCan solubilize a range of polar compounds, though less effective than highly polar solvents.

Part 1: Experimental Determination of Thermodynamic Solubility

For drug development professionals, precise and reproducible solubility data is non-negotiable. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the isothermal shake-flask method.[2][3] This protocol is designed to be a self-validating system, ensuring the generated data is robust and reliable.

The Isothermal Shake-Flask Protocol: A Step-by-Step Guide

This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature after a state of equilibrium has been reached.

Core Principle: An excess of the solid compound is agitated in a solvent for a prolonged period, allowing the system to reach equilibrium between the dissolved and undissolved states. The resulting saturated solution is then carefully separated from the excess solid and analyzed to determine the concentration of the dissolved solute.

Materials:

  • This compound (purity >98%)

  • Selected solvents of analytical grade (e.g., water, methanol, ethanol, DMSO)

  • Thermostatic shaker bath

  • Calibrated analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18)

  • Volumetric flasks, pipettes, and vials

  • Syringe filters (e.g., 0.22 µm PVDF)

Experimental Workflow:

  • Preparation of Saturated Solutions:

    • Causality: To ensure equilibrium is reached from a state of saturation, an excess of the solid is required. This excess provides a constant source of solute to dissolve until the solvent is fully saturated.

    • Add an excess amount of this compound (e.g., 20-30 mg) to a known volume (e.g., 2 mL) of the chosen solvent in a sealed vial. Prepare each solvent in triplicate for statistical validity.

  • Equilibration:

    • Causality: Kinetic energy is required to overcome the activation energy of dissolution. The extended time allows the system to reach a true thermodynamic equilibrium, moving beyond potentially misleading kinetically soluble states.

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C for physiological relevance).

    • Agitate the vials for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is achieved. A preliminary experiment can determine the minimum time required to reach a plateau in concentration.[2]

  • Phase Separation:

    • Causality: It is critical that only the supernatant is analyzed. Any undissolved solid particles will artificially inflate the measured concentration, leading to erroneous solubility values.

    • After equilibration, allow the vials to stand undisturbed at the same temperature for at least one hour to permit the settling of undissolved solid.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solids.

  • Sample Analysis:

    • Causality: HPLC provides a sensitive and specific method for quantifying the concentration of the analyte, ensuring that the measurement is not confounded by impurities.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any fine particulates.

    • Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of a pre-established HPLC calibration curve.

    • Quantify the concentration of this compound using the validated HPLC method.

  • Data Analysis and Reporting:

    • Calculate the solubility from the measured concentration and the dilution factor.

    • Express the results in standard units such as mg/mL or mol/L.

    • Report the final solubility as the mean ± standard deviation of the triplicate measurements.

Visualizing the Workflow

The logical flow of the solubility determination process is illustrated below.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis cluster_result 5. Result A Add Excess Solute to Known Volume of Solvent B Agitate in Thermostatic Shaker Bath (24-72h) A->B C Settle Undissolved Solid B->C D Centrifuge to Pellet Suspended Particles C->D E Filter Supernatant D->E F Dilute Sample E->F G Quantify via HPLC F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: The Underlying Principles of Solubility

The solubility of a compound like this compound is governed by the interplay between its solid-state properties (lattice energy) and the solvation energy provided by the solvent. For dissolution to occur, the energy released upon solvation must be sufficient to overcome the energy holding the crystal lattice together.

G cluster_solid Solid State cluster_solution Solution State cluster_solvent Solvent Properties Solid tert-Butyl Azetidine-3-Carboxylate HCl (Crystal) Lattice Energy Solution Solvated Ions in Solution Solvation Energy Solid:f0->Solution:f0 Dissolution (Favorable if ΔG < 0) Solution:f0->Solid:f0 Precipitation Solvent Polar Protic Solvent (e.g., Water, Methanol) Solvent->Solution Provides High Solvation Energy

Caption: The Equilibrium of Dissolution and Precipitation.

Trustworthiness Through Self-Validation: The described protocol includes inherent checks. Running replicates ensures precision. Establishing a full calibration curve for HPLC analysis ensures accuracy. Furthermore, confirming that solubility remains constant after different equilibration times (e.g., 24 vs. 48 hours) validates that true equilibrium has been reached.

Conclusion

References

tert-Butyl azetidine-3-carboxylate hydrochloride stability and storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of tert-Butyl azetidine-3-carboxylate hydrochloride

For researchers, scientists, and drug development professionals, the integrity of chemical reagents is paramount. This guide provides a comprehensive technical overview of the stability and storage of this compound, a critical building block in modern medicinal chemistry. Understanding the nuances of its chemical nature is essential for ensuring the reliability of experimental outcomes and the quality of synthesized materials.

Introduction to a Versatile Building Block

This compound is a heterocyclic compound widely utilized in the synthesis of novel pharmaceutical agents.[1][2] The four-membered azetidine ring offers a rigid, three-dimensional scaffold that is increasingly sought after in drug design to improve physicochemical properties and explore new chemical space. Its hydrochloride salt form enhances solubility and handling characteristics.[3] This guide delves into the intrinsic stability of this molecule, potential degradation pathways, and scientifically grounded protocols for its proper storage, handling, and stability assessment.

Physicochemical Characteristics

The stability of this compound is directly influenced by its molecular structure, which features three key components: a strained azetidine ring, an acid-labile tert-butyl ester, and a hygroscopicity-prone hydrochloride salt.

PropertyValueSource
Molecular Formula C₈H₁₆ClNO₂
Molecular Weight 193.67 g/mol -
CAS Number 53871-08-2
Appearance White to off-white solid/crystalline powder[1][4]
Melting Point 174-178°C[5]
Solubility Soluble in water and organic solvents like methanol and dichloromethane.[1]

Core Stability Profile: A Tale of Three Moieties

The overall stability of the compound is a composite of the individual characteristics of its functional groups.

  • The Azetidine Ring: Four-membered rings like azetidine possess significant ring strain, making them more susceptible to ring-opening reactions compared to larger, less-strained heterocycles.[6][7][8] This reactivity is particularly pronounced under acidic conditions, where protonation of the ring nitrogen can facilitate nucleophilic attack and subsequent cleavage.[6][7]

  • The Tert-Butyl Ester: This group serves as a common protecting group for the carboxylic acid. It is known for its high stability under neutral and basic conditions.[9][10] However, it is designed to be readily cleaved under acidic conditions. This acid-catalyzed hydrolysis proceeds through a stable tert-butyl cation intermediate, regenerating the carboxylic acid and releasing isobutylene.[9]

  • The Hydrochloride Salt: Converting the basic azetidine nitrogen to its hydrochloride salt is a standard practice to improve water solubility and increase shelf-life compared to the free base.[3] A critical consideration for hydrochloride salts is their potential for hygroscopicity , the tendency to absorb moisture from the atmosphere.[11][12] Absorbed water can act as a reagent, potentially accelerating hydrolytic degradation pathways.[12]

Potential Degradation Pathways

The primary threat to the integrity of this compound is hydrolysis, driven by acidic conditions and the presence of moisture.

Acid-Catalyzed Degradation

This is the most significant degradation pathway, proceeding via two concurrent mechanisms:

  • Ester Hydrolysis: The tert-butyl ester is cleaved by acid to yield azetidine-3-carboxylic acid hydrochloride and isobutylene.[9] This is often the intended reaction for deprotection but represents degradation during storage.

  • Azetidine Ring Opening: The strained ring can be opened by nucleophilic attack, a reaction also catalyzed by acid.[6][13]

These pathways underscore the critical need to protect the compound from acidic environments and moisture during storage.

cluster_0 Acid-Catalyzed Degradation cluster_1 Pathway 1: Ester Hydrolysis cluster_2 Pathway 2: Ring Opening Compound tert-Butyl azetidine-3-carboxylate HCl H_H2O Acid (H+) / Water (H2O) Compound->H_H2O Deg1 Azetidine-3-carboxylic acid HCl H_H2O->Deg1 Deg3 Ring-Opened Products H_H2O->Deg3 Deg2 Isobutylene Deg1->Deg2 +

Fig 1. Primary acid-catalyzed degradation pathways.
Other Stress Factors
  • Thermal Degradation: While stable at recommended storage temperatures, exposure to high heat can cause decomposition, potentially generating toxic gases such as carbon oxides, nitrogen oxides, and hydrogen chloride.[4][14]

  • Oxidative Degradation: The compound should be stored away from strong oxidizing agents, which can lead to chemical decomposition.[4][15]

  • Photodegradation: As with many complex organic molecules, exposure to UV or visible light can provide the energy to initiate degradation.[16][17] Therefore, protection from light is a prudent measure.

Recommended Storage and Handling Protocols

To maintain the purity and integrity of this compound, adherence to strict storage and handling protocols is essential.

Optimal Storage Conditions

The following table summarizes the ideal conditions derived from safety data sheets and chemical best practices.

ParameterRecommendationRationale
Temperature Long-term storage at 2-8°C (refrigerated). [5][14]Slows down potential degradation kinetics.
Atmosphere Store in a tightly-closed container,[4][5][14] preferably under an inert gas (Argon or Nitrogen). [18][19]Protects from atmospheric moisture (hygroscopicity) and oxygen.
Light Protect from light. [15]Prevents photolytic degradation.
Environment Store in a cool, dry, well-ventilated area. [5][14]Ensures a stable environment and prevents accumulation of moisture.
Compatibility Keep away from incompatible substances, such as strong oxidizing agents and strong bases. [15][20]Avoids chemical reactions that would degrade the compound.
Safe Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[1][5][18]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the fine powder.[5][14]

  • Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the handling area.[4]

  • Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[5]

Methodologies for Stability Assessment

To validate the stability of a given batch or to develop stability-indicating analytical methods, forced degradation studies are indispensable.[16][21][22][23]

Experimental Protocol: Forced Degradation Study

This study intentionally subjects the compound to harsh conditions to identify likely degradation products and establish analytical methods capable of separating them from the parent compound.[21]

cluster_workflow Forced Degradation Workflow cluster_conditions Stress Conditions Start Prepare Stock Solution (e.g., in Methanol/Water) Stress Aliquot and apply stress conditions Start->Stress Analysis Analyze at time points (e.g., 0, 2, 8, 24h) via LC-MS/HPLC Stress->Analysis Acid Acidic (e.g., 0.1M HCl) End Identify Degradants & Validate Method Analysis->End Base Basic (e.g., 0.1M NaOH) Oxidative Oxidative (e.g., 3% H2O2) Thermal Thermal (e.g., 60°C solution) Photo Photolytic (ICH Q1B light exposure)

Fig 2. Workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a methanol/water mixture).

  • Stress Application: Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add 0.1 M hydrochloric acid.

    • Base Hydrolysis: Add 0.1 M sodium hydroxide.

    • Oxidation: Add 3% hydrogen peroxide.

    • Thermal: Heat the solution at a controlled temperature (e.g., 60°C).

    • Photolytic: Expose the solution to a calibrated light source according to ICH Q1B guidelines.

  • Time Points: Sample each condition at predetermined time points (e.g., 0, 2, 8, 24 hours). Neutralize the acid and base samples before analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC or LC-MS method. Monitor for the appearance of new peaks (degradants) and the decrease in the area of the parent compound peak.[6][22]

  • Data Interpretation: Characterize the degradation products and establish the degradation profile under each condition.

Experimental Protocol: Hygroscopicity Assessment

This protocol determines the compound's tendency to absorb moisture.

Methodology:

  • Instrumentation: Use a vapor sorption analyzer.[24]

  • Sample Preparation: Place a small, accurately weighed amount of the compound (0.5-1 mg) onto the instrument's microbalance.[24]

  • Equilibration: Equilibrate the sample at a low relative humidity (RH), e.g., <5% RH.

  • RH Ramp: Program the instrument to increase the RH in a stepwise manner (e.g., 10% increments from 10% to 90% RH), allowing the sample mass to equilibrate at each step.

  • Data Analysis: Plot the change in mass (%) against the RH. The degree of mass gain indicates the hygroscopicity. For example, a mass increase of 0.2% to 2% at 80% RH might classify a compound as slightly hygroscopic.[12]

Conclusion

This compound is a valuable but sensitive reagent. Its stability is governed by the interplay between its strained azetidine ring, acid-labile ester, and potentially hygroscopic salt form. The primary degradation risk is acid-catalyzed hydrolysis of both the ester and the ring. Therefore, ensuring the compound's integrity for its critical role in research and drug development mandates strict adherence to storage conditions: refrigerated (2-8°C), dry, under an inert atmosphere, and protected from light and incompatible chemicals. By implementing the protocols and understanding the chemical principles outlined in this guide, scientists can confidently preserve the quality of this important synthetic building block.

References

  • ChemBK. tert-butyl 3-(MethylaMino)azetidine-3-carboxylate hydrochloride - Introduction. [Link]

  • RSC Publishing. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. [Link]

  • ResearchGate. Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. [Link]

  • Google Patents. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.
  • ACS GCI Pharmaceutical Roundtable. Acids - Reagent Guides. [Link]

  • Arkivoc. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

  • ResearchGate. Hydrolysis of tert-butyl esters present in N-protected amino acids. [Link]

  • ACS Omega. Hydrochloride Salt of the GABAkine KRM-II-81. [Link]

  • ResearchGate. Stability of different azetidine esters. [Link]

  • MedCrave online. Forced Degradation Studies. [Link]

  • ResearchGate. What makes a substance hygroscopic?. [Link]

  • University of Birmingham. Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • Wikipedia. Hydrochloride. [Link]

  • PubMed. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. [Link]

  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • ACS Earth and Space Chemistry. Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures. [Link]

  • Knight Chemicals Online. tert-butyl 3-(4-aminobenzyl)azetidine-1-carboxylate. [Link]

  • PubMed. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. [Link]

  • PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. [Link]

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An In-depth Technical Guide to tert-Butyl Azetidine-3-carboxylate Hydrochloride: A Cornerstone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of tert-butyl azetidine-3-carboxylate hydrochloride, a pivotal building block in contemporary medicinal chemistry. We will delve into its structural and chemical properties, dissect its synthesis, and illuminate its critical role in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Introduction: The Strategic Importance of the Azetidine Scaffold

In the landscape of drug discovery, the pursuit of novel chemical matter with favorable pharmacological profiles is relentless. Small, saturated heterocycles have emerged as valuable motifs, and among them, the azetidine ring holds a place of distinction. This four-membered nitrogen-containing ring system acts as a bioisostere for various functional groups, offering a unique vector in three-dimensional space that can significantly influence a molecule's potency, selectivity, and pharmacokinetic properties.

This compound is a preeminent example of a functionalized azetidine scaffold. It provides a synthetically tractable handle—the tert-butyl ester—on a conformationally constrained ring. The hydrochloride salt form enhances its stability and handling properties, making it a reliable and readily available starting material for multi-step syntheses. Its strategic importance lies in its ability to introduce the azetidine core into more complex molecular architectures, a feature that has been exploited in the design of inhibitors for a range of biological targets, including kinases and proteases.

Structural Formula and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is paramount for its effective use in synthesis. The structural and chemical characteristics of this compound are summarized below.

Structural Representation

The molecule consists of a central azetidine ring substituted at the 3-position with a tert-butoxycarbonyl group. The ring nitrogen is protonated and forms a salt with a chloride anion.

structure cluster_main N N⁺H₂ C1 CH₂ N->C1 C2 CH C1->C2 C3 CH₂ C2->C3 C_ester C C2->C_ester C3->N O_double O C_ester->O_double C_ester->O_double O_single O C_ester->O_single C_tert C(CH₃)₃ O_single->C_tert Cl Cl⁻

Caption: 2D Structure of this compound

Key Physicochemical Data

The properties of this compound make it suitable for a variety of reaction conditions, particularly its solubility in common organic solvents.

PropertyValueReference(s)
CAS Number 53871-08-2[1]
Molecular Formula C₈H₁₆ClNO₂[1]
Molecular Weight 193.67 g/mol
Appearance White to off-white crystalline powder or solid[2]
Melting Point Approx. 160-165°C[2]
Solubility Soluble in water and organic solvents like methanol and dichloromethane[2]
Storage Conditions Inert atmosphere, 2-8°C[1]
IUPAC Name tert-butyl 3-azetidinecarboxylate hydrochloride[1]
InChI Key JROLDIFBZMRPMP-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Rationale

The preparation of this compound is a multi-step process that typically begins with a precursor like 1-Boc-3-azetidinone. The choice of reagents and reaction sequence is governed by the principles of functional group compatibility and the strategic use of protecting groups.

Synthetic Pathway Overview

A common and efficient route involves the protection of the azetidine nitrogen, oxidation of a hydroxyl group to a ketone, and subsequent transformations to introduce the carboxylate functionality. The Boc (tert-butoxycarbonyl) group is an ideal choice for protecting the nitrogen atom. Its steric bulk prevents unwanted side reactions, and it can be readily removed under acidic conditions, which is often the final step to yield the hydrochloride salt.

synthesis_workflow start 3-Hydroxyazetidine Hydrochloride step1 Boc Protection (Boc)₂O, Base start->step1 intermediate1 tert-Butyl 3-hydroxyazetidine-1-carboxylate step1->intermediate1 step2 Oxidation (e.g., Swern or TEMPO) intermediate1->step2 intermediate2 1-Boc-3-azetidinone (tert-Butyl 3-oxoazetidine-1-carboxylate) step2->intermediate2 step3 Carboxylation/Transformation (e.g., Horner-Wadsworth-Emmons) intermediate2->step3 intermediate3 Boc-protected Azetidine-3-carboxylate Ester step3->intermediate3 step4 Boc Deprotection & Salt Formation (HCl in Dioxane/Ether) intermediate3->step4 final_product This compound step4->final_product applications cluster_mods Chemical Modifications cluster_targets Therapeutic Targets start tert-Butyl Azetidine-3-carboxylate HCl mod1 N-Alkylation / Arylation start->mod1 mod2 Ester Hydrolysis -> Acid start->mod2 mod3 Amide Coupling start->mod3 mod4 Ester Reduction -> Alcohol start->mod4 target1 JAK Inhibitors (e.g., Baricitinib) mod1->target1 target2 HCV Protease Inhibitors mod1->target2 target3 STAT3 Inhibitors mod1->target3 target4 Other Kinase Inhibitors mod1->target4 mod2->target1 mod2->target3 mod3->target2 mod3->target4 mod4->target1

Caption: Application Pathways from the Core Scaffold to Drug Classes

Case Study: Baricitinib

The synthesis of Baricitinib, a JAK inhibitor, prominently features an azetidine core derived from intermediates like 1-Boc-3-azetidinone. [3][4]The azetidine moiety in Baricitinib is crucial for orienting other functional groups correctly within the kinase's active site, thereby enhancing binding affinity and selectivity. The synthetic strategies employed in its manufacture underscore the industrial importance of azetidine building blocks. [3]

Spectroscopic Characterization

Confirmation of the structure and purity of this compound is achieved through standard spectroscopic techniques. While actual spectra should be consulted for definitive analysis, the expected features are summarized below.

TechniqueExpected Features
¹H NMR - Singlet around 1.5 ppm (9H, tert-butyl group).- Multiplets between 3.5-4.5 ppm (5H, azetidine ring protons).- Broad singlet at high chemical shift (>9.0 ppm) for the N⁺H₂ protons.
¹³C NMR - Signal around 28 ppm (tert-butyl methyl carbons).- Signal around 82 ppm (tert-butyl quaternary carbon).- Signals between 40-60 ppm (azetidine ring carbons).- Signal around 170 ppm (ester carbonyl carbon).
IR (Infrared) - Strong C=O stretch around 1730-1740 cm⁻¹ (ester).- Broad N-H stretch around 2400-3000 cm⁻¹ (ammonium salt).
Mass Spec (MS) - The molecular ion of the free base (C₈H₁₅NO₂) would be observed at m/z ≈ 157.11 under appropriate conditions (e.g., ESI+ after neutralization).

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential for ensuring laboratory safety.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [1][5]* Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [1]* Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent degradation. [1]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool in the field of drug discovery. Its unique combination of a conformationally rigid scaffold, versatile functional handles, and excellent physicochemical properties has cemented its status as a high-value building block. The insights provided in this guide aim to equip researchers with the foundational knowledge required to confidently and creatively employ this compound in the synthesis of the next generation of innovative therapeutics.

References

  • ChemBK. tert-butyl 3-(MethylaMino)azetidine-3-carboxylate hydrochloride. Available from: [Link]

  • PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Available from: [Link]

  • Google Patents. Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • PubMed Central. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Available from: [Link]

  • PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Available from: [Link]

  • PubChemLite. Tert-butyl 3-(3-oxocyclobutyl)azetidine-1-carboxylate. Available from: [Link]

  • Knight Chemicals Online. tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate. Available from: [Link]

  • SpectraBase. Tert-Butyl (2S,3S)-3-Allyl-2-(hydroxymethyl)azetidine-1-carboxylate. Available from: [Link]

  • MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Available from: [Link]

  • PubMed Central. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Available from: [Link]

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The Strategic Role of tert-Butyl azetidine-3-carboxylate hydrochloride in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring, a four-membered saturated heterocycle, has emerged from the periphery to become a cornerstone scaffold in contemporary drug discovery. Its unique conformational rigidity and favorable physicochemical properties offer medicinal chemists a powerful tool to address challenges in metabolic stability, target engagement, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of tert-butyl azetidine-3-carboxylate hydrochloride, a pivotal building block that serves as a gateway to a diverse array of complex, biologically active molecules. We will delve into its synthesis, key chemical transformations, and its strategic application in the design of novel therapeutics, supported by detailed protocols, mechanistic insights, and illustrative case studies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of the azetidine moiety in their quest for next-generation medicines.

Introduction: The Rise of the Azetidine Scaffold in Drug Design

The relentless pursuit of novel chemical matter with improved "drug-like" properties has led medicinal chemists to explore beyond the traditional realms of five- and six-membered heterocycles. In this context, the azetidine ring has garnered significant attention for its ability to confer a unique set of structural and physicochemical attributes to bioactive molecules.[1] Unlike its more flexible counterparts, such as pyrrolidine and piperidine, the inherent ring strain of the azetidine nucleus imparts a greater degree of conformational constraint. This pre-organization of substituents can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in enhanced potency and selectivity.[2]

Furthermore, the azetidine motif is known to significantly enhance metabolic stability. A primary metabolic liability for many drug candidates containing larger saturated amines is N-dealkylation. The compact nature of the azetidine ring sterically hinders the approach of metabolic enzymes, thereby mitigating this common clearance pathway and often leading to a longer in vivo half-life.[3]

This compound stands out as a particularly versatile and widely utilized building block for introducing this valuable scaffold. The tert-butyl ester provides a robust protecting group that is stable to a wide range of reaction conditions, yet readily removable under acidic conditions. The hydrochloride salt form ensures good shelf-stability and ease of handling. This guide will illuminate the multifaceted role of this key intermediate in medicinal chemistry.

Synthesis of the Core Building Block: this compound

The efficient and scalable synthesis of this compound is crucial for its widespread application. While numerous synthetic routes to substituted azetidines exist, a common and reliable strategy for this specific building block involves the protection and subsequent esterification of azetidine-3-carboxylic acid. A representative synthetic pathway is detailed below.

Experimental Protocol: Synthesis of 1-Boc-azetidine-3-carboxylic acid

This protocol describes the synthesis of the key precursor to the title compound.

Materials:

  • Azetidine-3-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

Procedure:

  • To a stirred solution of azetidine-3-carboxylic acid (10.11 g, 100 mmol) and triethylamine (27.8 mL, 200 mmol) in methanol (105 mL), add a solution of di-tert-butyl dicarbonate (25.535 g, 117 mmol) in methanol (70 mL) dropwise over 20 minutes at room temperature.[3]

  • Stir the reaction mixture for 18 hours at room temperature.[3]

  • Upon completion, evaporate the solvent to dryness.[3]

  • Add tetrahydrofuran (120 mL) and evaporate again to yield crude 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid, which can be used in the next step without further purification.[3]

The subsequent esterification to the tert-butyl ester and removal of the Boc protecting group under acidic conditions, followed by salt formation, yields the final product, this compound.

Key Chemical Transformations: Unleashing the Synthetic Potential

This compound is a versatile synthon that can be readily functionalized at both the nitrogen atom (after neutralization) and the carboxylate group. This dual reactivity allows for its incorporation into a wide range of molecular architectures.

N-Alkylation: Expanding the Molecular Framework

The secondary amine of the azetidine ring is a nucleophilic handle for introducing a variety of substituents. Reductive amination is a highly efficient and chemoselective method for this transformation.

Materials:

  • This compound

  • Aldehyde or ketone of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • A weak base (e.g., triethylamine or DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.

  • Add the weak base (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes.

  • Add the desired aldehyde or ketone (1.0-1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture over 10-15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

N_Alkylation start tert-Butyl azetidine-3-carboxylate (free base) intermediate Imine/Enamine Intermediate start->intermediate + aldehyde R-CHO (Aldehyde/Ketone) aldehyde->intermediate + product N-Alkylated Azetidine intermediate->product Reduction reducing_agent NaBH(OAc)₃ Amide_Coupling acid 1-Boc-azetidine- 3-carboxylic acid activated_ester Activated Ester Intermediate acid->activated_ester coupling_reagent HATU, DIPEA product 1-Boc-azetidine- 3-carboxamide activated_ester->product amine R-NH₂ amine->product +

Sources

The Strategic Deployment of tert-Butyl Azetidine-3-carboxylate Hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Motif and the Value of a Versatile Building Block

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has become an increasingly important structural motif in medicinal chemistry.[1][2] Its inherent ring strain of approximately 25.4 kcal/mol makes it more stable and easier to handle than the corresponding aziridine, yet reactive enough to participate in unique chemical transformations.[3] This strained-ring system imparts a degree of conformational rigidity that allows for the precise spatial orientation of substituents, a critical feature for optimizing interactions with biological targets.[1] The incorporation of an azetidine scaffold can lead to improved physicochemical properties such as aqueous solubility and metabolic stability, making it a desirable feature in drug candidates.[4]

Among the vast array of functionalized azetidines, tert-butyl azetidine-3-carboxylate hydrochloride stands out as a particularly versatile and strategic building block. This guide will provide an in-depth exploration of its chemical properties, reactivity, and applications in organic synthesis, with a focus on the practical considerations and mechanistic underpinnings that guide its use in the laboratory.

The structure of this compound presents two key handles for synthetic manipulation: the secondary amine within the azetidine ring and the tert-butyl ester at the 3-position. The hydrochloride salt form enhances the compound's stability and handling characteristics. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable to a wide range of reaction conditions, yet readily removable under acidic conditions.[5] This orthogonality allows for selective functionalization at the nitrogen atom without disturbing the ester, and vice-versa.

Core Synthetic Transformations: A Practical Guide

The utility of this compound as a building block is best illustrated through its participation in a variety of synthetic transformations. The following sections will detail the most common and impactful reactions, providing both mechanistic insights and practical protocols.

N-Functionalization: Expanding the Chemical Space

The secondary amine of the azetidine ring is a nucleophilic center that readily undergoes functionalization, allowing for the introduction of a wide array of substituents. This is often the first step in a synthetic sequence, and the choice of reaction conditions is critical for achieving high yields and purity.

The formation of a C(aryl)-N bond is a cornerstone of modern medicinal chemistry, and the Buchwald-Hartwig amination is a powerful tool for achieving this transformation.[6][7] This palladium-catalyzed cross-coupling reaction allows for the efficient N-arylation of tert-butyl azetidine-3-carboxylate with a broad range of aryl halides and pseudo-halides.

The choice of palladium precursor, phosphine ligand, and base is crucial for a successful reaction.[6] For electron-rich aryl halides, a less electron-rich phosphine ligand may be optimal, while for electron-poor aryl halides, a more electron-donating ligand can accelerate the reaction. The base is required to deprotonate the azetidine nitrogen, forming the active nucleophile.

Representative Experimental Protocol: Buchwald-Hartwig N-Arylation [6]

Materials:

  • This compound

  • Aryl bromide (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.1 eq)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Anhydrous toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous toluene, followed by the aryl bromide and this compound.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl azetidine derivative.

Table 1: Representative Conditions for N-Arylation of tert-Butyl Azetidine-3-carboxylate

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)
4-BromotoluenePd(OAc)₂ / XPhosNaOtBuToluene11085-95
1-Bromo-4-methoxybenzenePd₂(dba)₃ / BINAPCs₂CO₃Toluene10080-90
2-ChloropyridinePd(OAc)₂ / DavePhosK₃PO₄Dioxane12075-85

Diagram 1: Generalized N-Arylation Workflow

N_Arylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Pd Catalyst, Ligand, Base, and Azetidine solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heat Heat to Reaction Temperature inert->heat Reactants Added monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Dilute monitor->quench Reaction Complete filter Filter through Celite® quench->filter extract Concentrate filter->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Isolated Product

Caption: A typical workflow for the Buchwald-Hartwig N-arylation.

N-acylation and N-alkylation are fundamental transformations that further expand the diversity of molecules accessible from tert-butyl azetidine-3-carboxylate.[8]

N-Acylation is typically achieved by reacting the azetidine with an acyl chloride or anhydride in the presence of a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) to scavenge the generated acid.[9]

N-Alkylation can be accomplished via nucleophilic substitution with alkyl halides. The choice of base and solvent is critical to modulate the reactivity and prevent over-alkylation. For more reactive alkylating agents, a milder base like potassium carbonate may be sufficient.[8]

Modification of the Carboxylate Group: Deprotection and Derivatization

The tert-butyl ester of the title compound is a robust protecting group, stable to many basic and nucleophilic conditions. Its removal is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM).[5] The mechanism involves protonation of the ester carbonyl, followed by elimination of the stable tert-butyl cation, which is then trapped by the solvent or TFA to form isobutylene.

Once deprotected, the resulting azetidine-3-carboxylic acid is a versatile intermediate for a variety of transformations, most notably amide bond formation through standard peptide coupling protocols.

Diagram 2: Deprotection and Derivatization Pathway

Deprotection_Derivatization start tert-Butyl Azetidine-3-carboxylate N-R acid Azetidine-3-carboxylic Acid N-R start->acid TFA, DCM amide Azetidine-3-carboxamide N-R, CONR'R'' acid->amide Amine, Coupling Agent (e.g., HATU, EDCI)

Caption: Pathway from the tert-butyl ester to the carboxylic acid and subsequent amide derivatives.

Ring-Opening Reactions: Accessing Acyclic Scaffolds

The inherent ring strain of the azetidine nucleus can be harnessed to drive ring-opening reactions, providing access to complex acyclic amines.[10][11][12] These reactions are typically initiated by nucleophilic attack at one of the ring carbons, leading to cleavage of a C-N bond. The regioselectivity of the ring-opening is influenced by the nature of the substituents on the azetidine ring and the attacking nucleophile.[10] While less common for 3-carboxy-substituted azetidines, this strategy can be a powerful tool for generating molecular complexity.

Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox

This compound is a highly valuable and versatile building block in modern organic synthesis. Its pre-installed, conformationally constrained azetidine scaffold, coupled with the orthogonally protected carboxylic acid, provides a strategic platform for the efficient construction of diverse and complex molecules. A thorough understanding of its reactivity, particularly in N-functionalization and carboxylate deprotection/derivatization, empowers researchers in drug discovery and development to rationally design and synthesize novel chemical entities with potentially enhanced biological activity and improved physicochemical properties. The continued exploration of new reactions and applications of this and related azetidine building blocks will undoubtedly fuel future innovations in medicinal chemistry.

References

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
  • The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)
  • Regioselective ring opening reactions of azetidines.
  • Reactions of Azetidines. Ambeed.com.
  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals.
  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions.
  • tert-butyl 3-(MethylaMino)
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 3-Aminoazetidines. Benchchem.
  • tert-Butyl Esters. Organic Chemistry Portal.
  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange.
  • Application Notes and Protocols for N-Functionaliz
  • Protocol for the N-arylation of 3-((4-Bromophenyl)sulfonyl)azetidine. Benchchem.
  • N-acylation during the addition of carboxylic acids to N-tert-Butylacylketenimines and the use of the reagent N-tert-Butyl-5-methylisoxazolium Perchlorate for Peptide Synthesis. Journal of Organic Chemistry.

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The Ascendancy of a Constrained Scaffold: A Technical Guide to the Discovery and Evolution of Azetidine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its inherent conformational rigidity and ability to serve as a unique bioisostere for proline and other cyclic amino acids have propelled its derivatives into the forefront of drug discovery. This in-depth technical guide chronicles the journey of a key member of this class, azetidine-3-carboxylic acid, from its synthetic origins to its contemporary applications. We will traverse the historical landscape of its synthesis, from early, challenging methodologies to the sophisticated, stereocontrolled routes available today. Furthermore, this guide will provide a comprehensive overview of the diverse biological activities exhibited by its derivatives, with a particular focus on their roles as potent and selective modulators of challenging therapeutic targets. Detailed experimental protocols for key synthetic transformations and a thorough examination of structure-activity relationships aim to equip researchers with the foundational knowledge and practical insights necessary to harness the full potential of this remarkable scaffold.

Introduction: The Allure of the Strained Ring

In the vast and ever-expanding universe of chemical scaffolds employed in drug discovery, small, strained ring systems occupy a unique and compelling niche. The azetidine framework, and specifically its 3-carboxylic acid substituted variant, offers a fascinating case study in the evolution of a synthetic curiosity into a cornerstone of modern medicinal chemistry. Unlike its naturally occurring isomer, azetidine-2-carboxylic acid, which is found in plants like the lily of the valley, azetidine-3-carboxylic acid is a product of synthetic ingenuity.[1][2] Its discovery and the subsequent development of its derivatives have been driven by the relentless pursuit of novel chemical matter with desirable pharmacological properties.

The significance of the azetidine-3-carboxylic acid core lies in its unique structural attributes. The four-membered ring imparts a significant degree of conformational constraint, which can pre-organize a molecule for optimal interaction with a biological target, often leading to enhanced potency and selectivity. This rigidity also offers a strategic advantage in overcoming some of the metabolic liabilities associated with more flexible analogues.[3] Moreover, the azetidine ring serves as a versatile three-dimensional scaffold, allowing for the precise vectorial projection of substituents from its nitrogen and carbon atoms. This has proven invaluable in the design of peptidomimetics and other complex molecular architectures.

This guide will provide a comprehensive exploration of the discovery and history of azetidine-3-carboxylic acid derivatives, beginning with the seminal synthetic efforts and progressing to the cutting-edge applications that continue to emerge.

A Synthetic Odyssey: The Historical Development of Azetidine-3-Carboxylic Acid Synthesis

The synthetic history of azetidine-3-carboxylic acid is a testament to the advancements in organic chemistry over the past half-century. Early routes were often lengthy, low-yielding, and lacked stereocontrol, reflecting the inherent challenges of constructing a strained four-membered ring. However, with the advent of new reagents, methodologies, and a deeper understanding of reaction mechanisms, the synthesis of this valuable building block and its derivatives has become increasingly efficient and sophisticated.

Pioneering Efforts: The Dawn of Azetidine-3-Carboxylic Acid Synthesis

One of the earliest documented syntheses of azetidine-3-carboxylic acid was reported in 1972.[4] This multi-step approach, while groundbreaking for its time, highlighted the formidable challenges involved. The synthesis commenced from 1-benzhydryl-3-azetidinol and proceeded through a series of functional group manipulations, including mesylation, cyanide displacement, and ultimately, hydrolysis to the desired carboxylic acid. The use of the bulky benzhydryl protecting group on the nitrogen atom was a key strategic choice to stabilize the azetidine ring during these transformations.

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}

Early Synthesis of Azetidine-3-Carboxylic Acid.

The choice of the benzhydryl group, while effective, necessitated harsh conditions for its eventual removal, a common theme in early azetidine chemistry. This initial work, however, laid the groundwork for future innovations by demonstrating the feasibility of constructing and functionalizing the azetidine-3-carboxylic acid scaffold.

The Modern Synthesis Toolkit: Efficiency and Stereocontrol

The ensuing decades witnessed a paradigm shift in the synthesis of azetidine derivatives, driven by the need for milder conditions, higher yields, and, crucially, stereocontrol. A variety of innovative strategies have emerged, transforming the synthesis of azetidine-3-carboxylic acid from a niche academic exercise into a routine and scalable process.

Key advancements in modern synthetic approaches include:

  • Cyclization Strategies: A plethora of methods have been developed to construct the azetidine ring itself. These often involve the intramolecular cyclization of γ-amino alcohols or their derivatives. The use of activating groups, such as triflates, on the alcohol has proven particularly effective in promoting the ring-closing reaction.[5]

  • [2+2] Cycloadditions: The [2+2] cycloaddition of imines with alkenes or ketenes offers a powerful and convergent route to the azetidine core.[6] This approach allows for the rapid assembly of the four-membered ring with a high degree of functional group tolerance.

  • Ring Expansions and Contractions: Creative strategies involving the ring expansion of aziridines or the ring contraction of larger heterocycles have also been successfully employed to access the azetidine skeleton.[6]

  • Protecting Group Strategies: The development of a diverse array of nitrogen protecting groups has been instrumental in the advancement of azetidine synthesis. The tert-butyloxycarbonyl (Boc) group, in particular, has become a workhorse in this field due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.

digraph "Modern_Synthetic_Approaches" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

}

Overview of Modern Synthetic Approaches.

These modern synthetic methodologies have not only made azetidine-3-carboxylic acid and its derivatives more accessible but have also enabled the synthesis of enantiomerically pure compounds, a critical requirement for their use in drug development.

Biological Activities and Therapeutic Applications

The unique structural features of azetidine-3-carboxylic acid derivatives have translated into a broad spectrum of biological activities, making them highly sought-after motifs in drug discovery. Their ability to act as conformationally constrained mimics of endogenous ligands has led to the development of potent and selective modulators of various enzymes and receptors.

Modulators of Neurotransmitter Transporters: The Case of GABA Uptake Inhibitors

A significant area of application for azetidine-3-carboxylic acid derivatives has been in the development of inhibitors of γ-aminobutyric acid (GABA) transporters (GATs).[7] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation is implicated in a range of neurological and psychiatric disorders, including epilepsy and anxiety. By blocking the reuptake of GABA from the synaptic cleft, GAT inhibitors can potentiate GABAergic neurotransmission, offering a promising therapeutic strategy.

The azetidine-3-carboxylic acid scaffold has been successfully employed as a conformationally restricted analogue of GABA and other GAT substrates.[7] Structure-activity relationship (SAR) studies have revealed that strategic substitution on the azetidine nitrogen is crucial for achieving high potency and selectivity for different GAT subtypes.

CompoundGAT-1 IC50 (µM)GAT-3 IC50 (µM)Reference
12d >20015.3 ± 4.5[7]
18b 26.6 ± 3.3>100[7]
18e >10031.0 ± 4.7[7]

Table 1: Inhibitory Potency of Selected Azetidine-3-Carboxylic Acid Derivatives on GABA Transporters. [7]

The data in Table 1 illustrates the potential for achieving subtype selectivity through careful molecular design. For instance, compound 12d exhibits preferential inhibition of GAT-3, while compound 18b shows moderate affinity for GAT-1.[7] This highlights the utility of the azetidine scaffold in fine-tuning the pharmacological profile of GAT inhibitors.

A New Frontier in Cancer Therapy: STAT3 Inhibitors

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in regulating cell growth, proliferation, and survival. Its constitutive activation is a hallmark of many human cancers, making it an attractive target for anticancer drug development. However, the development of small-molecule STAT3 inhibitors has been challenging due to the nature of the protein-protein interactions that mediate its function.

Recently, derivatives of azetidine-2-carboxylic acid have emerged as a promising new class of STAT3 inhibitors.[8] While the focus of this guide is on the 3-carboxylic acid isomer, the principles of using the azetidine scaffold to disrupt protein-protein interactions are highly relevant. These inhibitors have been shown to bind to the SH2 domain of STAT3, preventing its dimerization and subsequent activation.

digraph "STAT3_Signaling_Pathway" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

}

Simplified STAT3 Signaling Pathway and the Site of Action of Azetidine-based Inhibitors.

CompoundSTAT3 EMSA IC50 (µM)Reference
5a 0.52[8]
5o 0.38[8]
8i 0.34[8]

Table 2: In Vitro STAT3 Inhibitory Activity of Representative Azetidine-2-Carboxamide Analogues. [8]

The remarkable potency of these azetidine-based STAT3 inhibitors, as shown in Table 2, underscores the potential of this scaffold in tackling challenging therapeutic targets.[8] While these examples are for the 2-carboxamide derivatives, the successful application of the azetidine core in this context provides a strong rationale for the exploration of azetidine-3-carboxylic acid derivatives as STAT3 inhibitors and modulators of other protein-protein interactions.

Experimental Protocols: A Practical Guide to Synthesis

To provide a practical resource for researchers, this section details a representative experimental protocol for the synthesis of a key intermediate, N-Boc-azetidine-3-carboxylic acid. This building block is widely used in the synthesis of more complex derivatives.

Synthesis of 1-tert-Butoxycarbonyl-azetidine-3-carboxylic acid

This protocol describes the Boc protection of the nitrogen atom of azetidine-3-carboxylic acid. The Boc group is a widely used protecting group in organic synthesis due to its stability and ease of removal under mild acidic conditions.

Materials:

  • Azetidine-3-carboxylic acid hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve azetidine-3-carboxylic acid hydrochloride (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Basification: Cool the solution to 0 °C in an ice bath and slowly add a solution of sodium hydroxide (2 equivalents) in water.

  • Boc Protection: To the cooled solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Remove the dioxane under reduced pressure.

    • Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product into ethyl acetate (3 x).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield 1-tert-butoxycarbonyl-azetidine-3-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.

digraph "Boc_Protection_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

}

Experimental Workflow for the Boc Protection of Azetidine-3-Carboxylic Acid.

Conclusion and Future Perspectives

The journey of azetidine-3-carboxylic acid from a synthetic target to a valuable tool in drug discovery is a compelling narrative of chemical innovation. The development of robust and stereoselective synthetic routes has unlocked the potential of this constrained scaffold, enabling its incorporation into a diverse array of biologically active molecules. From modulating neurotransmitter transporters to inhibiting challenging cancer targets, azetidine-3-carboxylic acid derivatives have demonstrated their versatility and therapeutic promise.

Looking ahead, the future of azetidine-3-carboxylic acid chemistry is bright. The continued development of novel synthetic methodologies, particularly in the area of C-H functionalization, will undoubtedly lead to even more efficient and diverse routes to novel derivatives. Furthermore, as our understanding of the structural biology of therapeutic targets deepens, the unique conformational properties of the azetidine scaffold will be increasingly harnessed to design next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. The ascendancy of this once-obscure scaffold is a testament to the power of synthetic chemistry to shape the future of medicine.

References

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  • Anderson, A. G., & Lok, R. (1972). Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry, 37(24), 3953-3955. [Link]

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  • Anusevičius, K., Jonuškienė, I., & Mickevičius, V. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. [Link]

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  • Brotherton-Pleiss, C., Yue, P., Zhu, Y., Nakamura, K., Chen, W., Fu, W., Kubota, C., Chen, J., Alonso-Valenteen, F., Mikhael, S., Medina-Kauwe, L., Tius, M. A., Lopez-Tapia, F., & Turkson, J. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of medicinal chemistry, 63(24), 15856–15881. [Link]

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An In-Depth Technical Guide to the Spectroscopic Characterization of tert-Butyl Azetidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for tert-butyl azetidine-3-carboxylate hydrochloride (CAS 53871-08-2), a key building block in medicinal chemistry. The unique structural features of this molecule, including a strained azetidine ring, a sterically demanding tert-butyl ester, and an ammonium hydrochloride salt, give rise to a distinct spectroscopic fingerprint. This guide will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the unambiguous identification and characterization of this compound. Detailed experimental protocols are provided to ensure reproducible and high-quality data acquisition.

Introduction: The Significance of this compound in Drug Discovery

The azetidine motif is a privileged scaffold in modern drug discovery, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability and aqueous solubility. The inherent ring strain of the four-membered ring, while a synthetic challenge, offers unique conformational constraints that can enhance binding affinity to biological targets[1][2]. This compound serves as a versatile precursor for the synthesis of a wide array of more complex azetidine derivatives. Its hydrochloride salt form enhances its stability and handling characteristics as a solid. A thorough understanding of its spectroscopic properties is paramount for quality control, reaction monitoring, and structural verification in synthetic workflows.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound is fundamental to interpreting its spectroscopic data. The key features include:

  • Azetidinium Ring: The four-membered ring is protonated at the nitrogen atom, forming an azetidinium cation. This protonation significantly influences the electronic environment of the ring protons and carbons.

  • tert-Butyl Ester Group: This bulky ester group has characteristic signals in both NMR and IR spectra. Its fragmentation behavior in mass spectrometry is also highly predictable.

  • Hydrochloride Counter-ion: The presence of the chloride ion completes the salt structure.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by signals corresponding to the azetidinium ring protons, the methine proton at the 3-position, and the tert-butyl group. The protonation of the nitrogen atom leads to a downfield shift of the adjacent protons compared to the free amine.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality of Chemical Shift and Multiplicity
~9.0 - 11.0Broad Singlet2HNH ₂⁺The protons on the positively charged nitrogen are deshielded and often exchange with residual water in the solvent, leading to a broad signal.
~4.2 - 4.5Multiplet4HAzetidinium CHProtons on the carbons adjacent to the positively charged nitrogen are significantly deshielded. They are diastereotopic and couple with each other and the C3 proton, resulting in a complex multiplet.
~3.7 - 3.9Multiplet1HCH at C3This methine proton is coupled to the four adjacent azetidinium protons, leading to a multiplet.
1.48Singlet9H-C(CH ₃)₃The nine protons of the tert-butyl group are chemically equivalent and show a characteristic singlet signal.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)AssignmentCausality of Chemical Shift
~170C =O (Ester)The carbonyl carbon of the ester group appears in the typical downfield region for esters.
~82-C (CH₃)₃The quaternary carbon of the tert-butyl group is shielded by the three methyl groups.
~50Azetidinium C H₂The carbons of the azetidinium ring are deshielded due to the adjacent positively charged nitrogen.
~35C H at C3The methine carbon at the 3-position is in a typical aliphatic region.
~28-C(C H₃)₃The methyl carbons of the tert-butyl group are in the characteristic upfield region for alkanes.
Experimental Protocol: NMR Data Acquisition

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural assignment.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as protic solvents like D₂O can lead to the exchange of the N-H protons.

  • Instrument Setup: Use a standard 5 mm NMR tube. Ensure the spectrometer is properly tuned and shimmed to obtain optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.

    • Solvent suppression techniques may be necessary if residual solvent signals obscure the signals of interest.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

cluster_workflow NMR Experimental Workflow prep Sample Preparation (5-10 mg in 0.6 mL solvent) instrument Instrument Setup (Tuning and Shimming) prep->instrument h1_acq ¹H NMR Acquisition (32-64 scans) instrument->h1_acq c13_acq ¹³C NMR Acquisition (≥1024 scans) instrument->c13_acq process Data Processing (FT, Phasing, Referencing) h1_acq->process c13_acq->process analysis Spectral Analysis (Peak picking, Integration, Interpretation) process->analysis

Caption: A streamlined workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H bonds of the ammonium salt, the C=O bond of the ester, and the C-O bond of the ester.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
2800-3200Broad, StrongN-H stretchStretching of the N-H bonds in the azetidinium cation. The broadness is due to hydrogen bonding.[3]
~1740StrongC=O stretchStretching of the carbonyl group in the tert-butyl ester. This is a very characteristic and strong absorption.
~1250StrongC-O stretchAsymmetric stretching of the C-O single bond of the ester group.
~1150MediumC-N stretchStretching of the C-N bonds within the azetidinium ring.
Experimental Protocol: FT-IR Data Acquisition (KBr Pellet Method)

For solid samples like this compound, the KBr pellet method is a common and effective sample preparation technique for transmission IR spectroscopy.

Step-by-Step Methodology:

  • Sample and KBr Preparation: Dry spectroscopic grade potassium bromide (KBr) in an oven at 110 °C for 2-3 hours to remove any adsorbed water. Grind a small amount (1-2 mg) of the sample into a fine powder using an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample. Grind the mixture thoroughly to ensure a homogenous dispersion of the sample within the KBr matrix.

  • Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes. This will form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, a soft ionization technique such as Electrospray Ionization (ESI) is most suitable, as it will likely show the protonated molecule of the free base.

Table 4: Predicted Mass Spectrometry Data (Positive Ion ESI-MS)

m/z (Predicted)IonFragmentation Pathway
158.1125[M+H]⁺Protonated molecule of the free base (tert-butyl azetidine-3-carboxylate).
102.0550[M+H - C₄H₈]⁺Loss of isobutylene from the protonated molecule, a characteristic fragmentation of tert-butyl esters.
58.0651[C₃H₈N]⁺Fragmentation of the azetidine ring.
Fragmentation Pathway

The primary fragmentation pathway in the ESI-MS of tert-butyl azetidine-3-carboxylate involves the loss of the tert-butyl group as isobutylene, a stable neutral molecule.

cluster_fragmentation ESI-MS Fragmentation Pathway parent [M+H]⁺ m/z = 158.1125 fragment1 [M+H - C₄H₈]⁺ m/z = 102.0550 parent->fragment1 - C₄H₈ fragment2 [C₃H₈N]⁺ m/z = 58.0651 fragment1->fragment2 Further Fragmentation

Caption: Predicted fragmentation pathway in positive ion ESI-MS.

Experimental Protocol: ESI-MS Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Setup: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the ion of interest.

  • Data Analysis: Analyze the resulting spectrum to identify the protonated molecule and any significant fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition of the observed ions.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust and reliable method for its structural confirmation and purity assessment. The characteristic signals in each spectroscopic technique, arising from the unique combination of the azetidinium ring, the tert-butyl ester, and the hydrochloride salt, allow for its unambiguous identification. The detailed experimental protocols provided in this guide will enable researchers to acquire high-quality data, ensuring the integrity of their synthetic work and advancing the development of novel azetidine-based therapeutics.

References

  • ChemBK. tert-butyl 3-(MethylaMino)azetidine-3-carboxylate hydrochloride. [Link]

  • PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. [Link]

  • PubMed Central. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

  • ACS Publications. Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. [Link]

  • ResearchGate. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • Google Patents. Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Reddit. How to detect a HCl salt in organic compunds. [Link]

  • PubMed Central. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. [Link]

  • Chemistry LibreTexts. Spectroscopy of Amines. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • PubMed Central. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]

  • Reddit. 1H-NMR of Cyclopropylamine HCl salt. [Link]

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Methodological & Application

Application Note and Protocol: A Streamlined Synthesis of tert-Butyl Azetidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed, two-step protocol for the synthesis of tert-butyl azetidine-3-carboxylate hydrochloride, a valuable building block in medicinal chemistry. The synthesis begins with the readily available 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid. The protocol first details the esterification to form the di-protected intermediate, tert-butyl 1-(tert-butoxycarbonyl)azetidine-3-carboxylate, followed by a selective acidic deprotection of the N-Boc group to yield the target compound as its hydrochloride salt. This guide emphasizes the rationale behind procedural steps, safety considerations, and methods for characterization to ensure reproducibility and high purity of the final product.

Introduction and Scientific Context

Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery and development.[1][2] Their rigid, strained ring system imparts unique conformational constraints on molecules, making them valuable as bioisosteres for larger, more flexible rings or as novel scaffolds for exploring chemical space.[3][4] Specifically, azetidine-3-carboxylic acid derivatives serve as constrained β-amino acid analogues, which can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of peptide-based therapeutics.[5][6][7][8]

The target molecule, this compound, is a particularly useful synthon. The tert-butyl ester provides a robust protecting group for the carboxylic acid, while the free secondary amine (as its hydrochloride salt) allows for subsequent functionalization, such as amide bond formation or N-alkylation, under standard coupling conditions.

This protocol outlines a reliable and efficient synthetic route designed for a laboratory setting, focusing on common reagents and straightforward purification techniques.

Overall Synthetic Strategy

The synthesis is achieved in two primary stages, starting from the commercially available N-Boc protected azetidine-3-carboxylic acid.

  • Esterification: The carboxylic acid moiety of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1) is converted to its tert-butyl ester, yielding the fully protected intermediate tert-butyl 1-(tert-butoxycarbonyl)azetidine-3-carboxylate (2) .

  • Selective Deprotection & Salt Formation: The N-Boc protecting group of intermediate (2) is selectively cleaved under acidic conditions using hydrogen chloride (HCl). This one-pot step removes the Boc group and concurrently forms the stable hydrochloride salt of the final product, This compound (3) .

Synthesis_Workflow Start 1-(tert-butoxycarbonyl)azetidine- 3-carboxylic acid (1) Intermediate tert-Butyl 1-(tert-butoxycarbonyl)azetidine- 3-carboxylate (2) Start->Intermediate Step 1: Esterification (Boc)2O, t-BuOH, DMAP Final tert-Butyl azetidine-3-carboxylate hydrochloride (3) Intermediate->Final Step 2: Deprotection / Salt Formation HCl in 1,4-Dioxane

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Part A: Synthesis of tert-Butyl 1-(tert-butoxycarbonyl)azetidine-3-carboxylate (2)

Principle of the Reaction: Direct Fischer esterification of carboxylic acids with tert-butanol is often inefficient due to the steric hindrance of the alcohol and the potential for competing elimination reactions.[9][10] The following protocol utilizes di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in the presence of tert-butanol. In this reaction, the carboxylic acid reacts with (Boc)₂O to form a mixed anhydride, which is a highly activated intermediate. This intermediate is then readily attacked by tert-butanol to form the desired tert-butyl ester.

Materials and Reagents:

Reagent Formula MW ( g/mol ) Amount Moles (mmol) Properties
1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1) C₉H₁₅NO₄ 201.22 5.00 g 24.84 White solid
Di-tert-butyl dicarbonate ((Boc)₂O) C₁₀H₁₈O₅ 218.25 6.50 g 29.78 Low-melting solid, irritant
4-(Dimethylamino)pyridine (DMAP) C₇H₁₀N₂ 122.17 303 mg 2.48 White solid, toxic
tert-Butanol C₄H₁₀O 74.12 50 mL - Flammable liquid
Dichloromethane (DCM) CH₂Cl₂ 84.93 50 mL - Volatile, suspected carcinogen
Saturated aq. NaHCO₃ - - 50 mL - -
Brine - - 50 mL - -

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | Drying agent |

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1) (5.00 g, 24.84 mmol), tert-butanol (50 mL), and dichloromethane (50 mL).

  • Stir the mixture at room temperature until all solids dissolve.

  • Add 4-(dimethylamino)pyridine (DMAP) (303 mg, 2.48 mmol) to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate ((Boc)₂O) (6.50 g, 29.78 mmol) over 5 minutes.

    • Causality Note: Portion-wise addition helps to control the gas evolution (CO₂) and mild exotherm from the reaction.

  • Stir the reaction mixture at room temperature for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.

  • Redissolve the resulting residue in ethyl acetate (100 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

    • Causality Note: The NaHCO₃ wash neutralizes any unreacted carboxylic acid and acidic byproducts. The brine wash removes residual water and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil via flash column chromatography on silica gel (gradient elution, 10% to 30% ethyl acetate in hexanes) to afford tert-butyl 1-(tert-butoxycarbonyl)azetidine-3-carboxylate (2) as a colorless oil. (Expected yield: ~85-95%).

Part B: Synthesis of this compound (3)

Principle of the Reaction: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.[7] The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene and a proton. The azetidine nitrogen is simultaneously protonated by the excess HCl to form the hydrochloride salt. The tert-butyl ester is generally stable to these conditions, allowing for selective deprotection.[11]

Deprotection_Mechanism cluster_0 Boc Deprotection Mechanism cluster_1 tBu⁺ Quench BocN R₂N-Boc + H⁺ ProtonatedBoc R₂N-C(=O⁺H)O-tBu BocN->ProtonatedBoc Protonation CarbamicAcid [R₂NH-COOH] + C(CH₃)₃⁺ ProtonatedBoc->CarbamicAcid Loss of tBu⁺ Amine R₂NH + CO₂ CarbamicAcid->Amine Decarboxylation Isobutylene H₂C=C(CH₃)₂ + H⁺

Figure 2: Simplified mechanism of acid-catalyzed N-Boc deprotection.

Materials and Reagents:

Reagent Formula MW ( g/mol ) Amount Moles (mmol) Properties
tert-Butyl 1-(tert-butoxycarbonyl)azetidine-3-carboxylate (2) C₁₄H₂₅NO₄ 257.35 5.50 g 21.37 Colorless oil
Hydrogen Chloride (4.0 M in 1,4-dioxane) HCl 36.46 27 mL 108 Corrosive, toxic

| Diethyl ether | (C₂H₅)₂O | 74.12 | 100 mL | - | Highly flammable |

Step-by-Step Procedure:

  • Place the tert-butyl 1-(tert-butoxycarbonyl)azetidine-3-carboxylate (2) (5.50 g, 21.37 mmol) in a 100 mL round-bottom flask with a magnetic stir bar.

  • Cool the flask in an ice bath (0 °C).

  • Slowly add the 4.0 M solution of HCl in 1,4-dioxane (27 mL, 108 mmol) to the stirred oil.

    • Safety Note: This step should be performed in a well-ventilated fume hood as HCl gas may be released. The addition is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the solution for 2-3 hours. The formation of a white precipitate should be observed. Monitor the reaction by TLC until the starting material is fully consumed.

  • Upon completion, add diethyl ether (100 mL) to the reaction mixture to facilitate further precipitation of the product.

    • Causality Note: The product hydrochloride salt is insoluble in diethyl ether, leading to its precipitation while impurities remain in the solution.

  • Stir the resulting slurry for 30 minutes at room temperature.

  • Collect the white solid by vacuum filtration, washing the filter cake with cold diethyl ether (2 x 20 mL).

  • Dry the solid under high vacuum for 4-6 hours to yield This compound (3) as a white crystalline powder. (Expected yield: ~90-98%).

Characterization of Final Product

Summary of Analytical Data:

Property Expected Result
Appearance White to off-white crystalline solid
Melting Point ~160-165 °C[12]
¹H NMR (400 MHz, DMSO-d₆) δ 9.45 (br s, 2H, NH₂⁺), 4.20 (m, 2H), 4.05 (m, 2H), 3.65 (m, 1H), 1.45 (s, 9H, t-Bu)
¹³C NMR (101 MHz, DMSO-d₆) δ 168.5 (C=O), 81.5 (C(CH₃)₃), 50.0 (CH₂), 30.0 (CH), 27.5 (C(CH₃)₃)

| MS (ESI+) | m/z = 158.11 [M+H]⁺ (for free base) |

Safety and Handling

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Di-tert-butyl dicarbonate ((Boc)₂O): Irritant. Avoid inhalation and contact with skin. It has a low melting point (~23 °C) and may be liquid at room temperature.

    • DMAP: Highly toxic if swallowed or in contact with skin. Handle with extreme care.

    • HCl in Dioxane: Highly corrosive and toxic. Causes severe skin burns and eye damage. Dioxane is a suspected carcinogen. Handle only in a fume hood.

    • Dichloromethane & Diethyl Ether: Volatile and flammable organic solvents. Ensure there are no ignition sources nearby when in use.

References

  • Dubois, M. A. J., Smith, M. A., White, A. J. P., Jie, A. L. W., Mousseau, J. J., Choi, C., & Bull, J. A. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters. Available at: [Link]

  • Synfacts. (2020). Catalytic Two-Step Synthesis of Azetidine 3-Aryl-3-Carboxylic Acids. Synfacts, 16(08), 0997. Available at: [Link]

  • Verbrugge, P. A., & De Waal, W. (1987). A process for the preparation of an azetidine-3-carboxylic acid or salt thereof. Google Patents.
  • ChemBK. (2024). tert-butyl 3-(MethylaMino)azetidine-3-carboxylate hydrochloride. Retrieved from [Link]

  • Brandt, T. A., et al. (2009). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. ResearchGate. Available at: [Link]

  • Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1083. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from [Link]

  • Griesbeck, A. G., & Uhlig, S. (2018). Synthesis of azetidines by aza Paternò–Büchi reactions. Photochemical & Photobiological Sciences, 17, 531-540. Available at: [Link]

  • Zhang, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(122). Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. Available at: [Link]

  • Strieth-Kalthoff, F., et al. (2020). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 16, 284-291. Available at: [Link]

  • Ohno, H. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10. Available at: [Link]

  • CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. Google Patents.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264. Available at: [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. Available at: [Link]

  • Ji, Y., Wojtas, L., & Lopchuk, J. M. (2018). Supplementary Material: An improved, gram-scale synthesis of protected 3-haloazetidines: Rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), S1-S48. Available at: [Link]

  • Wang, Z., et al. (2011). Synthesis of L-Azetidine-2-Carboxylic Acid. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry. (2019). 08.08 Esterification of Carboxylic Acids. YouTube. Available at: [Link]

  • Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. Available at: [Link]

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Application Notes and Protocols for tert-Butyl azetidine-3-carboxylate hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azetidine Motif in Peptide Therapeutics

The incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug design. Among these, azetidine-containing residues have emerged as powerful tools for modulating the conformational and physiological properties of peptides. The inherent rigidity of the four-membered azetidine ring introduces unique structural constraints that can significantly enhance peptide stability and biological activity.

Specifically, introducing an azetidine carboxylate moiety can:

  • Induce Unique Folding Patterns: The strained ring system imparts a distinct kink in the peptide backbone, encouraging the formation of specific secondary structures like turns.[1][2] This conformational rigidity can lock the peptide into a bioactive conformation, enhancing receptor binding affinity.

  • Improve Proteolytic Resistance: The non-natural azetidine structure is often a poor substrate for proteases, leading to a significant increase in the peptide's in vivo half-life, a critical factor for therapeutic efficacy.[1][2]

  • Enhance Bioavailability: The modification can alter the physicochemical properties of the peptide, potentially improving its solubility and membrane permeability.

tert-Butyl azetidine-3-carboxylate hydrochloride is a versatile and widely used building block for introducing this valuable motif. The tert-butyloxycarbonyl (Boc) group provides a robust, acid-labile protecting group for the ring's secondary amine, making it fully compatible with standard Boc- and Fmoc-based solid-phase peptide synthesis (SPPS) strategies. This document provides a comprehensive guide to its effective use, from handling and activation to coupling and deprotection, grounded in established chemical principles and field-proven protocols.

Reagent Profile and Handling

PropertyValue
Chemical Name This compound
Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
Appearance White to off-white solid
Protection Scheme N-α-Boc (tert-butyloxycarbonyl)
Form Hydrochloride Salt
Rationale for the Hydrochloride Salt

The reagent is supplied as a hydrochloride salt to improve its stability and shelf-life. The protonated amine is less susceptible to degradation and side reactions. However, this necessitates a neutralization step prior to the coupling reaction, as the free amine is the active nucleophile required for peptide bond formation.[3][4]

Storage and Handling
  • Store the reagent at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.

  • The compound is hygroscopic. Minimize its exposure to ambient air by weighing it quickly and resealing the container promptly.

  • Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the reagent.

Core Protocols: Incorporation into a Peptide Chain

The successful incorporation of this compound into a growing peptide chain involves three key stages: neutralization of the hydrochloride salt, activation of the carboxylic acid, and the coupling reaction itself. The subsequent step in the synthetic cycle is the removal of the Boc protecting group to allow for the addition of the next amino acid.

Workflow Overview

G cluster_prep Reagent Preparation cluster_synthesis Peptide Synthesis Cycle Reagent tert-Butyl azetidine-3- carboxylate hydrochloride Neutralization In-situ Neutralization (e.g., with DIEA/NMM) Reagent->Neutralization Add Base Coupling Peptide Coupling (e.g., with HATU/HBTU) Neutralization->Coupling Add to Resin-Peptide + Coupling Reagent Deprotection Boc Deprotection (e.g., with TFA) Coupling->Deprotection Peptide Elongation Deprotection->Coupling Next Cycle FinalPeptide Incorporated Azetidine Residue Deprotection->FinalPeptide Resin Resin-Bound Peptide (with free N-terminus) Resin->Coupling

Caption: Workflow for incorporating the azetidine residue.

Protocol 1: In-Situ Neutralization and Coupling

This protocol is standard for solid-phase peptide synthesis (SPPS) where the hydrochloride salt is neutralized immediately before the coupling reaction.

Rationale: In-situ neutralization is highly efficient as it avoids a separate workup step to isolate the free amine, which can be less stable.[3] The choice of a non-nucleophilic tertiary base like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) is critical to prevent side reactions.[5]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HATU, HBTU)

  • Tertiary base (e.g., DIEA, NMM)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 20-30 minutes. Drain the solvent.[6]

  • Activation Solution Preparation: In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 1.95 equivalents) in DMF.

  • Neutralization and Pre-activation: Add the tertiary base (e.g., DIEA, 3-4 equivalents) to the activation solution. Allow the mixture to pre-activate for 1-5 minutes. The solution may change color, which is normal for many coupling reagents.

  • Coupling Reaction: Add the activation solution to the swelled resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test (or other appropriate colorimetric test) on a small sample of resin beads to confirm the reaction has gone to completion (i.e., no remaining free primary amines). If the test is positive, the coupling step can be repeated.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.[6]

Recommended Coupling Reagents

The azetidine ring introduces some steric hindrance. Therefore, the choice of coupling reagent is crucial for achieving high yields and minimizing side reactions, especially racemization.[7]

ReagentClassKey Advantages
HATU Uronium/Aminium SaltHighly efficient, even for sterically hindered couplings. Rapid reaction kinetics and low racemization.[5]
HBTU/TBTU Uronium/Aminium SaltA reliable and cost-effective choice for standard couplings. Byproducts are generally soluble and easily washed away.[8]
PyBOP Phosphonium SaltStrong coupling reagent with high reactivity. Good for difficult sequences.[5]
COMU Uronium/Aminium SaltHigh efficiency comparable to HATU, but based on the safer Oxyma leaving group, avoiding potentially explosive HOBt/HOAt byproducts.[8]
Protocol 2: Boc Group Deprotection

The Boc group is reliably cleaved under acidic conditions. Trifluoroacetic acid (TFA) is the most common reagent for this purpose.

Rationale: The mechanism involves the acid-catalyzed formation of a stable tert-butyl cation.[9] It is crucial to use "scavengers" in the deprotection cocktail to trap these reactive cations, which could otherwise cause side reactions like the alkylation of sensitive residues (e.g., Trp, Met, Cys).[9][10]

Materials:

  • Boc-protected, azetidine-containing peptide on resin

  • Deprotection Cocktail: 25-50% TFA in DCM is a common starting point.[10]

  • Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

Procedure:

  • Resin Preparation: Wash the peptide-resin with DCM to prepare it for the acidic conditions.

  • Deprotection: Add the TFA deprotection cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the resin.

  • Reaction: Agitate the mixture at room temperature. A typical reaction involves two treatments: a brief 1-2 minute pre-wash with the TFA solution, followed by a longer 15-30 minute reaction.

  • Monitoring: Monitor the reaction progress if necessary, although this step is typically driven to completion by time.

  • Washing: Drain the TFA solution and wash the resin extensively with DCM (3-5 times) to remove residual acid.

  • Neutralization: Before the next coupling step, the newly formed N-terminal TFA salt must be neutralized. This is typically done by washing the resin with a solution of 5-10% DIEA in DMF until a neutral pH is achieved (monitored with pH paper).[3]

Troubleshooting and Expert Insights

ProblemPotential CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test) Steric Hindrance: The azetidine ring can slow down the reaction.1. Extend Reaction Time: Increase the coupling time to 4 hours or overnight. 2. Double Couple: Repeat the coupling protocol with fresh reagents. 3. Use a Stronger Reagent: Switch to a more powerful coupling reagent like HATU or COMU.
Insufficient Reagent Equivalents: Inadequate amounts of amino acid or coupling reagents.Ensure at least 2-4 equivalents of the azetidine building block and coupling reagents are used relative to the resin's theoretical loading.
Incomplete Boc Deprotection Poor Resin Swelling: In SPPS, inadequate swelling can limit reagent access to the peptide chain.[10]Ensure the chosen solvent (e.g., DCM for TFA-based deprotection) effectively swells the resin. A mixture of solvents may be required.
Insufficient Acid Strength/Time: The deprotection may not have gone to completion.1. Increase Reaction Time: Extend the TFA treatment to 30-45 minutes. 2. Use Stronger Acid: Consider using a more potent system like 4M HCl in dioxane, but use with caution to avoid side chain degradation.[10]
Side Product Formation (e.g., t-butylation) Reactive t-butyl Cations: Generated during Boc deprotection.Always include scavengers in your TFA deprotection cocktail. A common mixture is 2.5% triisopropylsilane (TIS) and 2.5% water. For peptides containing cysteine, add 1-2% 1,2-ethanedithiol (EDT).[10]

Conclusion

This compound is a powerful and accessible building block for creating conformationally constrained peptides with enhanced therapeutic potential. Its compatibility with standard peptide synthesis workflows makes it a valuable tool for researchers, scientists, and drug development professionals. By understanding the rationale behind the neutralization, coupling, and deprotection steps, and by selecting the appropriate high-efficiency reagents, this unique amino acid analogue can be incorporated with high fidelity. The protocols and insights provided herein offer a robust framework for the successful synthesis of novel azetidine-containing peptides.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Anaspec. (n.d.). Peptide Coupling Reagents: Selection and Use.
  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Wuhan Golden Wing Chemical Co., Ltd. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Wiley-VCH GmbH. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry - A European Journal.
  • ResearchGate. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides.
  • Vedejs, E., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters.
  • Loudon, G. M., et al. (1982). Rapid and Efficient Preparation of Free Amino Acids from Strong Acid Salts on Columns of Crosslinked Poly-4-vinylpyridine. Analytical Biochemistry.
  • Varkey, J. T., & Gopi, H. N. (2006). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Ananda, K., & Gopi, H. N. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Journal of Peptide Research.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • BenchChem. (2025). Technical Support Center: Optimizing Boc Deprotection of Hindered Amino Acids.
  • Riemen, M. W., & CIARDELLI, T. L. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L‐azetidine‐2‐carboxylic acid and L‐proline. International Journal of Peptide and Protein Research.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Cossío, F. P., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters.
  • TCI Chemicals. (n.d.). Amino Acids and Peptide Synthesis Reagents.
  • Barany, G., & Albericio, F. (1998). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository.
  • SciSpace. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L -azetidine-2-carboxylic acid and L -proline.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.

Sources

Application Note: Leveraging tert-Butyl azetidine-3-carboxylate hydrochloride as a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the relentless pursuit of novel therapeutics with enhanced efficacy and improved pharmacokinetic profiles, medicinal chemists are increasingly turning to scaffolds that offer a departure from traditional, planar aromatic systems. The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a "privileged scaffold" due to its unique combination of conformational rigidity, metabolic stability, and ability to improve aqueous solubility.[1][2] This application note provides an in-depth guide to the strategic application of tert-Butyl azetidine-3-carboxylate hydrochloride , a versatile and commercially available building block, in contemporary drug discovery programs. We will explore its fundamental physicochemical properties, its role as a bioisosteric replacement, its utility in constructing three-dimensional spirocyclic systems, and provide detailed, field-proven protocols for its chemical manipulation.

Introduction: The Strategic Value of the Azetidine Core

The azetidine motif offers a compelling solution to several challenges in modern drug design. Its inherent ring strain, approximately 25.4 kcal/mol, places it in a reactive sweet spot between the highly strained aziridines and the more flexible, unreactive pyrrolidines.[3] This strain endows the azetidine ring with significant molecular rigidity, which can pre-organize substituents into well-defined vectors. This pre-organization reduces the entropic penalty upon binding to a biological target, often leading to a significant increase in binding affinity.[4]

Furthermore, the incorporation of sp³-rich scaffolds like azetidine is a key strategy to improve critical drug-like properties, including:

  • Enhanced Solubility: Moving away from flat, lipophilic aromatic rings by introducing polar, saturated heterocycles can significantly boost aqueous solubility.[2]

  • Improved Metabolic Stability: The azetidine ring is often more resistant to oxidative metabolism compared to more common heterocyles or benzylic positions.[2]

  • Access to Novel Chemical Space: Azetidines provide unique exit vectors and spatial arrangements, allowing chemists to probe unexplored regions of a target's binding pocket.[2]

This compound is an ideal gateway to this scaffold. The tert-butyl ester provides robust protection for the carboxylic acid, while the hydrochloride salt ensures the stability and ease of handling of the secondary amine, making it a cornerstone reagent for synthetic elaboration.

Physicochemical Properties and Synthetic Rationale

The utility of this compound stems from its predictable reactivity at two primary sites: the ring nitrogen (N1) and the carboxylate group at C3. The tert-butyl ester is a workhorse protecting group, stable to a wide range of nucleophilic and basic conditions, yet readily cleaved under acidic protocols.[5] The secondary amine, once liberated from its hydrochloride salt form by a non-nucleophilic base, is a potent nucleophile, ready for a variety of functionalization reactions.

G cluster_0 tert-Butyl azetidine-3-carboxylate cluster_1 Synthetic Transformations mol Key Reactive Sites start node_N N-Functionalization (Alkylation, Acylation, Arylation) start:n->node_N:w  N1 Site (Nucleophilic) node_C Ester Manipulation (Deprotection -> Amide Coupling) start:s->node_C:w  C3 Site (Ester)

Diagram 1: Key reactive sites on the tert-Butyl azetidine-3-carboxylate scaffold.

Core Applications in Medicinal Chemistry

The Azetidine Scaffold as a Bioisosteric Replacement

Bioisosterism—the strategy of replacing a functional group with another that retains similar physical or chemical properties—is a cornerstone of lead optimization.[6][7] The azetidine ring serves as an excellent non-classical bioisostere for a variety of common structural motifs, allowing for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.[2][8]

FeaturePhenylPiperidineAzetidine
Geometry PlanarChair/BoatPuckered, near-planar
sp³ Character 0%100%100%
Lipophilicity (cLogP) ~2.0~1.6~0.5
Aqueous Solubility LowModerateHigh
Key Advantage Aromatic InteractionsDefined Exit VectorsRigidity, Polarity, Novel Vectors
Potential Liability Metabolic Liability (P450)High pKa, LipophilicityRing Strain (Context Dependent)
Table 1: Comparative properties of azetidine as a bioisostere.

The strategic replacement of a phenyl ring with a 3-substituted azetidine, or a piperidine with an N-substituted azetidine, can dramatically reduce lipophilicity and improve metabolic stability while maintaining or even enhancing biological activity by presenting substituents in a novel, rigid orientation.

Bioisosteres Azetidine Azetidine Scaffold Piperidine Piperidine / Pyrrolidine (Saturated Bioisostere) Azetidine->Piperidine Lower pKa Lower LogP Morpholine Morpholine (Polarity Mimic) Azetidine->Morpholine Similar Polarity Different Vectors Phenyl Phenyl Ring (Rigid Bioisostere) Azetidine->Phenyl Increases sp³ Improves Solubility Carbonyl Ketone / Amide (H-Bond Acceptor) Azetidine->Carbonyl 3D Replacement Metabolic Stability

Diagram 2: Bioisosteric relationships of the azetidine scaffold.

A Scaffold for 3D-Rich Spirocyclic Systems

The drive to "escape from flatland" has placed immense value on scaffolds that can generate molecules with high three-dimensionality.[8] Spirocycles, which feature two rings joined by a single atom, are particularly attractive. tert-Butyl azetidine-3-carboxylate is a key precursor for spirocyclic azetidines. The synthesis often involves the conversion of the C3-ester to other functional groups that can participate in intramolecular cyclization reactions, creating highly complex and rigid structures from simple starting materials.[9][10][11]

Spirocycle_Workflow start tert-Butyl azetidine-3-carboxylate HCl Versatile Starting Material step1 Step 1: Functionalization e.g., Oxidation to Ketone start->step1 step2 Step 2: Key Reaction e.g., Horner-Emmons or Grignard Addition step1->step2 step3 Step 3: Intramolecular Cyclization Ring-Closing Metathesis, etc. step2->step3 product {Spiro[3.X]alkane System | High sp³ Character, Novel Structure} step3->product

Diagram 3: General workflow for synthesizing spirocyclic azetidines.

Case Study: Baricitinib (Olumiant®)

Baricitinib is a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis.[12] A key structural feature is the 1-(ethylsulfonyl)azetidin-3-yl group. The synthesis of this fragment relies heavily on precursors derived from azetidine-3-carboxylic acid.[12] In this context, the azetidine ring acts as a rigid, polar linker that correctly positions the nitrile group for interaction with the target enzyme, while contributing to the overall favorable physicochemical properties of the drug.

Experimental Protocols and Methodologies

Disclaimer: These protocols are intended as a guide and should be adapted by experienced synthetic chemists. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for N-Sulfonylation

This protocol describes the reaction of the azetidine nitrogen with a sulfonyl chloride.

  • Rationale: The hydrochloride salt must first be neutralized to liberate the free secondary amine, which is the active nucleophile. A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used as it is non-nucleophilic and acts solely as a proton scavenger. Dichloromethane (DCM) is a common, inert solvent for this transformation.

  • Materials:

    • This compound (1.0 eq)

    • Sulfonyl chloride of choice (e.g., Methanesulfonyl chloride) (1.1 eq)

    • Triethylamine (TEA) (2.5 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Suspend this compound in anhydrous DCM (approx. 0.2 M).

    • Cool the suspension to 0 °C in an ice bath.

    • Add TEA dropwise and stir the mixture for 15 minutes. The suspension should become a clear solution as the free base is formed.

    • Add the sulfonyl chloride dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the desired N-sulfonylated product.

Protocol 2: Deprotection of the tert-Butyl Ester with Trifluoroacetic Acid (TFA)

This is a standard, robust method for cleaving the tert-butyl ester to reveal the carboxylic acid.

  • Rationale: TFA is a strong acid that protonates the ester oxygen, facilitating the elimination of isobutylene gas and generating the free carboxylic acid. DCM is used as the solvent. The reaction is typically fast and clean. Caution is advised as this method will also cleave other acid-labile protecting groups like Boc.

  • Materials:

    • N-protected tert-butyl azetidine-3-carboxylate (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the starting material in DCM (approx. 0.2 M).

    • Add TFA (typically 20-50% v/v) to the solution at room temperature. Effervescence (isobutylene evolution) may be observed.

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • Co-evaporate with a solvent like toluene or DCM (3x) to ensure complete removal of residual TFA.

    • The resulting carboxylic acid (often as a TFA salt) is typically used in the next step without further purification.

Problem Possible Cause Solution
Incomplete Deprotection Insufficient acid or reaction time.Increase TFA concentration or extend reaction time. Ensure starting material is fully dissolved.
Degradation of Product Substrate is unstable to strong acid.Reduce reaction time and temperature (run at 0 °C). Consider a milder deprotection method like using ZnBr₂ in DCM.[13]
Table 2: Troubleshooting for tert-Butyl Ester Deprotection.
Protocol 3: Amide Bond Formation using HATU Coupling

This protocol describes the coupling of the azetidine-3-carboxylic acid with a primary or secondary amine.

  • Rationale: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid to form a reactive ester intermediate. DIPEA is used as a base to neutralize the acid salt and facilitate the coupling reaction.

  • Materials:

    • Azetidine-3-carboxylic acid (TFA or HCl salt) (1.0 eq)

    • Amine of choice (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • Diisopropylethylamine (DIPEA) (3.0-4.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the azetidine-3-carboxylic acid salt in anhydrous DMF (approx. 0.2 M).

    • Add the amine, followed by HATU.

    • Cool the mixture to 0 °C and add DIPEA dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the final amide.

Conclusion

This compound is far more than a simple building block; it is a strategic tool for imparting desirable, modern characteristics into drug candidates. Its ability to enforce conformational constraint, act as a versatile bioisostere, and serve as a gateway to novel, 3D-rich spirocyclic systems makes it an indispensable component of the medicinal chemist's toolbox. The robust and well-understood protocols for its functionalization further enhance its value, enabling the rapid generation of diverse compound libraries for hit-to-lead and lead optimization campaigns. As the pharmaceutical industry continues to prioritize molecules with superior physicochemical and pharmacokinetic properties, the strategic application of the azetidine scaffold, facilitated by key intermediates like this one, will undoubtedly continue to grow in importance.

References

  • Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., & Vala, A. G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100115. [Link]

  • Singh, G. S., & Ombito, J. O. (2020). Azetidines as privileged nitrogen heterocycles in medicinal chemistry. RSC Medicinal Chemistry, 11(8), 882-896. [Link]

  • Singh, G. S., & Ombito, J. O. (2021). Recent progress in synthesis of 3-functionalized azetidines. ChemistrySelect, 6(35), 9235-9258. [Link]

  • Caplová, B., & Slavík, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(21), 12645-12665. [Link]

  • Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. [Link]

  • Zhang, W., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 118. [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Drug Discovery Pro. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Discovery Pro. [Link]

  • Kirichok, A. A., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5444-5449. [Link]

  • Krasavin, M., et al. (2021). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Molecules, 26(16), 4991. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • Wu, Y. Q., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133. [Link]

  • Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

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Asymmetric Synthesis Involving tert-Butyl Azetidine-3-carboxylate Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Chiral Azetidines in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and well-defined three-dimensional geometry make it a valuable bioisostere for more flexible acyclic fragments or larger rings, often leading to improved metabolic stability, cell permeability, and binding affinity.[1][2] Specifically, chiral 3-substituted azetidine-3-carboxylate derivatives are crucial building blocks for a wide array of pharmacologically active compounds, including triple reuptake inhibitors and novel anticancer agents.[3][4]

The tert-butyl ester functionality of tert-butyl azetidine-3-carboxylate serves two primary purposes: it acts as a robust protecting group for the carboxylic acid, stable to a wide range of reaction conditions, and its steric bulk can influence the stereochemical outcome of reactions at the adjacent C3 position. The N-Boc (tert-butoxycarbonyl) protected variant is particularly common, as the Boc group is easily removed under mild acidic conditions, allowing for late-stage diversification.[5]

This guide provides an in-depth exploration of key asymmetric transformations involving N-Boc-tert-butyl azetidine-3-carboxylate and its derivatives. We will delve into the mechanistic underpinnings of achieving high stereocontrol and provide detailed, field-proven protocols for researchers in synthetic and medicinal chemistry.

Section 1: Asymmetric α-Alkylation via Phase-Transfer Catalysis

One of the most direct methods for introducing a stereocenter at the C3 position is the asymmetric α-alkylation of the enolate derived from N-Boc-tert-butyl azetidine-3-carboxylate. Chiral Phase-Transfer Catalysis (PTC) has proven to be a powerful and scalable strategy for this transformation, enabling the synthesis of α-alkylated products with high enantioselectivity.[6][7][8]

Mechanistic Rationale

The core principle of asymmetric PTC involves the formation of a tight, chiral ion pair between a chiral quaternary ammonium salt (the catalyst) and the substrate's enolate.[8] This reaction is typically performed in a biphasic system (e.g., toluene/aqueous base).

  • Enolate Formation: A strong aqueous base (e.g., 50% KOH) deprotonates the α-carbon of the azetidine ester at the organic-aqueous interface.

  • Chiral Ion Pair Formation: The chiral quaternary ammonium cation (Q⁺X⁻) exchanges its counter-ion (X⁻) for the newly formed enolate, transferring it into the organic phase.

  • Face-Selective Alkylation: The chiral environment created by the catalyst shields one face of the planar enolate. The electrophile (e.g., an alkyl halide) then approaches from the less sterically hindered face, leading to the formation of one enantiomer in excess.

  • Catalyst Turnover: The newly formed product is released, and the catalyst returns to the aqueous interface to begin another cycle.

Cinchona alkaloid-derived catalysts, such as O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, are frequently employed due to their rigid conformational structure, which provides an effective chiral environment for stereoselective alkylation.[9]

Workflow for Asymmetric Phase-Transfer Catalysis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Prepare Reactants: - Azetidine Substrate - Alkyl Halide - PTC Catalyst - Base (50% KOH) - Toluene setup Combine substrate, alkyl halide, catalyst, and toluene in flask. reagents->setup cool Cool to 0 °C setup->cool add_base Add 50% KOH (aq) and stir vigorously. cool->add_base monitor Monitor reaction by TLC/HPLC (Typically 12-24h at 0 °C) add_base->monitor quench Dilute with water and ethyl acetate. monitor->quench extract Separate layers. Extract aqueous phase. quench->extract dry Dry combined organic layers (e.g., Na₂SO₄) and concentrate. extract->dry purify Purify by flash column chromatography. dry->purify product Characterize Product: - NMR - Chiral HPLC (for ee) - Mass Spec purify->product

Caption: General workflow for asymmetric α-alkylation using PTC.

Protocol 1: Asymmetric Benzylation of N-Boc-tert-Butyl Azetidine-3-carboxylate

This protocol describes the enantioselective benzylation using a cinchona alkaloid-derived phase-transfer catalyst.

Materials:

Reagent M.W. Amount Moles
N-Boc-tert-butyl azetidine-3-carboxylate 229.28 229 mg 1.0 mmol
Benzyl Bromide 171.04 143 µL 1.2 mmol
(S,S)-3,4,5-Trifluorophenyl-NAS Bromide* 608.52 6.1 mg 0.01 mmol
Toluene - 5.0 mL -

| 50% KOH (aq) | - | 2.0 mL | - |

Note: (S,S)-3,4,5-Trifluorophenyl-NAS Bromide is an example of a highly effective catalyst for this type of transformation.[9]

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-tert-butyl azetidine-3-carboxylate (229 mg, 1.0 mmol), the chiral phase-transfer catalyst (6.1 mg, 0.01 mmol, 1 mol%), and toluene (5.0 mL).

  • Add benzyl bromide (143 µL, 1.2 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the 50% aqueous potassium hydroxide solution (2.0 mL) and stir the biphasic mixture vigorously (approx. 1000 rpm) at 0 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 18-24 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate (15 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of Hexanes:Ethyl Acetate) to afford the desired product.

  • Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Expected Results:

Electrophile Catalyst Loading (mol%) Time (h) Yield (%) ee (%)
Benzyl Bromide 1 20 >95 >95
Allyl Bromide 1 24 ~90 ~92
Ethyl Iodide 1 36 ~85 ~90

Data is representative based on similar transformations found in the literature.[9]

Section 2: Asymmetric Conjugate Addition to Azetidine-Derived Acceptors

Another powerful strategy involves the conjugate addition (or Michael addition) of nucleophiles to α,β-unsaturated azetidine derivatives. This approach is particularly useful for creating chiral centers at the β-position relative to the ester. Organocatalysis and metal-based catalysis are both highly effective for this purpose.[10][11][12]

Mechanistic Rationale (Organocatalysis)

For this transformation, the starting material is typically N-Boc-tert-butyl 3-(2-oxoethylidene)azetidine-1-carboxylate, an α,β-unsaturated ester. A chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) activates the substrate towards nucleophilic attack.

  • Iminium Ion Formation: The chiral amine catalyst condenses with the α,β-unsaturated ester to form a chiral iminium ion intermediate. This step lowers the LUMO of the acceptor, activating it for attack.

  • Stereoselective Nucleophilic Attack: The bulky groups on the catalyst effectively block one face of the iminium ion. The nucleophile (e.g., a malonate, β-ketoester, or thiol) adds to the β-position from the accessible face.

  • Hydrolysis and Catalyst Regeneration: The resulting enamine intermediate is hydrolyzed to release the chiral product and regenerate the organocatalyst.

G sub α,β-Unsaturated Azetidine Ester iminium Chiral Iminium Ion (LUMO lowered) sub->iminium + Catalyst - H₂O cat Chiral Amine Catalyst cat->iminium attack Face-Selective Nucleophilic Attack iminium->attack nu Nucleophile (e.g., Malonate) nu->attack enamine Enamine Intermediate attack->enamine product Chiral Adduct Product enamine->product + H₂O h2o H₂O product->cat Catalyst Regenerated

Caption: Catalytic cycle for an organocatalytic Michael addition.

Protocol 2: Organocatalytic Michael Addition of Diethyl Malonate

This protocol details the addition of diethyl malonate to N-Boc-tert-butyl 3-(2-oxoethylidene)azetidine-1-carboxylate, a key intermediate which can be synthesized from N-Boc-3-azetidinone.[13]

Materials:

Reagent M.W. Amount Moles
N-Boc-tert-butyl 3-(2-oxoethylidene)azetidine-1-carboxylate 227.26 227 mg 1.0 mmol
Diethyl Malonate 160.17 180 µL 1.2 mmol
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol 253.33 5.1 mg 0.02 mmol
Benzoic Acid 122.12 2.4 mg 0.02 mmol

| Dichloromethane (DCM) | - | 4.0 mL | - |

Procedure:

  • To a dry 10 mL vial, add the organocatalyst (5.1 mg, 0.02 mmol, 2 mol%) and benzoic acid (2.4 mg, 0.02 mmol).

  • Dissolve the catalyst and co-catalyst in dichloromethane (2.0 mL).

  • Add the N-Boc-tert-butyl 3-(2-oxoethylidene)azetidine-1-carboxylate substrate (227 mg, 1.0 mmol) followed by the remaining dichloromethane (2.0 mL).

  • Stir the solution at room temperature for 10 minutes.

  • Add diethyl malonate (180 µL, 1.2 mmol) and stir the reaction at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 6-12 hours.

  • Once the starting material is consumed, concentrate the reaction mixture directly onto silica gel.

  • Purify the product by flash column chromatography (e.g., gradient elution with Hexanes:Ethyl Acetate) to yield the chiral Michael adduct.

  • Analyze the enantiomeric excess by chiral HPLC.

Expected Results:

Nucleophile Catalyst Loading (mol%) Temp (°C) Yield (%) ee (%)
Diethyl Malonate 2 25 >90 >95
Dibenzyl Malonate 2 25 >90 >97
Thiophenol 5 0 ~88 ~92

Data is representative based on analogous organocatalytic Michael additions to α,β-unsaturated acceptors.[11][12]

Troubleshooting and Key Considerations

  • Low Enantioselectivity in PTC:

    • Cause: Insufficiently tight ion-pairing or high rate of background (uncatalyzed) reaction.

    • Solution: Lower the reaction temperature. Ensure vigorous stirring to maintain the interface. Screen different chiral catalysts and solvents. A less polar solvent like toluene is often better than dichloromethane.

  • Low Reactivity in Organocatalysis:

    • Cause: Catalyst deactivation or poor substrate activation.

    • Solution: Ensure all reagents and solvents are anhydrous. The use of a co-catalyst (acid or base) can be crucial; optimize its identity and loading. Check the purity of the starting α,β-unsaturated system.

  • Difficulty with Purification:

    • Cause: Similar polarity of product and starting material or byproducts.

    • Solution: For PTC reactions, ensure the catalyst is fully removed during workup (it can sometimes be removed with an acidic wash). For organocatalysis, direct loading of the reaction mixture onto silica can prevent decomposition of sensitive products.

References

  • Milton, J. P., & Fossey, J. S. (2021). Azetidines and their applications in asymmetric catalysis. Tetrahedron, 77. [Link]

  • Singh, G. S., & Mmatli, E. E. (2011). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

  • Li, Z., et al. (2019). Azetidine-Derived Dinuclear Zinc-Catalyzed Asymmetric Conjugate Addition of Bioactive Heterocycles to β,γ-Unsaturated α-Keto esters. The Journal of Organic Chemistry, 84(21), 13881–13889. [Link]

  • Kaur, H., et al. (2023). Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-1-yl)acrylate. Molecules, 28(3), 1083. [Link]

  • Bella, M., & Jørgensen, K. A. (2007). Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. Molecules, 12(4), 854-878. [Link]

  • Pellissier, H. (2008). Organocatalytic asymmetric conjugate addition to allenic esters and ketones. Tetrahedron, 64(30-31), 7041-7069. [Link]

  • Franchi, M., et al. (2014). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters, 16(24), 6386–6389. [Link]

  • Alonso, D. A., et al. (2017). Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. Beilstein Journal of Organic Chemistry, 13, 1698–1722. [Link]

  • Kim, D. H., et al. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers in Chemistry, 11. [Link]

  • Alberico, D., Scott, J., & Lautens, M. (2007). Aryl-Aryl Bond Formation by Transition-Metal-Catalyzed Direct Arylation. Chemical Reviews, 107(1), 174–238. [Link]

  • Agrawal, N. J., & Dong, V. M. (2020). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Angewandte Chemie International Edition, 59(36), 15334-15344. [Link]

  • Žukauskaitė, A., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(3), 541-558. [Link]

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Application Note & Protocol: A Scalable and Robust Synthesis of tert-Butyl Azetidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Azetidine scaffolds are privileged structures in modern medicinal chemistry, serving as crucial building blocks for a wide range of therapeutic agents due to their ability to impart favorable physicochemical properties such as improved solubility and metabolic stability. Specifically, azetidine-3-carboxylic acid derivatives are key components in numerous drug candidates, including inhibitors of the Janus kinase (JAK) family, such as Baricitinib.[1][2] This document provides a comprehensive, field-tested guide for the scale-up synthesis of tert-butyl azetidine-3-carboxylate hydrochloride, a versatile intermediate for drug development professionals.

The protocol herein is designed for scalability, safety, and reproducibility. We will detail a robust two-step synthetic sequence commencing from the readily available tert-butyl 3-cyanoazetidine-1-carboxylate. The core of this process involves a well-controlled hydrolysis of the nitrile functional group, followed by the formation of the hydrochloride salt to ensure stability and ease of handling for downstream applications. This guide emphasizes the causality behind procedural choices, provides in-depth safety protocols, and outlines critical quality control parameters to ensure the final product meets stringent pharmaceutical standards.

Synthetic Strategy & Rationale

The selected synthetic route is predicated on its efficiency, use of manageable reagents, and proven scalability. The overall transformation is depicted below:

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}

Figure 1: High-level workflow for the synthesis of the target compound.

Rationale for this approach:

  • Starting Material Availability: tert-Butyl 3-cyanoazetidine-1-carboxylate is an accessible starting material, often prepared from 1-Boc-3-azetidinone.

  • Robust Hydrolysis: The base-mediated hydrolysis of a nitrile to a carboxylic acid is a classic and well-understood transformation.[3] Using a sodium hydroxide solution in a mixed solvent system (methanol/water) allows for effective reaction kinetics and temperature control, which is critical during scale-up.

  • Product Isolation & Stability: The intermediate free-acid, 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid, is readily isolated. Subsequent conversion to the hydrochloride salt provides a stable, crystalline solid that is less hygroscopic and easier to handle and store than the corresponding free base, a common practice in pharmaceutical development.

Detailed Synthesis Protocols

This section provides step-by-step protocols for the gram-scale synthesis, which can be linearly scaled with appropriate engineering and safety controls.

Materials and Reagents

All reagents should be of high purity (≥98%) unless otherwise specified. Solvents should be at least ACS grade.

Reagent/SolventCAS NumberMolecular FormulaNotes
tert-Butyl 3-cyanoazetidine-1-carboxylate1007436-11-2C₁₀H₁₆N₂O₂Starting material.
Sodium Hydroxide (NaOH)1310-73-2NaOHReagent grade, pellets or flakes.
Methanol (MeOH)67-56-1CH₄OAnhydrous.
Deionized Water (H₂O)7732-18-5H₂OUsed for reaction and work-up.
Hydrochloric Acid (HCl)7647-01-0HCl10% aqueous solution for pH adjustment.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂For extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄Drying agent.
4 M HCl in 1,4-Dioxane3831-01-0C₄H₉ClO₂For salt formation. Anhydrous conditions.
Diethyl Ether (Et₂O)60-29-7C₄H₁₀OFor precipitation/crystallization. Anhydrous.
Protocol Part A: Synthesis of 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid

This procedure details the hydrolysis of the nitrile starting material.

  • Reactor Setup: Equip a suitable multi-neck round-bottom flask (or jacketed reactor for larger scales) with a mechanical stirrer, a reflux condenser, a temperature probe, and a nitrogen inlet.

  • Reagent Charging: To the reactor, add tert-butyl 3-cyanoazetidine-1-carboxylate (1.0 equiv., e.g., 50.0 g, 0.255 mol).

  • Solvent Addition: Add methanol (7 mL per gram of starting material, e.g., 350 mL). Stir the mixture to form a solution or a slurry.

  • Base Addition: In a separate vessel, prepare a solution of sodium hydroxide (5.0 equiv., e.g., 51.0 g, 1.275 mol) in deionized water (7 mL per gram of starting material, e.g., 350 mL). Caution: This dissolution is highly exothermic. Prepare the solution in an ice bath.

  • Reaction Initiation: Slowly add the aqueous NaOH solution to the stirred mixture in the reactor.

  • Heating to Reflux: Heat the reaction mixture to reflux (approximately 75-85 °C) and maintain this temperature. Monitor the reaction progress by TLC or HPLC (disappearance of starting material). The reaction is typically complete within 4-6 hours.[3]

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature (20-25 °C).

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the methanol.

  • pH Adjustment: Cool the remaining aqueous solution in an ice bath (0-5 °C). Slowly and carefully neutralize the solution by adding 10% aqueous HCl until the pH reaches approximately 3-4. Caution: This is an exothermic process. Monitor the temperature closely. A white precipitate of the product will form.

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 400 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid as a white solid. The crude product is often of sufficient purity for the next step.

Protocol Part B: Formation of this compound

This step converts the free acid into its more stable hydrochloride salt. Note: This step must be conducted under anhydrous conditions.

  • Reactor Setup: In a dry, nitrogen-purged reactor, dissolve the crude 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1.0 equiv.) from Part A in anhydrous diethyl ether or ethyl acetate (10 mL per gram).

  • Acidification: Cool the solution to 0-5 °C in an ice bath. To the stirred solution, slowly add a solution of 4 M HCl in 1,4-dioxane (1.1 equiv.).

  • Precipitation: A white precipitate of the hydrochloride salt will form immediately or upon continued stirring.

  • Maturation: Stir the resulting slurry at 0-5 °C for 1-2 hours to ensure complete precipitation.

  • Isolation: Isolate the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold, anhydrous diethyl ether (2 x 50 mL) to remove any residual impurities.

  • Drying: Dry the product under vacuum at 40-50 °C until a constant weight is achieved. The final product, this compound, should be a white to off-white crystalline solid.

Process Parameters and Quality Control

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}

Figure 2: Key stages and transitions in the synthesis protocol.

Successful scale-up requires careful monitoring of key parameters and rigorous quality control.

ParameterStep A: HydrolysisStep B: Salt FormationRationale
Stoichiometry (Key Reagent) NaOH (5.0 equiv.)HCl (1.1 equiv.)Ensures complete conversion. Excess base drives hydrolysis; slight excess acid ensures full salt formation.
Temperature Reflux (75-85 °C)0-5 °CControls reaction rate and prevents side reactions. Low temp for salt precipitation maximizes yield.
Reaction Time 4-6 hours1-2 hoursDetermined by reaction monitoring to ensure completion.
Solvent System MeOH / H₂ODiethyl Ether / DioxaneEnsures solubility of reagents and facilitates reaction/precipitation.
Expected Yield >90% (crude)>95% (from intermediate)Typical yields for this robust process.

Analytical Specifications for Final Product:

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual
Identity by ¹H NMR Conforms to the structure of this compound.¹H NMR
Purity ≥98.0%HPLC
Melting Point Report value (literature ranges vary).Melting Point Apparatus
Residual Solvents Conforms to ICH guidelines.GC-HS

Safety & Handling Considerations

Scaling up chemical reactions introduces risks that must be proactively managed.

  • Azetidine Compounds: Azetidine and its derivatives should be handled with care. Always use appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[4] Work should be performed in a well-ventilated fume hood.

  • Exothermic Reactions: Both the dissolution of NaOH and the acid-base neutralization steps are highly exothermic. On a large scale, the rate of addition must be carefully controlled, and an efficient cooling system (e.g., a jacketed reactor with a chiller) is mandatory to prevent thermal runaways.

  • Corrosive Reagents: Sodium hydroxide and hydrochloric acid are highly corrosive. Avoid contact with skin and eyes. Ensure emergency eyewash stations and safety showers are accessible.

  • Pressure Management: When heating to reflux, ensure the system is properly vented through the condenser to avoid pressure buildup.

  • Waste Disposal: Aqueous waste from the work-up will be basic or acidic and must be neutralized before disposal. Organic waste should be collected and disposed of according to local environmental regulations.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Incomplete Hydrolysis (Part A) Insufficient reaction time or temperature; Inactive NaOH.Extend reflux time and re-verify temperature. Use a fresh batch of NaOH.
Low Yield of Intermediate (Part A) Incomplete extraction; Product loss during pH adjustment (overshooting pH).Perform additional extractions with EtOAc. Adjust pH slowly with vigorous stirring and constant monitoring.
Oily Product After Salt Formation (Part B) Presence of water or other impurities.Ensure all solvents and glassware are scrupulously dry. Re-dissolve the oil in a minimal amount of alcohol and re-precipitate with ether.
Final Product Fails Purity Spec Incomplete reaction; Impurities from starting material; Inefficient washing.Re-crystallize the final product from a suitable solvent system (e.g., isopropanol/ether).

References

  • What are the safety precautions when handling azetidine? - Blog - SPARROW. (2025). Vertex AI Search.
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC - NIH. (2019).
  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids - Semantic Scholar. (n.d.). Semantic Scholar.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023).
  • CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester - Google Patents. (n.d.).
  • Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem. (n.d.). Benchchem.
  • 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. (n.d.). Chemicalbook.

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Application Note: A Robust Protocol for the Amidation of tert-Butyl Azetidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and optimized protocol for the amidation of tert-butyl azetidine-3-carboxylate hydrochloride, a critical building block in modern medicinal chemistry. Azetidine scaffolds are increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and target-binding affinity.[1][2] This document provides a step-by-step procedure, explains the rationale behind key experimental choices, and offers insights into reaction mechanisms and troubleshooting. It is intended for researchers, chemists, and drug development professionals seeking a reliable method for synthesizing azetidine-based amide derivatives.

Introduction: The Strategic Importance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in drug discovery.[1] Its constrained nature can impart favorable conformational rigidity to a molecule, leading to improved binding to biological targets. Furthermore, the replacement of more common rings (like pyrrolidine or piperidine) with azetidine can significantly alter a compound's physicochemical properties, often improving metabolic stability and aqueous solubility.[1] The title compound, this compound, serves as a versatile starting material for introducing this valuable motif. The following protocol describes its efficient coupling with a generic carboxylic acid to form a stable amide bond, a cornerstone reaction in pharmaceutical synthesis.[3]

Overall Reaction Scheme

General reaction scheme for the amidation of this compound.

Figure 1. General reaction scheme for the HATU-mediated amidation of a carboxylic acid with this compound.

Part 1: Experimental Protocol

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a third-generation aminium-based coupling reagent known for its high efficiency, fast reaction rates, and ability to suppress racemization.[4][5]

Materials and Reagents
ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)Purpose
Carboxylic Acid (R-COOH)Varies1.01.0 mmolAmine acylation partner
tert-Butyl azetidine-3-carboxylate HCl193.661.11.1 mmol, 213 mgNucleophilic amine source
HATU380.161.11.1 mmol, 418 mgCoupling reagent for carboxylic acid activation
N,N-Diisopropylethylamine (DIPEA)129.243.03.0 mmol, 523 µLNon-nucleophilic base to neutralize HCl salt and activate the acid
Anhydrous Dimethylformamide (DMF)73.09-5-10 mLPolar aprotic solvent
Step-by-Step Methodology
  • Preparation of Carboxylic Acid Solution:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq).

    • Dissolve the acid in anhydrous DMF (approximately 0.1-0.2 M concentration).

    • Add DIPEA (2.0 eq) to the solution. Stir for 5 minutes at room temperature.

    • Scientist's Note: The initial two equivalents of base are crucial. One equivalent deprotonates the carboxylic acid to form the carboxylate anion, which is the active nucleophile for attacking HATU. The second equivalent is required to neutralize the HCl salt of the azetidine starting material in a later step. Anhydrous solvent is critical to prevent hydrolysis of the activated ester intermediate.[6]

  • Activation of Carboxylic Acid:

    • To the stirred solution from Step 1, add HATU (1.1 eq) in one portion.

    • Stir the mixture at room temperature for 15-30 minutes. The solution may change color (often to a pale yellow).

    • Scientist's Note: This "pre-activation" step allows for the complete formation of the highly reactive OAt-active ester intermediate before the amine is introduced.[5][7] This minimizes potential side reactions and ensures efficient coupling.

  • Preparation and Addition of Amine:

    • In a separate vial, dissolve this compound (1.1 eq) in a small amount of anhydrous DMF.

    • Add the remaining portion of DIPEA (1.0 eq) to this vial to liberate the free amine.

    • Add the azetidine solution dropwise to the activated carboxylic acid mixture from Step 2.

  • Reaction Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).

    • Scientist's Note: A typical TLC eluent system for this reaction is ethyl acetate/hexanes. The product amide should have an Rf value intermediate between the polar carboxylic acid starting material and the less polar byproducts.

  • Work-up and Purification:

    • Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl.[6]

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[6]

    • Scientist's Note: The acidic wash removes residual DIPEA, while the basic wash removes unreacted carboxylic acid and HOAt byproduct. The brine wash removes residual water from the organic layer.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Part 2: Workflow and Mechanism

Experimental Workflow Diagram

The overall process from setup to purified product can be visualized as follows:

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep_acid Dissolve Acid + 2 eq. DIPEA in DMF activation Add HATU (Pre-activate for 15-30 min) prep_acid->activation prep_amine Dissolve Azetidine HCl + 1 eq. DIPEA in DMF coupling Add Amine Solution (Stir 1-4h at RT) prep_amine->coupling activation->coupling monitor Monitor by TLC or LC-MS coupling->monitor quench Quench with H₂O or aq. NH₄Cl monitor->quench Reaction Complete extract Extract with EtOAc quench->extract wash Wash (Acid, Base, Brine) extract->wash purify Dry, Concentrate & Purify via Chromatography wash->purify product Final Product: Azetidine Amide purify->product

Caption: A flowchart of the amidation protocol.

Mechanism of HATU-Mediated Amide Coupling

The efficiency of HATU arises from a multi-step activation process that generates a highly reactive ester intermediate.

  • Formation of Carboxylate: The base (DIPEA) deprotonates the carboxylic acid.

  • Initial Activation: The resulting carboxylate anion attacks the electrophilic carbon of HATU, displacing the hexafluorophosphate anion.[7]

  • Formation of the Active Ester: This forms an unstable O-acyl(tetramethyl)isouronium salt. The HOAt anion, also generated, rapidly attacks this intermediate to form the OAt-active ester, releasing tetramethylurea as a byproduct.[5][8]

  • Nucleophilic Attack: The free azetidine amine attacks the carbonyl carbon of the highly reactive OAt-ester. The pyridine nitrogen of the HOAt leaving group is thought to stabilize the incoming amine via a hydrogen-bonded transition state, accelerating the reaction.[5][8]

  • Product Formation: The tetrahedral intermediate collapses to form the final amide product and release HOAt.

G RCOOH R-COOH (Carboxylic Acid) ActiveEster OAt-Active Ester RCOOH->ActiveEster Attacks HATU HATU HATU HATU->ActiveEster DIPEA DIPEA (Base) DIPEA->RCOOH Deprotonates Amine Azetidine-NH (Free Amine) Product Final Amide Product Amine->Product Attacks Ester ActiveEster->Product Byproduct1 Tetramethylurea ActiveEster->Byproduct1 Releases Byproduct2 HOAt Product->Byproduct2 Releases

Caption: The simplified mechanism of HATU coupling.

Part 3: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete activation of the carboxylic acid.2. Presence of water in the reaction.3. Insufficient base.1. Increase pre-activation time to 30-45 minutes. Ensure HATU is of high quality.2. Use anhydrous solvents and dry glassware thoroughly. Perform the reaction under an inert atmosphere (N₂ or Ar).[6]3. Ensure 3 full equivalents of DIPEA are used.
Side Reactions 1. Racemization of chiral carboxylic acids.2. Self-condensation or polymerization.1. HATU is excellent at suppressing racemization.[4] If it remains an issue, run the reaction at a lower temperature (0 °C).2. Ensure slow, dropwise addition of the amine to the pre-activated acid to maintain a low concentration of the nucleophile.
Difficult Purification Byproducts (tetramethylurea, HOAt, DIPEA salts) co-elute with the product.1. Perform a thorough aqueous work-up as described. The acidic and basic washes are critical for removing byproducts.[6]2. If recrystallization is an option for the final product, it can be an effective alternative to chromatography for removing urea byproducts.[9]

References

  • Wenxuecity. (2023). HATU coupling. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]

  • Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • amphoteros. (2014). Uphill battles in amide couplings. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Reddit. (2022). amide coupling help. Retrieved from [Link]

  • RSC Publishing. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PDF Free Download. (n.d.). Amidation Reactions from the Direct Coupling of Metal Carboxylate. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Retrieved from [Link]

  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]

  • Drug Hunter. (2024). Azetidine Amides in Drugs: Structure Search. Retrieved from [Link]

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Application Notes and Protocols: Leveraging tert-Butyl azetidine-3-carboxylate hydrochloride for the Synthesis of Novel Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Spirocyclic Azetidines in Medicinal Chemistry

Spirocycles, chemical compounds characterized by two rings connected by a single common atom, have garnered significant attention in modern drug discovery. Their inherent three-dimensionality allows for more extensive and specific interactions with protein targets compared to their flatter, two-dimensional counterparts. This unique structural feature often translates to improved physicochemical properties, such as enhanced aqueous solubility, and opens up new chemical space for intellectual property. Among the various spirocyclic scaffolds, those incorporating an azetidine ring are particularly valuable. Spiro-azetidines can act as bioisosteres for commonly used motifs like piperidine, piperazine, and morpholine, while offering improved metabolic stability due to their resistance to degradation by enzymes like P450s.[1][2]

tert-Butyl azetidine-3-carboxylate hydrochloride serves as a versatile and crucial building block for the synthesis of these valuable spirocyclic compounds. Its pre-existing four-membered ring and the strategically placed carboxylate group provide a reactive handle for a variety of synthetic transformations, enabling the construction of diverse and complex spiro[azetidine-3,X']-heterocycles. This guide provides detailed application notes and protocols for the utilization of this key starting material in the creation of medicinally relevant spirocyclic frameworks.

Core Synthetic Strategies: Building Spiro-Azetidines

The construction of spiro-azetidines from this compound generally involves two key strategic phases: initial functionalization of the azetidine nitrogen and subsequent cyclization to form the second ring. The choice of reaction pathway is dictated by the desired target spirocycle.

Diagram: General Workflow for Spiro-Azetidine Synthesis

G A tert-Butyl azetidine-3-carboxylate HCl B N-Functionalization (e.g., Alkylation, Acylation) A->B Base, Electrophile C Spiroannulation/ Intramolecular Cyclization B->C Cyclization Conditions D Spirocyclic Azetidine Product C->D E Deprotection (optional) D->E Acid/Base

Caption: General workflow for spiro-azetidine synthesis.

Strategy 1: Intramolecular C-C Bond Formation for Spiro[azetidine-3,3'-oxindoles]

One of the most powerful applications of tert-butyl azetidine-3-carboxylate is in the synthesis of spiro[azetidine-3,3'-oxindole] derivatives. These scaffolds are of significant interest in medicinal chemistry.[3] A recently developed approach involves an enantioselective intramolecular C-C bond formation, showcasing the utility of this building block in asymmetric synthesis.[3]

The general strategy involves the N-alkylation of the azetidine with a suitable precursor containing a leaving group, followed by a base-mediated intramolecular cyclization. This process can be rendered enantioselective through the use of a chiral phase-transfer catalyst.[3]

Protocol 1: Synthesis of N-Substituted Azetidine Precursor

This protocol details the initial N-alkylation step, which is crucial for setting up the subsequent intramolecular cyclization.

Materials:

  • This compound

  • Appropriate electrophile (e.g., 2-(bromomethyl)halobenzene)

  • Base (e.g., K₂CO₃, DIPEA)

  • Solvent (e.g., Acetonitrile, DMF)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the base (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to ensure the free base of the azetidine is formed.

  • Add the electrophile (1.1 eq) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-substituted azetidine precursor.

Causality Behind Experimental Choices:

  • The use of a slight excess of the electrophile ensures complete consumption of the azetidine starting material.

  • The choice of base and solvent is critical and should be optimized based on the reactivity of the electrophile. For instance, a stronger base and a more polar solvent may be required for less reactive electrophiles.

Protocol 2: Enantioselective Intramolecular Spirocyclization

This protocol describes the key C-C bond-forming cyclization to generate the chiral spiro[azetidine-3,3'-oxindole].

Materials:

  • N-substituted azetidine precursor from Protocol 1

  • Chiral Phase-Transfer Catalyst (e.g., a cinchona alkaloid derivative)[3]

  • Base (e.g., Cs₂CO₃)

  • Solvent (e.g., m-xylene)

Procedure:

  • To a solution of the N-substituted azetidine precursor (1.0 eq) in the solvent, add the chiral phase-transfer catalyst (0.1 eq) and the base (2.0 eq).

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 40-60 °C) for the specified time (typically 12-24 hours).

  • Monitor the reaction for the formation of the spirocyclic product and the consumption of the starting material.

  • Once the reaction is complete, cool to room temperature and filter off the base.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify the product via column chromatography to obtain the enantioenriched spiro[azetidine-3,3'-oxindole].

Trustworthiness and Self-Validation:

  • The enantiomeric excess (e.e.) of the product should be determined using chiral HPLC to validate the effectiveness of the asymmetric catalysis.

  • The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. In some cases, X-ray crystallography may be necessary to unequivocally determine the stereochemistry.[4]

Strategy 2: Multi-component Reactions for Spiro[azetidine-3,3'-dihydrofurans]

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds. While direct examples using this compound in MCRs for spirocycle synthesis are emerging, the principles can be adapted from similar syntheses, such as the formation of spiro[2,3-dihydrofuran-3,3′-oxindole] derivatives.[4]

The conceptual approach would involve the in-situ generation of a reactive intermediate from the azetidine that can then participate in a cascade reaction with other components.

Conceptual Protocol: MCR for Spiro-Azetidine Synthesis

This conceptual protocol outlines a potential multi-component reaction pathway.

Components:

  • tert-Butyl 3-oxoazetidine-1-carboxylate (derived from the starting material via oxidation)[5]

  • An active methylene compound (e.g., malononitrile)

  • A suitable third component to drive the cyclization.

Reaction Concept:

  • A Knoevenagel condensation between the 3-oxoazetidine and the active methylene compound would generate a reactive azetidin-3-ylidene intermediate.

  • This intermediate could then undergo a [3+2] cycloaddition or a Michael addition-cyclization cascade with the third component to form the spirocyclic system.

Visualization of the Conceptual MCR Pathway:

G A tert-Butyl 3-oxoazetidine-1-carboxylate C Knoevenagel Condensation A->C B Active Methylene Compound B->C D Azetidin-3-ylidene Intermediate C->D F [3+2] Cycloaddition or Michael Addition-Cyclization D->F E Third Component E->F G Spirocyclic Azetidine F->G

Caption: Conceptual multi-component reaction pathway.

Data Presentation: Representative Yields and Conditions

The following table summarizes typical reaction conditions and outcomes for the synthesis of spiro-azetidines, providing a comparative overview for researchers.

EntrySpirocycle TypeKey ReactionCatalyst/ReagentSolventTemp (°C)Yield (%)Enantiomeric Ratio
1Spiro[azetidine-3,3'-oxindole]Intramolecular C-C CyclizationChiral PT Catalyst[3]m-xylene5070-92up to 3:97[3]
2Spiro[azetidine-3,3'-dihydrofuran]MCR (Conceptual)Base/Lewis AcidAcetonitrileRT-60N/AN/A
3Spiro[azetidine-3,2'-pyrrolidine]1,3-Dipolar CycloadditionAgOAc/DBUToluene10060-85Racemic

Note: Data for entries 1 is based on published literature.[3] Entry 2 is a conceptual adaptation. Entry 3 is a representative example of a common cycloaddition strategy.

Conclusion and Future Outlook

This compound is a cornerstone building block for the synthesis of novel spirocyclic compounds with significant potential in drug discovery. The protocols and strategies outlined in this guide provide a foundation for researchers to explore this exciting area of medicinal chemistry. The continued development of novel synthetic methodologies, including asymmetric and multi-component reactions, will undoubtedly expand the accessible chemical space of spiro-azetidines and accelerate the discovery of new therapeutic agents.[6][7] The inherent three-dimensionality and favorable physicochemical properties of these scaffolds ensure their continued importance in the design of next-generation pharmaceuticals.

References

  • ResearchGate. (n.d.). The synthesis of azetidines with intramolecular cyclization of homoallylamines. Retrieved from [Link]

  • ACS Publications. (2024). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of spiro[2,3-dihydrofuran-3,3′-oxindole] derivatives via a multi-component cascade reaction of α-diazo esters, water, isatins and malononitrile/ethyl cyanoacetate. Green Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of azetidines with intramolecular cyclization of N‐trityl‐2‐amino‐4‐bromobutanoate. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. Retrieved from [Link]

  • National Institutes of Health. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. Retrieved from [Link]

  • National Institutes of Health. (2025). "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. (2022). Asymmetric Synthesis of Spiro[Azetidine-3,3'-Indoline]-2,2'-Diones via Copper(I)-Catalyzed Kinugasa/C-C Coupling Cascade Reaction. Retrieved from [Link]

  • National Institutes of Health. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. (2011). Synthesis of novel angular spirocyclic azetidines. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Retrieved from [Link]

  • National Institutes of Health. (2013). Synthesis of pyrrolo(spiro-[2.3']-oxindole)-spiro-[4.3"]-oxindole via 1,3-dipolar cycloaddition of azomethine ylides with 3-acetonylideneoxindole. Retrieved from [Link]

  • Elektronische Hochschulschriften der LMU München. (2025). Stereoselective functionalization of azetidines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-Functionalization of 1,2-Azaborines. Retrieved from [Link]

  • National Institutes of Health. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). C–H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). C−H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds | Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl Azetidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl azetidine-3-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. The inherent ring strain of the four-membered azetidine core presents unique challenges, making careful optimization and an understanding of potential side reactions critical for success.[1][2]

This document provides in-depth, experience-driven advice in a question-and-answer format, focusing on the causality behind experimental choices to empower you to resolve issues encountered in the lab.

Overview of a Common Synthetic Pathway

The synthesis of this compound often begins with a commercially available or synthesized N-protected azetidinone, such as 1-Boc-3-azetidinone.[3][4] The general workflow involves the introduction of the carboxylate moiety, followed by deprotection and salt formation. The tert-butoxycarbonyl (Boc) group is a preferred protecting group for the azetidine nitrogen due to its stability across various reaction conditions and its straightforward removal under acidic conditions, which conveniently leads to the desired hydrochloride salt.[5][6]

Below is a generalized workflow illustrating a common synthetic approach.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Carboxylate Introduction cluster_2 Step 3: Deprotection & Salt Formation A Azetidine Precursor (e.g., 3-hydroxyazetidine) B 1-Boc-3-hydroxyazetidine A->B Boc₂O C 1-Boc-3-azetidinone B->C Oxidation (e.g., Swern, TEMPO) D tert-Butyl 3-(cyanomethylene) azetidine-1-carboxylate C->D Horner-Wadsworth-Emmons E tert-Butyl azetidine-3-carboxylate (Boc-protected) D->E Reduction/Hydrogenation F tert-Butyl azetidine-3-carboxylate hydrochloride E->F HCl (in ether or dioxane)

Caption: A common synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific problems that researchers may encounter during the synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Q1: My overall yield is disappointingly low. What are the most common reasons and how can I mitigate them?

Low yields in azetidine synthesis are common and can stem from issues at various stages. The primary culprit is the high ring strain of the four-membered ring, which makes it prone to side reactions, particularly ring-opening.[1][5]

A1: Let's break down the potential causes by stage:

  • Azetidine Ring Formation/Stability:

    • Causality: The formation of the azetidine ring is energetically unfavorable due to bond angle strain.[1] During subsequent reactions, harsh conditions (strong acids, bases, or high temperatures) can promote nucleophilic ring-opening, leading to acyclic amine byproducts and significant yield loss.[1][2]

    • Solution: Employ mild reaction conditions wherever possible. When performing reactions on the azetidine ring, carefully control the temperature and use the mildest effective reagents. For example, during workup, avoid washing with strong acids or bases unless absolutely necessary for purification.

  • Oxidation to 1-Boc-3-azetidinone:

    • Causality: The oxidation of 1-Boc-3-hydroxyazetidine is a critical step where yield can be lost. Swern-type oxidations, while effective, require strict temperature control (typically -78 °C) to avoid side reactions.[7] TEMPO-catalyzed oxidation is a greener alternative but requires careful optimization of catalysts and oxidants to achieve full conversion.[8]

    • Solution: For Swern oxidations, ensure slow, dropwise addition of reagents at -78 °C. For TEMPO-based methods, ensure the catalyst is active and that the pH is controlled, as deviations can stall the reaction.

  • Purification Losses:

    • Causality: Azetidine intermediates, particularly the free base form of the final product, can be relatively polar and may have some volatility. During aqueous workups and extractions, incomplete phase separation or partitioning into the aqueous layer can occur. In column chromatography, their polarity can lead to tailing and difficult separation from polar impurities.[5]

    • Solution: During extractions, use brine washes to reduce the solubility of the product in the aqueous layer. When performing column chromatography, consider using a silica gel deactivated with a small percentage of triethylamine in the eluent to reduce tailing of the basic azetidine nitrogen. A carefully optimized gradient elution is crucial.[5]

  • Final Salt Formation:

    • Causality: The precipitation of the hydrochloride salt is both a purification and isolation step. If the product concentration is too low, the solvent is not sufficiently non-polar, or excess HCl is used, the product may not crystallize effectively or may form an oil.

    • Solution: Ensure the free base is dissolved in a suitable non-polar, aprotic solvent like diethyl ether or MTBE. Add a solution of HCl in a compatible solvent dropwise until precipitation is complete. Scratching the flask or adding a seed crystal can aid crystallization.

Q2: My NMR analysis shows significant impurities in the final product. What are these likely to be and how can I prevent them?

A2: Impurities often arise from predictable side reactions. Identifying them is key to optimizing the reaction conditions.

Common Impurity Potential Source Prevention & Mitigation Strategy
Ring-Opened Byproducts Cleavage of the azetidine ring by nucleophiles (e.g., hydroxides, amines) or strong acids.[1][2]Use non-nucleophilic bases where possible. Maintain neutral pH during workups. Avoid prolonged exposure to strong acids, especially at elevated temperatures.
Unreacted Starting Material Incomplete reaction at any stage (e.g., incomplete oxidation, hydrogenation, or Boc deprotection).Monitor reaction progress closely using TLC or LC-MS. Ensure reagents are fresh and added in the correct stoichiometry. For hydrogenation, ensure the catalyst is active and the system is free of poisons.
Polymeric Material Self-reaction or polymerization of reactive intermediates, especially under harsh conditions.[5]Maintain dilute reaction conditions. Control temperature carefully, as polymerization is often promoted by heat.
Over-reduction Products If the synthesis involves reduction of a nitrile or ester, over-reduction to an alcohol or amine can occur.Choose a selective reducing agent and control the reaction time and temperature. For example, when reducing a nitrile to an amine, a milder catalyst or lower hydrogen pressure might be necessary.
Q3: My reaction has stalled and is not proceeding to completion. What troubleshooting steps should I take?

A3: A stalled reaction is a common frustration. A systematic check of key parameters is the best approach. The following flowchart provides a logical troubleshooting sequence.

Troubleshooting_Flowchart cluster_Reagents cluster_Conditions cluster_Setup Start Reaction Stalled (Verified by TLC/LC-MS) Reagents 1. Check Reagent Quality Start->Reagents Conditions 2. Verify Reaction Conditions Reagents->Conditions Reagents OK R1 Are reagents anhydrous? (e.g., solvents, bases like NaH) Reagents->R1 Setup 3. Inspect Physical Setup Conditions->Setup Conditions OK C1 Is the temperature correct? (e.g., -78°C for Swern) Conditions->C1 Solved Problem Resolved Setup->Solved Setup OK (Re-evaluate chemistry) S1 Is stirring adequate? (For heterogeneous reactions) Setup->S1 R2 Is catalyst active? (e.g., Pd/C for hydrogenation) R3 Are reagents expired or decomposed? C2 Is the atmosphere inert? (N₂ or Argon for sensitive reagents) C3 Is the pH correct? S2 Is there a leak in the system? (e.g., loss of H₂ pressure)

Caption: A troubleshooting flowchart for stalled reactions.

  • Reagent Integrity: Many reagents used in these syntheses, such as sodium hydride (NaH) for Horner-Wadsworth-Emmons reactions or oxalyl chloride for Swern oxidations, are highly sensitive to moisture.[3][7] Ensure solvents are anhydrous and reagents are fresh.

  • Catalyst Activity: In catalytic steps like hydrogenation, the catalyst (e.g., Pd/C) can be poisoned by impurities (sulfur, etc.) from previous steps. Ensure the substrate is sufficiently pure before the catalytic step.

  • Temperature Control: As mentioned, many steps are highly temperature-dependent. A deviation of even 10-15°C can dramatically affect the reaction outcome, especially for low-temperature reactions.[6]

Frequently Asked Questions (FAQs)

FAQ 1: What are the best practices for purifying the final product?

Purification is best achieved through the formation of the hydrochloride salt. After the final deprotection/synthesis of the free base, the crude product should be dissolved in a minimal amount of a suitable solvent like ethyl acetate or isopropanol. Then, a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring. The hydrochloride salt, being ionic, is typically insoluble in these organic solvents and will precipitate.[9] The resulting solid can be collected by filtration, washed with cold solvent (e.g., ether) to remove non-basic impurities, and dried under vacuum.

FAQ 2: Are there specific safety precautions I should take?

Yes. Standard personal protective equipment (lab coat, gloves, safety glasses) is mandatory. Additionally:

  • Azetidines: Many small heterocyclic amines can be irritating to the skin, eyes, and respiratory tract. Handle them in a well-ventilated fume hood.[10][11]

  • Reagents: Be aware of the specific hazards of the reagents used. For example, oxalyl chloride is corrosive and reacts violently with water, releasing toxic gases. Di-tert-butyl dicarbonate is a lachrymator. Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • Hydrogenation: When performing catalytic hydrogenation, ensure the system is properly set up to handle hydrogen gas, which is highly flammable.

FAQ 3: My synthesis involves an N-benzhydryl protecting group instead of Boc. What are the key differences for deprotection?

The N-benzhydryl (diphenylmethyl) group is another common protecting group for azetidines.[12] Unlike the acid-labile Boc group, the benzhydryl group is typically removed under reductive conditions.

  • Standard Method: Catalytic hydrogenation (e.g., H₂, Pd/C, often with an acid additive like acetic acid) is the most common method for N-benzhydryl deprotection.

  • Challenges: In some cases, the molecule may contain other functional groups (e.g., alkenes, nitriles) that are also sensitive to hydrogenation. This can lead to undesired side reactions.[13] Furthermore, steric hindrance around the nitrogen atom can sometimes make the deprotection sluggish.[13] In such cases, alternative deprotection methods may be required, though they are often harsher.

References
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - NIH. (2022-11-30). Available from: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - Serve Content. (2011-10-25). Available from: [Link]

  • Preparation and Synthetic Applications of Azetidines | Request PDF - ResearchGate. (2025-08-05). Available from: [Link]

  • tert-butyl 3-(MethylaMino)azetidine-3-carboxylate hydrochloride - ChemBK. (2024-04-09). Available from: [Link]

  • Synthesis of Azetidines. Available from: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023-01-21). Available from: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (2017-09-27). Available from: [Link]

  • A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series - ResearchGate. (2025-08-07). Available from: [Link]

  • CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents.
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC - NIH. (2019-10-31). Available from: [Link]

  • JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents.
  • Synthesis and Purification of Tert-Butyl Chloride: Performed 13 June 2019 Submitted 19 June 2019 | PDF | Chemical Reactions | Chemistry - Scribd. (2019-06-19). Available from: [Link]

  • 1-(Diphenylmethyl)azetidin-3-one | C16H15NO | CID 3735558 - PubChem. Available from: [Link]

Sources

Technical Support Center: Purification of tert-Butyl azetidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of tert-Butyl azetidine-3-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on achieving high purity for this compound through recrystallization. As Senior Application Scientists, we have synthesized established chemical principles with field-tested troubleshooting strategies to help you navigate common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for recrystallization?

A1: Understanding the compound's properties is the foundation of a successful purification. This compound is a white, crystalline solid.[1] As a hydrochloride salt, it exhibits significantly higher polarity compared to its free-base form. This polarity dictates its solubility profile: it is generally soluble in polar protic solvents like water and alcohols (methanol, ethanol, isopropanol) and has low solubility in non-polar organic solvents such as hexanes or diethyl ether.[1][2] Its stability is good under dry, cool conditions, but moisture sensitivity can be a factor to consider during handling and storage.[1][3]

Q2: How do I select an optimal solvent system for recrystallization?

A2: The ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at lower temperatures, allowing for high recovery. For hydrochloride salts, polar protic solvents are an excellent starting point.[2] A single-solvent system using isopropanol (IPA) or ethanol is often effective. However, a two-solvent system can provide more precise control. In this case, you would dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol) and then slowly add a "poor" or "anti-solvent" (e.g., diethyl ether, heptane, or ethyl acetate) until the solution becomes cloudy (the saturation point).[2][4]

Q3: What are the most critical steps in the recrystallization process to ensure high purity and yield?

A3: Success hinges on three critical stages:

  • Minimal Hot Solvent: Using the absolute minimum amount of boiling or near-boiling solvent to fully dissolve the crude product is crucial. Using too much solvent is the most common cause of poor or no yield, as the solution may never become saturated enough for crystals to form upon cooling.[5]

  • Slow Cooling: Rapid cooling traps impurities within the crystal lattice, defeating the purpose of recrystallization. Allowing the solution to cool slowly and without disturbance to room temperature, followed by further cooling in an ice bath, promotes the formation of large, pure crystals.[6]

  • Efficient Washing and Drying: After filtration, washing the collected crystals with a minimal amount of ice-cold solvent removes residual soluble impurities clinging to the crystal surfaces.[5] Thorough drying under vacuum then removes all solvent traces.

Q4: What safety precautions should be taken when handling this compound and the associated solvents?

A4: Standard laboratory safety procedures must be followed. This compound is a chemical irritant.[3] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.[1] Handle the compound in a well-ventilated fume hood to avoid inhaling dust. The solvents used (e.g., isopropanol, diethyl ether, heptane) are flammable and should be kept away from ignition sources. Diethyl ether is particularly volatile and can form explosive peroxides; always use fresh, stabilized ether.

Troubleshooting Guide

Encountering issues during recrystallization is common. This guide addresses specific problems in a question-and-answer format to help you diagnose and resolve them.

// Nodes start [label="Initial Problem Observed", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; no_xtals [label="Problem: No Crystals Form\nUpon Cooling", fillcolor="#FBBC05", fontcolor="#202124"]; oiling_out [label="Problem: Compound 'Oils Out'", fillcolor="#FBBC05", fontcolor="#202124"]; low_yield [label="Problem: Low Yield or Recovery", fillcolor="#FBBC05", fontcolor="#202124"]; poor_purity [label="Problem: Final Purity is Low", fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions for No Crystals sol_clear [label="Is the solution clear?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; too_much_solvent [label="Diagnosis: Too much solvent used.\n\nSolution:\n1. Boil off a portion of the solvent.\n2. Re-cool slowly.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; supersaturated [label="Diagnosis: Solution is supersaturated.\n\nSolutions (try in order):\n1. Scratch inner wall of flask.\n2. Add a seed crystal.\n3. Cool in ice bath for longer.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Solutions for Oiling Out sat_too_high [label="Diagnosis: Solution is too saturated\nor cooling too fast.\n\nSolutions:\n1. Re-heat to dissolve oil.\n2. Add small amount of 'good' solvent.\n3. Re-cool even more slowly.", fillcolor="#34A853", fontcolor="#FFFFFF"]; impurity_melt [label="Diagnosis: High impurity load\ndepressing melting point.\n\nSolution:\nConsider pre-purification step\n(e.g., activated charcoal treatment\nor a solvent wash of crude solid).", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Solutions for Low Yield too_much_sol_yield [label="Diagnosis: Too much solvent used\nor product is too soluble.\n\nSolutions:\n1. Use less solvent initially.\n2. Evaporate mother liquor to get a\nsecond crop of crystals.\n3. Switch to a solvent system where\nproduct is less soluble.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transfer_loss [label="Diagnosis: Mechanical loss during\ntransfers or filtration.\n\nSolution:\nEnsure complete transfer of solids;\nrinse glassware with mother liquor.", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Solutions for Poor Purity cooling_fast [label="Diagnosis: Cooling was too rapid,\ntrapping impurities.\n\nSolution:\nRe-dissolve and cool much slower.\nInsulate flask to prolong cooling.", fillcolor="#5F6368", fontcolor="#FFFFFF"]; bad_solvent [label="Diagnosis: Solvent choice is poor;\ninsoluble impurities remain.\n\nSolution:\nPerform a hot filtration step after\ndissolving to remove insolubles.", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> no_xtals; start -> oiling_out; start -> low_yield; start -> poor_purity;

no_xtals -> sol_clear; sol_clear -> too_much_solvent [label="No"]; sol_clear -> supersaturated [label="Yes"];

oiling_out -> sat_too_high; oiling_out -> impurity_melt;

low_yield -> too_much_sol_yield; low_yield -> transfer_loss;

poor_purity -> cooling_fast; poor_purity -> bad_solvent; } enddot Caption: A decision-making workflow for troubleshooting common recrystallization issues.

Q: My compound oiled out, forming a liquid layer instead of crystals. What should I do? A: Oiling out occurs when the solid melts in the hot solvent and comes out of solution at a temperature above its melting point, often due to excessive saturation or the presence of impurities.

  • Solution 1: Re-heat the solution until the oil fully redissolves. Add a small amount (1-5% of total volume) of the primary "good" solvent to slightly decrease saturation. Allow the solution to cool much more slowly, perhaps by insulating the flask.[6]

  • Solution 2: If the problem persists, the crude material may have a high impurity load. Consider washing the crude solid with a solvent in which it is insoluble (like diethyl ether) before attempting the recrystallization again.[2]

Q: The solution is completely clear, but no crystals have formed, even after cooling in an ice bath. What went wrong? A: This is a classic sign of either using too much solvent or a supersaturated solution that resists nucleation.

  • Solution 1 (Too Much Solvent): If you suspect too much solvent was added, gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the concentration. Then, repeat the slow cooling process.[6]

  • Solution 2 (Inducing Crystallization): If the solution is appropriately concentrated but still won't crystallize, you need to induce nucleation. Try these methods in order:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide a surface for the first crystal to form.[6]

    • Seeding: Add a tiny crystal of the crude starting material (a "seed crystal"). This will act as a template for crystal growth.[6][7]

Q: My final yield is very low. How can I improve recovery? A: A low yield is typically caused by using too much solvent, excessive washing, or premature filtration.

  • Solution 1: Ensure you are using the absolute minimum amount of hot solvent for dissolution.[5]

  • Solution 2: The compound remaining in the filtrate (mother liquor) can sometimes be recovered. Try evaporating a portion of the solvent from the filtrate and cooling it again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.

  • Solution 3: Check the solubility of your compound in the chosen solvent at low temperatures. If it remains significantly soluble even when cold, you may need to switch to a different solvent system where its cold-temperature solubility is lower.

Experimental Protocols

This section provides a detailed methodology for the recrystallization of this compound.

Solvent System Selection

The choice of solvent is paramount. Below is a summary of recommended systems. Preliminary solubility tests on a small scale are always advised.[5]

Solvent SystemTypeRationale & Comments
Isopropanol (IPA) Single SolventGood starting point. The hydrochloride salt has good solubility in hot IPA and lower solubility in cold IPA. Generally less volatile and toxic than methanol.[2]
Ethanol (EtOH) Single SolventSimilar to IPA, often a very effective solvent for polar salts.[8][9]
IPA / Heptane Two-SolventDissolve in minimal hot IPA, then add heptane as the anti-solvent. Offers excellent control over saturation.
Ethanol / Diethyl Ether Two-SolventA classic combination. Dissolve in hot ethanol, add diethyl ether dropwise until cloudy.[2] Use with caution due to ether's volatility.
Protocol 1: Single-Solvent Recrystallization using Isopropanol (IPA)
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a small volume of isopropanol and bring the mixture to a gentle boil on a hot plate, using a stir bar for even heating.

  • Achieve Saturation: Continue adding small portions of hot isopropanol just until all the solid material has dissolved. Record the total volume of solvent used. This is a critical step; avoid adding a large excess of solvent.[5]

  • Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot filtration. This involves quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass to prevent solvent evaporation and contamination, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this stage.[6]

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a minimal amount of ice-cold isopropanol to rinse away any remaining soluble impurities.[5]

  • Drying: Allow air to be pulled through the filter cake for several minutes to partially dry the crystals, then transfer the solid to a watch glass or drying dish and dry thoroughly under vacuum to a constant weight.

References

  • ChemBK. (2024). tert-butyl 3-(MethylaMino)azetidine-3-carboxylate hydrochloride. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Physics Forums. (2014). Recrystallizing but not getting any crystals. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

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Technical Support Center: Synthesis of tert-Butyl Azetidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl azetidine-3-carboxylate hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and troubleshoot impurity formation during this multi-step synthesis. Drawing from established chemical principles and literature-supported methodologies, this document provides in-depth, actionable insights to enhance yield, purity, and process robustness.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and where are the impurity hotspots?

A1: A prevalent and scalable route starts from 1-Boc-3-azetidinone. This pathway involves a Horner-Wadsworth-Emmons reaction to introduce the carboxylate precursor, followed by reduction and final salt formation. Each stage presents unique challenges.

The primary impurity hotspots are:

  • Horner-Wadsworth-Emmons Reaction: Incomplete reaction or side reactions of the phosphonate reagent can introduce phosphorus-containing impurities.

  • Reduction Step: Over-reduction or incomplete reduction can lead to alcohol impurities or unreacted starting material.

  • Boc-Deprotection & Salt Formation: Incomplete deprotection or side reactions during acidification can result in residual Boc-protected material or other byproducts.

Q2: How should I store the final product, this compound, to ensure its stability?

A2: The hydrochloride salt is generally a stable, crystalline solid.[1] However, due to its hygroscopic nature, it should be stored under a dry, inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C is recommended).[2] Exposure to moisture can lead to hydrolysis of the ester and degradation of the compound. Always use a well-sealed container.

Q3: What are the initial signs of a compromised synthesis or significant impurity formation?

A3: Early indicators of potential issues include:

  • Unexpected Color Change: Reactions deviating from the expected color profile often signal side reactions.

  • Phase Separation Issues: Difficulty in achieving clean layer separation during aqueous workups can indicate the presence of surfactants or polar impurities.

  • Incomplete Crystallization: If the product fails to crystallize as expected or oils out, it is often a sign of significant impurities inhibiting the crystallization process.

  • Discrepancies in TLC/LC-MS: The appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate or peaks in a Liquid Chromatography-Mass Spectrometry (LC-MS) trace are direct evidence of impurity formation.

Part 2: Troubleshooting Guide - Impurity Profiling & Mitigation

This section addresses specific problems encountered during the synthesis.

Issue 1: Unexpected Peaks Observed in NMR/LC-MS After Horner-Wadsworth-Emmons Reaction

Question: My crude product after reacting 1-Boc-3-azetidinone with a phosphonate reagent shows multiple unexpected signals. What are these, and how can I prevent them?

Answer: The primary impurities at this stage are typically residual starting materials or byproducts of the olefination reaction.

dot

Troubleshooting_HWE Start Crude Product from Horner-Wadsworth-Emmons Impurity_A Impurity A: Unreacted 1-Boc-3-azetidinone Start->Impurity_A Cause: Incomplete Reaction Impurity_B Impurity B: Phosphonate Byproducts Start->Impurity_B Cause: Excess Reagent/ Side Reactions Solution_A Solution: - Increase reaction time/temperature - Use stronger base (e.g., NaH) Impurity_A->Solution_A Solution_B Solution: - Precise stoichiometry of phosphonate - Aqueous workup to remove water-soluble phosphorus species Impurity_B->Solution_B Purification Purification: Flash Chromatography (Hexane/Ethyl Acetate) Solution_A->Purification Solution_B->Purification

Caption: Troubleshooting Horner-Wadsworth-Emmons Impurities.

Pillar of Causality:

  • Unreacted 1-Boc-3-azetidinone: This is often due to insufficient reactivity of the ylide. The reaction may require a stronger base or longer reaction times to go to completion.[3]

  • Phosphonate Byproducts: Using a significant excess of the phosphonate reagent can lead to difficulties in removal. These byproducts are often water-soluble and can be removed with a careful aqueous workup.

Protocol: Enhanced Workup for Horner-Wadsworth-Emmons Reaction

  • Quench the reaction mixture by slowly adding it to a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography using a gradient of ethyl acetate in hexane.[3]

Issue 2: Low Yield and Presence of a Dimer Impurity After Boc-Deprotection

Question: After treating my Boc-protected azetidine ester with HCl, I get a low yield of the desired hydrochloride salt and see a higher molecular weight species in my mass spectrum. What is happening?

Answer: This is a classic problem of intermolecular side reactions following Boc deprotection. The newly formed secondary amine is nucleophilic and can react with the ester of another molecule, leading to dimer formation.

dot

Dimer_Formation Start tert-Butyl Azetidine-3-carboxylate (Boc-Protected) Deprotection Boc Deprotection (e.g., HCl in Dioxane) Start->Deprotection Intermediate Azetidine-3-carboxylate (Free Amine) Deprotection->Intermediate Desired_Product tert-Butyl Azetidine-3-carboxylate HCl (Desired Product) Intermediate->Desired_Product Protonation (Fast, Desired) Another_Molecule Another Molecule of Free Amine Ester Intermediate->Another_Molecule Intermolecular Reaction (Slow, Undesired) Dimer Dimer Impurity (Amide Formation) Another_Molecule->Dimer

Caption: Pathway for Dimer Formation During Deprotection.

Pillar of Causality: The rate of the desired protonation to form the stable hydrochloride salt competes with the rate of the undesired intermolecular aminolysis. Factors that favor the side reaction include high concentrations and elevated temperatures.

Protocol: Optimized Deprotection and Salt Formation

  • Dissolve the Boc-protected ester in a suitable solvent like diethyl ether or ethyl acetate at a moderate concentration.

  • Cool the solution to 0°C in an ice bath.

  • Slowly bubble dry HCl gas through the solution or add a solution of HCl in dioxane dropwise with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter the resulting precipitate (the hydrochloride salt).

  • Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum.

Issue 3: Product is Off-Color (Yellow or Brown) and Shows Poor Solubility

Question: My final product is not a white crystalline solid as expected. It has a yellowish or brownish tint and doesn't dissolve well. What could be the cause?

Answer: Discoloration often points to impurities arising from oxidation or residual reagents from earlier steps. For instance, trace amounts of reagents used in oxidation steps (if the synthesis started from 3-hydroxyazetidine) can persist and cause discoloration.[4]

Potential Cause Origin Mitigation Strategy
Residual Oxidizing Agents Oxidation of 3-hydroxyazetidine intermediate.Ensure complete quenching and removal of the oxidizing agent (e.g., through aqueous washes with a reducing agent like sodium thiosulfate).[4]
Polymerization Prolonged heating or exposure to strong base can cause polymerization of azetidine derivatives.[5]Use microwave irradiation for shorter reaction times where applicable; maintain careful temperature control.[5]
Solvent Impurities Use of old or impure solvents can introduce colored contaminants.Use freshly distilled or high-purity solvents for all reaction and purification steps.

Protocol: Decolorization and Recrystallization

  • Dissolve the discolored product in a minimal amount of a suitable hot solvent (e.g., isopropanol or ethanol).

  • Add a small amount of activated carbon and heat the mixture at reflux for 15-30 minutes.

  • Filter the hot solution through a pad of celite to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Part 3: Analytical Characterization of Common Impurities

A robust analytical strategy is crucial for identifying and quantifying impurities.

Impurity Structure Typical ¹H NMR Signal (CDCl₃, δ ppm) Expected m/z [M+H]⁺
1-Boc-3-azetidinone Boc-N-(C=O)-CH₂-CH₂~1.45 (s, 9H, t-Bu), ~4.1 (s, 4H, CH₂)172.1
tert-Butyl 3-hydroxyazetidine-1-carboxylate Boc-N-CH(OH)-CH₂-CH₂~1.4 (s, 9H, t-Bu), ~3.8-4.2 (m, 4H, azetidine CH₂), ~4.5 (m, 1H, CH-OH)[4]174.1
Dimer Impurity VariesComplex, presence of amide proton signal (~6-8 ppm)~315.2 (for the example shown)

Note: The exact chemical shifts and m/z values can vary based on the specific structure and analytical conditions.

References

  • ChemBK. (2024). tert-butyl 3-(MethylaMino)azetidine-3-carboxylate hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Retrieved from [Link]

  • The Journal of Organic Chemistry. Synthesis of azetidine-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025). Preparation and Synthetic Applications of Azetidines. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1). Retrieved from [Link]

  • National Institutes of Health. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Reactions with tert-Butyl azetidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-Butyl azetidine-3-carboxylate hydrochloride (CAS: 53871-08-2). As a foundational building block in medicinal chemistry and drug development, this reagent is prized for its rigid, four-membered azetidine scaffold.[1][2] However, its unique structure and formulation as a hydrochloride salt present specific challenges that can impede reaction success. This guide, structured in a question-and-answer format, provides expert-driven insights and validated protocols to help you navigate and troubleshoot common experimental hurdles.

Section 1: Foundational Knowledge & Pre-Reaction Checks

Before initiating a reaction, understanding the reagent's fundamental properties is critical. Many downstream issues originate from incorrect assumptions about its reactivity and handling.

Q1: What is the significance of the "hydrochloride" in the name, and how does it affect my reaction setup?

Answer: The term "hydrochloride" indicates that the product is supplied as a salt, where the secondary amine on the azetidine ring is protonated, forming an ammonium chloride salt. This has two critical implications for your experiment:

  • Reactivity: In its salt form, the azetidine nitrogen is not nucleophilic . It cannot participate in N-alkylation, N-acylation, or other reactions where it is expected to act as a nucleophile. Attempting a reaction without addressing this will result in failure.

  • Solubility: The salt form is generally a crystalline solid with good solubility in polar protic solvents like water, methanol, or ethanol.[3] Its solubility in common aprotic organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) is often limited.

To render the nitrogen nucleophilic, you must add a base to neutralize the hydrochloride, generating the "free base" in situ. This is the most common and critical first step in nearly all reactions involving functionalization of the azetidine nitrogen.

Q2: I'm having trouble dissolving the reagent. What solvents should I use?

Answer: This is a common issue tied directly to the hydrochloride salt form. The optimal solvent depends on whether you are handling the starting material or the neutralized free base.

  • For the Hydrochloride Salt: If you need to dissolve the reagent before neutralization, polar protic solvents are your best choice. However, many organic reactions are not compatible with these solvents.

  • For In Situ Neutralization (Recommended): A more practical approach is to create a slurry of the hydrochloride salt in your desired aprotic reaction solvent (e.g., DCM, THF, Acetonitrile) and then add a suitable base. Upon neutralization, the resulting free base is typically a liquid or a low-melting solid that will readily dissolve in the aprotic solvent, allowing the reaction to proceed in a homogeneous phase.

Q3: How should I properly handle and store this reagent to ensure its stability?

Answer: this compound is stable when stored correctly. To maintain its integrity, adhere to the following storage conditions:

  • Temperature: Store refrigerated at 2-8°C.

  • Atmosphere: Keep under an inert atmosphere (e.g., Argon or Nitrogen). Related azetidine compounds are noted to be moisture-sensitive.[4]

  • Environment: Store in a dry, dark place away from incompatible materials like strong oxidizing agents.[3]

Section 2: Troubleshooting N-Functionalization Reactions (Acylation, Alkylation, etc.)

This is the most common application of the reagent. Success hinges on effective liberation of the free amine.

Problem: My N-acylation or N-alkylation reaction is not starting, or the yield is extremely low.

Analysis: The root cause is almost always incomplete or improper neutralization of the hydrochloride salt. Without a sufficiently basic and available nitrogen, the reaction with your electrophile (e.g., acyl chloride, alkyl halide) cannot occur. Secondary issues can include poor choice of base, solvent, or reaction temperature.

Troubleshooting Workflow:

  • Verify Base Addition: This is non-negotiable. You must add a base to deprotonate the azetidine nitrogen.

  • Select the Right Base: The base should be strong enough to deprotonate the ammonium salt (pKa ~9-10) but not so strong that it causes side reactions with your electrophile or ester. A non-nucleophilic organic base is often ideal.

  • Use Correct Stoichiometry: At least 1.0 equivalent of base is required for neutralization. It is standard practice to use a slight excess (1.1-1.5 equivalents) to ensure complete deprotonation. If your electrophile generates acid as a byproduct (e.g., acylation with an acyl chloride), you will need an additional equivalent of base to scavenge it.

  • Optimize Solvent and Temperature: The reaction should be conducted in a solvent that dissolves the free base and the electrophile. Most N-functionalizations are run at 0°C to room temperature.

Below is a diagram outlining the troubleshooting logic for failed N-functionalization reactions.

G start N-Functionalization Fails (Low/No Conversion) check_base Did you add a base? start->check_base add_base CRITICAL ERROR: Add at least 1.1 eq. of base to neutralize the HCl salt. check_base->add_base No check_stoich Is Base Stoichiometry Correct? (>1 eq. for neutralization + 1 eq. for acid byproduct) check_base->check_stoich Yes adjust_stoich SOLUTION: Increase base to 2.2-2.5 eq. for reactions like acylation. check_stoich->adjust_stoich No check_base_type Is the base appropriate? (e.g., non-nucleophilic, pKa) check_stoich->check_base_type Yes success Reaction Proceeds adjust_stoich->success change_base SOLUTION: Switch to a suitable base. (See Table 1) check_base_type->change_base No check_base_type->success Yes change_base->success

Caption: Troubleshooting workflow for N-functionalization.

Table 1: Comparison of Common Bases for N-Functionalization

BasepKa of Conjugate AcidTypeStoichiometry (vs. Reagent)Key Considerations
Triethylamine (TEA) ~10.7Tertiary Amine2.2 - 2.5 eq.Standard choice. Byproduct (TEA·HCl) may precipitate.
DIPEA ~11.0Hindered Amine2.2 - 2.5 eq.Good for sensitive electrophiles; non-nucleophilic.
Potassium Carbonate (K₂CO₃) ~10.3Inorganic Base2.5 - 3.0 eq.Heterogeneous reaction; requires vigorous stirring. Good for alkylations.
Pyridine ~5.2Aromatic Amine2.2 - 2.5 eq.Less basic; can also act as a nucleophilic catalyst.
Validated Protocol: N-Acylation with Acetyl Chloride
  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 g, 5.16 mmol).

  • Solvent Addition: Add anhydrous Dichloromethane (DCM, 25 mL) to create a slurry. Cool the flask to 0°C in an ice bath.

  • Neutralization: Add triethylamine (1.58 mL, 11.35 mmol, 2.2 eq.) dropwise with stirring. Stir the mixture at 0°C for 15-20 minutes. The slurry should become a clear, homogeneous solution as the free base forms.

  • Acylation: In a separate flask, prepare a solution of acetyl chloride (0.40 mL, 5.68 mmol, 1.1 eq.) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure N-acetylated product.

Section 3: Troubleshooting tert-Butyl Ester Deprotection

Cleavage of the tert-butyl ester is necessary to reveal the carboxylic acid. This step is sensitive and requires careful selection of reagents to avoid side reactions.

Problem: My tert-butyl ester deprotection is incomplete, or I am observing decomposition of my molecule.

Analysis: The deprotection of a tert-butyl ester proceeds via an acid-catalyzed mechanism that generates a stable tert-butyl cation.[5] Incomplete reactions are usually due to insufficient acid strength or concentration. Conversely, decomposition occurs when the acidic conditions are too harsh for other functional groups in your molecule.

Decision-Making for Deprotection:

The choice of method depends on the overall acid sensitivity of your molecule.

G start Select Deprotection Method for t-Bu Ester check_sensitivity Are other acid-sensitive groups present (e.g., Boc)? start->check_sensitivity no_sensitive_groups Substrate is Robust check_sensitivity->no_sensitive_groups No yes_sensitive_groups Substrate is Sensitive check_sensitivity->yes_sensitive_groups Yes protocol_tfa Use Standard Protocol: TFA in DCM no_sensitive_groups->protocol_tfa protocol_lewis Consider Milder Conditions: Lewis Acids (e.g., ZnBr₂ in DCM) yes_sensitive_groups->protocol_lewis

Caption: Decision tree for selecting a deprotection method.

Table 2: Comparison of Deprotection Reagents

ReagentConditionsProsCons
Trifluoroacetic Acid (TFA) 20-50% in DCM, 0°C to RTFast, reliable, volatile acid is easy to remove.Harsh. Will cleave other acid-labile groups like Boc.
HCl (4M in Dioxane) 0°C to RTCommercially available, effective.Can be harsh; Dioxane is a less desirable solvent.
Zinc Bromide (ZnBr₂) DCM, RTMilder Lewis acid, can offer selectivity over other groups.[6]Slower, workup can be more complex.
Aqueous Phosphoric Acid RTEnvironmentally benign, mild.[7]May have limited applicability depending on substrate.
Validated Protocol: Deprotection using Trifluoroacetic Acid (TFA)
  • Setup: Dissolve the N-functionalized tert-butyl azetidine-3-carboxylate (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask and cool to 0°C.

  • Acid Addition: Add Trifluoroacetic Acid (TFA, 5-10 eq., typically in a 1:1 to 1:4 v/v ratio with DCM) dropwise.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor progress by LC-MS until the starting material is consumed (typically 1-3 hours).

  • Workup: Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporate with toluene (3x) to ensure all TFA is removed. The product is typically obtained as the TFA salt.

  • Isolation: The resulting carboxylic acid can be used as the TFA salt, or it can be isolated as a zwitterion by dissolving the residue in a minimal amount of water and adjusting the pH to ~7, followed by lyophilization or precipitation.

References

Technical Support Center: Optimization of Reaction Conditions for tert-Butyl azetidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of tert-butyl azetidine-3-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable building block. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the successful execution of your experiments.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound. Each problem is followed by potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Potential Cause 1: Inefficient Boc-Protection of Azetidine-3-carboxylic Acid

The initial N-protection of azetidine-3-carboxylic acid is a critical step. Incomplete protection will lead to a complex mixture of products that are difficult to separate.

Solution:

  • Reagent Choice: Di-tert-butyl dicarbonate (Boc)₂O is the standard reagent for this transformation. Ensure it is of high purity and used in a slight excess (1.1-1.2 equivalents).

  • Base Selection: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to neutralize the generated acid without competing in the reaction.

  • Solvent System: A biphasic system of water and an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is often effective. The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst can also promote efficient and chemoselective mono-N-Boc protection[1].

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material before workup.

Potential Cause 2: Incomplete Esterification of N-Boc-azetidine-3-carboxylic acid

The esterification of the carboxylic acid with tert-butanol can be challenging due to the steric hindrance of the tert-butyl group.

Solution:

  • Esterification Method: A common method involves the use of a carbodiimide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

  • Alternative Esterification: A simple and safe tert-butylation has been developed using bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a reagent in tert-butyl acetate, which acts as both the solvent and the tert-butylating agent[2]. This method has been shown to be faster and provide higher yields compared to conventional methods[2].

  • Temperature Control: Perform the reaction at 0 °C to room temperature to minimize side reactions.

Potential Cause 3: Inefficient Deprotection of the N-Boc Group

The final step of removing the Boc protecting group to yield the hydrochloride salt is sensitive to reaction conditions.

Solution:

  • Acid Choice: The most common method is the use of a strong acid. A solution of HCl in an organic solvent like dioxane or diethyl ether is highly effective. Trifluoroacetic acid (TFA) can also be used, but its volatility can be a drawback.

  • Anhydrous Conditions: It is critical to perform the deprotection under anhydrous conditions to prevent hydrolysis of the tert-butyl ester.

  • Temperature: The reaction is typically carried out at 0 °C to room temperature. Elevated temperatures can lead to degradation of the product.

  • Monitoring: Follow the reaction progress by TLC or LC-MS to avoid over-exposure to acidic conditions, which could lead to side reactions.

Problem 2: Presence of Significant Impurities in the Final Product

Potential Cause 1: Formation of Di-Boc Protected Azetidine

During the Boc-protection step, over-reaction can lead to the formation of a di-Boc species, which can be difficult to remove.

Solution:

  • Stoichiometry Control: Use a controlled amount of (Boc)₂O (1.1-1.2 equivalents) to minimize this side reaction.

  • Slow Addition: Add the (Boc)₂O solution slowly to the reaction mixture to maintain a low instantaneous concentration.

Potential Cause 2: Unreacted Starting Materials or Intermediates

Incomplete reactions at any stage will result in the presence of starting materials or intermediates in the final product.

Solution:

  • Reaction Monitoring: As mentioned previously, diligent reaction monitoring is key to ensure each step goes to completion.

  • Purification of Intermediates: Purify the N-Boc-azetidine-3-carboxylic acid and its tert-butyl ester intermediate before proceeding to the next step. This can be achieved by flash chromatography or recrystallization.

Potential Cause 3: Side Reactions During Deprotection

The highly reactive tert-butyl cation generated during Boc deprotection can lead to side reactions, especially with nucleophilic functional groups.

Solution:

  • Scavengers: While less common for this specific substrate, in cases of sensitive molecules, scavengers like anisole or thioanisole can be added to trap the tert-butyl cation.

  • Optimized Conditions: Use the mildest effective acidic conditions (e.g., lower temperature, shorter reaction time) to minimize side product formation.

Problem 3: Difficulty in Isolating and Purifying the Final Product

Potential Cause 1: Product is Highly Soluble in the Workup Solvents

This compound is a salt and can have significant solubility in aqueous and some organic solvents, making extraction challenging.

Solution:

  • Solvent Selection: After deprotection with HCl in an organic solvent, the hydrochloride salt often precipitates directly from the reaction mixture. If not, the product can be precipitated by the addition of a less polar solvent like diethyl ether or hexane.

  • Lyophilization: If the product remains in an aqueous solution after workup, lyophilization (freeze-drying) can be an effective method for isolation.

Potential Cause 2: Product is an Oil or a Gummy Solid

The final product may not always crystallize easily, making it difficult to handle and dry.

Solution:

  • Trituration: Triturate the crude product with a non-polar solvent like diethyl ether, hexane, or a mixture of the two. This will often induce crystallization or solidify the product by washing away impurities.

  • Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent method for purification and obtaining a crystalline solid.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the optimal starting material for this synthesis?

The most common and commercially available starting material is azetidine-3-carboxylic acid. Alternatively, one could start from 1-Boc-3-azetidinone, which can be converted to the corresponding cyanohydrin and then hydrolyzed to the carboxylic acid.

Q2: What are the key reaction parameters to control for a successful synthesis?

The key parameters are:

  • Stoichiometry of reagents: Particularly for the Boc-protection step.

  • Temperature: Low temperatures are generally preferred to minimize side reactions.

  • Anhydrous conditions: Especially crucial during the N-Boc deprotection step.

  • Reaction time: Monitored closely to ensure completion without product degradation.

Q3: How can I monitor the progress of the reactions?

  • Thin-Layer Chromatography (TLC): A quick and effective method. Use an appropriate solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) and a suitable stain (e.g., ninhydrin for the free amine, potassium permanganate for oxidizable groups).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress and the presence of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion of starting material to product.

Q4: What are the recommended purification methods for the intermediates and the final product?

  • N-Boc-azetidine-3-carboxylic acid: Can often be purified by extraction and, if necessary, flash chromatography on silica gel.

  • tert-Butyl N-Boc-azetidine-3-carboxylate: Purification is typically achieved by flash chromatography.

  • This compound: Often pure enough after precipitation from the reaction mixture. If further purification is needed, recrystallization or trituration are the methods of choice.

Q5: Are there any safety precautions I should be aware of?

  • Reagents: Many of the reagents used are corrosive and/or toxic (e.g., strong acids, (Boc)₂O, DCC, EDC). Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pressurization: The deprotection of the Boc group generates isobutylene and carbon dioxide as byproducts, which can cause pressure buildup in a closed system. Ensure the reaction vessel is adequately vented.

Experimental Protocols & Data

Table 1: Optimization of N-Boc Deprotection Conditions
EntryAcid (equivalents)SolventTemperature (°C)Time (h)Conversion (%)Notes
1HCl (4.0 in Dioxane)Dioxane251>95Clean reaction, product precipitates.
2TFA (10)DCM0 to 252>95Potential for side reactions with sensitive substrates.
3HCl (gas)Diethyl Ether00.5>95Requires handling of HCl gas.
4Acetic Acid (excess)-8012<10Ineffective for deprotection.
Step-by-Step Protocol for the Synthesis of this compound

Step 1: Synthesis of N-Boc-azetidine-3-carboxylic acid

  • To a solution of azetidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of water and dioxane, add triethylamine (2.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Step 2: Synthesis of tert-Butyl N-Boc-azetidine-3-carboxylate

  • Dissolve N-Boc-azetidine-3-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add tert-butanol (1.5 eq), EDC (1.2 eq), and DMAP (0.1 eq).

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Step 3: Synthesis of this compound

  • Dissolve tert-Butyl N-Boc-azetidine-3-carboxylate (1.0 eq) in anhydrous diethyl ether or dioxane.

  • Cool the solution to 0 °C.

  • Bubble HCl gas through the solution or add a 4 M solution of HCl in dioxane dropwise until the solution is saturated.

  • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • The product will typically precipitate as a white solid. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Visualizations

experimental_workflow cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Esterification cluster_step3 Step 3: N-Boc Deprotection A Azetidine-3-carboxylic Acid B N-Boc-azetidine-3-carboxylic acid A->B (Boc)2O, TEA, Dioxane/H2O C tert-Butyl N-Boc-azetidine-3-carboxylate B->C t-BuOH, EDC, DMAP, DCM D This compound C->D HCl in Dioxane

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield Start Low Yield Observed Prob1 Incomplete Boc-Protection? Start->Prob1 Prob2 Inefficient Esterification? Start->Prob2 Prob3 Poor Deprotection? Start->Prob3 Sol1 Optimize base, solvent, and monitor reaction. Prob1->Sol1 Sol2 Use appropriate coupling agents or alternative esterification methods. Prob2->Sol2 Sol3 Ensure anhydrous conditions and use suitable acid. Prob3->Sol3

Caption: Troubleshooting decision tree for low product yield.

References

  • Kaur, N. (2025). Synthesis of azetidines by condensation of amine and alcohol moieties bearing compounds. [Source details not fully available]
  • Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. [Link]

  • Ji, Y., Wojtas, L., & Lopchuk, J. M. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(2), 833. [Link]

  • Zhang, X., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 133. [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • ResearchGate. (n.d.). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. [Link]

  • ACS Publications. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 114-117. [Link]

  • Alabugin, I. V., & Byers, P. M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 5121-5174. [Link]

  • Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • ResearchGate. (n.d.). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Organic Syntheses. (n.d.). Azetidine. [Link]

  • Google Patents. (n.d.).
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 227-264. [Link]

  • MDPI. (2020). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 25(15), 3452. [Link]

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Side reactions of tert-Butyl azetidine-3-carboxylate hydrochloride with strong bases

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating Reactions with Strong Bases

Welcome to the technical support center for tert-Butyl azetidine-3-carboxylate hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As Senior Application Scientists, we understand the nuances of working with strained heterocyclic systems. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the side reactions encountered when using strong bases with this reagent.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction incomplete even when using a full equivalent of a strong base?

A: Your starting material is a hydrochloride salt. The first equivalent of any base is consumed in an acid-base neutralization reaction to deprotonate the azetidinium nitrogen and generate the free-base form of tert-Butyl azetidine-3-carboxylate.[1][2] Therefore, you need more than one equivalent of base: one to neutralize the HCl salt and subsequent equivalents to perform the desired chemical transformation (e.g., deprotonation for C-C bond formation or to act as an acid scavenger in N-alkylation).

Q2: I observe a new, more polar spot on my TLC plate that isn't my desired product. What could it be?

A: This is frequently the result of ester hydrolysis. While tert-butyl esters are known for their relative stability to basic conditions compared to methyl or ethyl esters, they are not completely inert.[3][4] Under harsh conditions, such as high temperatures, prolonged reaction times, or the presence of trace water with a strong base like NaOH or KOH, the tert-butyl ester can be saponified to the corresponding carboxylic acid.[5][6] This carboxylic acid is significantly more polar and will have a lower Rf on a normal-phase TLC plate.

Q3: Is the azetidine ring stable to strong bases?

A: The stability of the azetidine ring is highly conditional. Azetidines are four-membered rings with considerable ring strain (~26 kcal/mol), making them susceptible to nucleophilic ring-opening reactions.[1][7][8] Strong, nucleophilic bases (e.g., organolithiums, certain alkoxides) can attack one of the ring carbons, leading to cleavage of a C-N bond and the formation of an acyclic amine. The choice of base and reaction conditions is critical to preserving the ring system.

Q4: Can I use a strong base to deprotonate the C-H bond at the 3-position?

A: Yes, this is a common strategy for functionalizing the 3-position. Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) are effective for this transformation.[5][9] These bases are sterically hindered, which favors proton abstraction over nucleophilic attack on either the ester carbonyl or the ring carbons. The reaction must be performed under strictly anhydrous conditions at low temperatures (e.g., -78 °C) to prevent side reactions.[9]

Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low Yield of N-Alkylation/N-Acylation Product with Formation of a Ring-Opened Byproduct
  • Probable Cause: The base used is acting as a nucleophile and attacking the azetidine ring, leading to a ring-opening side reaction. This is common with less sterically hindered strong bases like sodium methoxide or organolithium reagents. Due to significant ring strain, the azetidine ring is vulnerable to such nucleophilic attacks.[7][8][10]

  • Proposed Solution:

    • Switch to a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices for N-alkylation as they are poor nucleophiles but effective acid scavengers.[11] For reactions requiring stronger bases, hindered organic amines like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are recommended.[7]

    • Control Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many N-alkylation reactions, room temperature is sufficient. Elevated temperatures provide the activation energy needed for the undesired ring-opening pathway.

  • Rationale: The goal is to facilitate the nucleophilic attack by the azetidine nitrogen onto an electrophile (e.g., an alkyl halide), not on the azetidine ring itself. Using a non-nucleophilic base ensures that the only significant nucleophile present is the deprotonated azetidine, maximizing the yield of the desired N-substituted product.

Problem 2: Formation of Azetidine-3-carboxylic Acid (Ester Hydrolysis)
  • Probable Cause: The reaction conditions are too harsh, or there is water present in the reaction mixture, leading to the saponification of the tert-butyl ester. Tert-butyl esters are cleaved under acidic conditions via a stable tert-butyl cation mechanism, but they can also be hydrolyzed by strong aqueous bases, albeit more slowly than other alkyl esters.[3][4][6]

  • Proposed Solution:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Use freshly distilled solvents and store them over molecular sieves. If using a solid base like NaOH or KOH, ensure it is finely powdered and anhydrous.

    • Use an Appropriate Base/Solvent System: For reactions requiring a strong base where ester integrity is critical, use non-aqueous conditions. For example, use sodium hydride (NaH) or LiHMDS in an aprotic solvent like THF or DMF.[9][12]

    • Minimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. Avoid unnecessarily high temperatures.

  • Rationale: By eliminating water and choosing a base-solvent system that does not promote hydrolysis, the ester moiety can be preserved. The tert-butyl group's steric bulk hinders the backside attack by hydroxide required for saponification, but this protection can be overcome by excessive heat or prolonged exposure.[4]

Problem 3: Reaction Stalls or is Incomplete After Adding the Electrophile
  • Probable Cause: Insufficient base was used. As the starting material is an HCl salt, the first equivalent of base is consumed for neutralization.[2] If only one equivalent of base was added in total, there is no remaining base to drive the subsequent reaction (e.g., act as an acid scavenger for N-alkylation).

  • Proposed Solution:

    • Adjust Stoichiometry: Always use at least two equivalents of base for N-alkylation/acylation reactions: one equivalent to form the free base and a second (often 1.1-1.5 equivalents) to scavenge the acid produced during the reaction.

    • Stepwise Addition: A robust procedure involves a two-step process. First, treat a solution of the hydrochloride salt with one equivalent of base (e.g., Et₃N) or perform a liquid-liquid extraction with a mild aqueous base (like NaHCO₃) to isolate the free amine. After removing the salt byproduct, use the isolated free amine in the subsequent reaction with the required amount of base.

  • Rationale: The azetidine nitrogen must be in its neutral, free-base form to be nucleophilic. If it remains protonated as the hydrochloride salt, it is unreactive towards electrophiles. Ensuring complete initial deprotonation is key to initiating the desired reaction.

Data & Protocols
Table 1: Comparison of Common Strong Bases and Their Suitability
BasepKa (Conjugate Acid)Primary UseCommon Side ReactionsRecommendation
Potassium Carbonate (K₂CO₃) 10.3N-Alkylation (Acid Scavenger)Minimal; low basicity and nucleophilicity.Highly Recommended for standard N-alkylations.
Triethylamine (Et₃N) 10.7N-Alkylation/Acylation (Acid Scavenger)Generally safe; can form quaternary salts.Recommended ; easy to remove under vacuum.
DBU 13.5N-Alkylation, EliminationsCan promote elimination if substrate is suitable.Good for sluggish alkylations; use with care.[13]
Sodium Hydride (NaH) ~35C-H DeprotonationHighly reactive; requires strict anhydrous conditions.Recommended for C-3 functionalization.
LiHMDS 26C-H DeprotonationMinimal; very hindered and non-nucleophilic.Highly Recommended for C-3 functionalization.[5][9]
Sodium Hydroxide (NaOH) 15.7General PurposeHigh risk of ester hydrolysis .[5]Not Recommended unless ester cleavage is desired.
n-Butyllithium (n-BuLi) ~50C-H DeprotonationHigh risk of ring-opening and ester attack.Not Recommended ; too nucleophilic.
Diagrams of Reaction Pathways

dot digraph "Reaction_Pathways" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes start [label="tert-Butyl azetidine-3-carboxylate\nHydrochloride"]; free_base [label="Free Base Azetidine"]; n_sub [label="Desired Product:\nN-Alkylated Azetidine", fillcolor="#E6F4EA", fontcolor="#202124"]; ring_open [label="Side Product:\nRing-Opened Amine", fillcolor="#FCE8E6", fontcolor="#202124"]; hydrolysis [label="Side Product:\nAzetidine-3-carboxylic Acid", fillcolor="#FCE8E6", fontcolor="#202124"];

// Edges start -> free_base [label="1.0 eq. Base\n(Neutralization)"]; free_base -> n_sub [label="+ R-X\n+ Non-nucleophilic Base", color="#34A853"]; free_base -> ring_open [label="+ Strong Nucleophilic Base\n(e.g., n-BuLi)", color="#EA4335"]; free_base -> hydrolysis [label="+ Strong Aqueous Base\n(e.g., aq. NaOH, Heat)", color="#EA4335"]; } enddot Caption: Primary reaction pathways from the hydrochloride starting material.

Experimental Protocol: N-Benzylation (A Mitigation Strategy)

This protocol is designed to minimize side reactions during a standard N-alkylation.

  • Free Base Generation:

    • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g).

    • Add to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 10 mL/g).

    • Wash the organic layer with brine (1 x 10 mL/g).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free-base as an oil. Verify the absence of the HCl salt.

  • N-Alkylation:

    • Dissolve the resulting free-base oil (1.0 eq) in acetonitrile (MeCN, 10 mL/g).

    • Add powdered potassium carbonate (K₂CO₃, 1.5 eq).

    • Add benzyl bromide (1.1 eq) dropwise at room temperature.

    • Stir the mixture at room temperature and monitor by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the starting material is consumed (typically 4-12 hours).

    • Filter off the K₂CO₃ and concentrate the filtrate.

    • Purify the residue by flash column chromatography to obtain the pure N-benzylated product.

Troubleshooting Workflow

dot digraph "Troubleshooting_Workflow" { graph [nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} enddot Caption: A decision tree for troubleshooting common side reactions.

References
  • Garcı́a-Losada, P., et al. (2013). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Singh, G. S., & Tilvi, S. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances. Available at: [Link]

  • Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]

  • Briones, P. G., et al. (2019). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Organic Letters. Available at: [Link]

  • Yotphan, S., et al. (2012). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis. Organic Letters. Available at: [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Acids - Reagent Guides. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. PubMed. Available at: [Link]

  • ChemBK. (2024). tert-butyl 3-(MethylaMino)azetidine-3-carboxylate hydrochloride. Available at: [Link]

  • Ortega, A. G., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Available at: [Link]

  • Bak, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles. Available at: [Link]

  • Reddit. (2023). Why is boc stable to hydrolysis under basic conditions? Available at: [Link]

  • ResearchGate. (2008). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Available at: [Link]

  • ResearchGate. (n.d.). Hydrolysis of tert-butyl esters present in N-protected amino acids. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Available at: [Link]

  • Google Patents. (1990). US4966979A - Process for synthesis of azetidine and novel intermediates therefor.

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Technical Support Center: A Guide to Handling tert-Butyl azetidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-Butyl azetidine-3-carboxylate hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable azetidine building block. Its inherent moisture sensitivity, a direct result of its hydrochloride salt form, presents specific handling challenges that can impact experimental reproducibility and success. This guide provides in-depth, field-proven insights and protocols to ensure the integrity of your material and the success of your synthetic endeavors.

Part 1: Core Properties & Stability Profile

This section addresses the fundamental chemical nature of the compound and the root causes of its handling challenges.

Q: What makes this compound so sensitive to moisture?

A: The moisture sensitivity, or hygroscopicity, is primarily due to its structure as an amine hydrochloride salt.[1][2][3] Amines are basic and readily react with hydrogen chloride (HCl) to form a salt.[2][4] This salt consists of a positively charged ammonium cation and a chloride anion. The strong ionic character and the presence of the protonated amine make the compound highly polar and capable of forming strong hydrogen bonds with water molecules from the atmosphere. This interaction is often so favorable that the crystalline solid will actively pull moisture from the air, leading to hydration and, in cases of significant exposure, deliquescence (dissolving in the absorbed water).[5][6]

Q: What are the specific consequences of accidental moisture exposure?

A: Exposing the compound to atmospheric moisture can lead to several critical experimental failures:

  • Inaccurate Stoichiometry: The most immediate issue is inaccurate weighing.[6] As the compound absorbs water, its measured mass increases. This means a scientist weighing out 100 mg of the substance may actually have significantly less of the active compound, with the remainder being water. This leads to incorrect molar calculations and can cause reactions to fail or produce low yields.

  • Physical State Change: The white, free-flowing powder can become clumpy, sticky, or even oily, making it difficult to handle, dispense, and dissolve uniformly.[5]

  • Chemical Degradation & Side Reactions:

    • Ester Hydrolysis: The tert-butyl ester group, while generally stable, can be susceptible to acid-catalyzed hydrolysis, especially in the presence of water and heat. This would result in the formation of the corresponding carboxylic acid, an unwanted impurity.

    • Reaction Interference: In subsequent reactions, such as couplings or acylations, the absorbed water can act as a competing nucleophile, consuming reagents and reducing the yield of the desired product.[7] Many organometallic reagents and catalysts used in conjunction with this building block are also exquisitely sensitive to water.

PropertyValueSource
CAS Number 53871-08-2[8]
Molecular Formula C₈H₁₅NO₂ · HCl[9]
Molecular Weight 193.67 g/mol N/A
Appearance White to off-white crystalline powder[10]
Storage Temperature 2-8°C, under dry, inert atmosphere
Key Sensitivities Highly hygroscopic (moisture-sensitive)[11]

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered when working with this reagent.

Q: My reaction yield is poor, and I suspect the starting material. How can I troubleshoot?

A: Poor yield is a classic symptom of moisture contamination. Follow this diagnostic workflow to identify and solve the issue.

Troubleshooting_Workflow start Poor Experimental Outcome (e.g., Low Yield, No Reaction) check_reagent 1. Assess Reagent Integrity start->check_reagent reagent_ok Reagent appears dry and free-flowing check_reagent->reagent_ok Visually Inspect reagent_bad Reagent is clumpy, sticky, or discolored check_reagent->reagent_bad Visually Inspect check_procedure 2. Review Experimental Procedure glassware Was all glassware rigorously oven-dried and cooled under inert gas? check_procedure->glassware reagent_ok->check_procedure dry_reagent Solution A: Dry reagent under high vacuum in a desiccator over P₂O₅. reagent_bad->dry_reagent new_reagent Solution B: Discard and use a fresh, unopened bottle of reagent. reagent_bad->new_reagent dry_reagent->check_procedure new_reagent->check_procedure solvents Were anhydrous solvents used from a freshly opened bottle or solvent system? glassware->solvents Yes fix_glassware Implement rigorous drying protocol for all glassware. glassware->fix_glassware No atmosphere Was the reaction performed under a positive pressure of inert gas (N₂/Ar)? solvents->atmosphere Yes fix_solvents Use fresh anhydrous solvents. solvents->fix_solvents No fix_atmosphere Ensure proper inert atmosphere technique. atmosphere->fix_atmosphere No end_node Re-run Experiment atmosphere->end_node Yes fix_glassware->end_node fix_solvents->end_node fix_atmosphere->end_node

Caption: Troubleshooting workflow for poor reaction outcomes.

Q: I'm struggling to get a reproducible weight. The mass keeps creeping up on the balance. What is the best practice?

A: This is a direct observation of the compound absorbing atmospheric moisture. The most reliable method to prevent this is to handle and weigh the compound in a controlled inert atmosphere.

  • Gold Standard (Glove Box): The ideal environment is a nitrogen or argon-filled glove box.[12] Place the sealed bottle, a spatula, and weighing paper/vials inside the glove box antechamber. Cycle the antechamber atmosphere as per the glove box protocol. Once inside the main chamber, allow the bottle to equilibrate to the box temperature before opening to prevent condensation. Perform all weighing and dispensing operations within this dry environment.

  • Alternative (Weighing Quickly): If a glove box is unavailable, the goal is to minimize air exposure. Have your vial and spatula ready. Open the reagent bottle, quickly remove the approximate amount needed, and immediately reseal the bottle. Weigh the dispensed amount rapidly. This method introduces a degree of error but may be acceptable for non-critical applications. For greater accuracy, one can prepare a stock solution from a larger, quickly-weighed amount and determine its precise concentration via NMR with an internal standard.[6]

Part 3: Standard Operating Procedures (SOPs)

Adherence to strict protocols is essential for success.

SOP 1: Storage and Initial Handling
  • Receiving: Upon receipt, inspect the container seal for integrity. Do not accept if the seal is broken.

  • Storage: Immediately place the sealed container in a refrigerator at 2-8°C.[13] Log the receipt date.

  • Desiccation: For best practice, store the sealed bottle inside a secondary container or desiccator containing a drying agent like Drierite or silica gel to protect against ambient moisture in the refrigerator.[5][14]

  • Equilibration: Before first use, remove the container from the refrigerator and allow it to warm to ambient room temperature for at least 1-2 hours before opening. Opening a cold bottle will cause moisture from the air to condense on the cold solid, compromising the entire contents.[14]

SOP 2: Setting up a Moisture-Sensitive Reaction

This protocol assumes the use of standard Schlenk line techniques.

  • Glassware Preparation: All glassware (reaction flask, stir bar, addition funnel, condenser) must be rigorously dried, either by heating in an oven (>125°C) overnight or by flame-drying under vacuum.[15] Assemble the hot glassware and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • System Purge: Assemble the reaction apparatus. Connect the inert gas line from the manifold to the flask via a needle adapter. Ensure the gas exits through a bubbler to monitor flow and prevent back-pressure.[15] Purge the entire system with inert gas for 10-15 minutes.

  • Reagent Addition:

    • Solid (The Title Compound): Weigh the required amount of this compound in a glove box as described above. Seal the vial, bring it out of the glove box, and add it to the reaction flask under a positive flow of inert gas (quickly remove the stopper and add the solid).

    • Solvents: Add anhydrous solvents via a syringe or cannula.[15]

    • Liquid Reagents: Add other liquid reagents via a dry, nitrogen-flushed syringe through a rubber septum.

  • Reaction Execution: Maintain a slight positive pressure of inert gas throughout the entire reaction, workup, and quenching procedures. The bubbler should show a slow, steady stream of bubbles (e.g., 1 bubble per second).

Reaction_Setup cluster_flask Reaction Vessel InertGas Dry Inert Gas Source (N₂ or Ar Manifold) Septum Rubber Septum InertGas->Septum Gas Inlet Needle Bubbler Oil Bubbler (Pressure Release) Flask Oven-Dried Reaction Flask (with Stir Bar) Septum->Bubbler Gas Outlet Needle note1 1. Assemble hot, dry glassware and cool under inert gas. note2 2. Add solid reagent under positive gas flow. note3 3. Add anhydrous solvents and liquid reagents via syringe.

Caption: Workflow for setting up a reaction under inert atmosphere.

Part 4: Frequently Asked Questions (FAQs)

  • Q: My compound has been exposed to air and is now clumpy. Can I still save it?

    • A: Possibly. If the exposure was minimal, you can dry the material under high vacuum in a desiccator for 24-48 hours. Place the solid in a vial, cover the opening with a filter (e.g., Kimwipe secured with a wire), and place it inside a vacuum desiccator containing a high-efficiency drying agent like phosphorus pentoxide (P₂O₅). Do not heat the compound, as this may cause degradation. The success of this depends on the extent of moisture absorption. For critical applications, it is always safer to use a fresh, uncompromised batch.[5]

  • Q: What is the difference between using a glove box and a Schlenk line for this compound?

    • A: A glove box provides a fully inert environment, ideal for manipulating solids without any exposure to air or moisture. It is the superior method for weighing and aliquoting.[12][15] A Schlenk line is a manifold that provides a dual vacuum/inert gas source to glassware. It is excellent for running reactions under an inert atmosphere but is less suitable for the open handling of solids.[14][15] For this compound, the best practice is to weigh it in a glove box and run the reaction on a Schlenk line.

  • Q: What are the recommended solvents for dissolving this compound?

    • A: As a hydrochloride salt, it is generally soluble in polar solvents. Manufacturer data indicates solubility in water and polar organic solvents like methanol, ethanol, and dichloromethane.[10] For reactions, always use the appropriate anhydrous grade of the chosen solvent.

  • Q: How can I confirm the purity and integrity of my material before use?

    • A: The most straightforward method is ¹H NMR spectroscopy. Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O). The presence of a broad singlet corresponding to water will indicate moisture content. Impurities, such as the hydrolyzed carboxylic acid, would show distinct new peaks. Comparing the spectrum to a reference from the supplier can confirm structural integrity.

References

  • tert-butyl 3-(MethylaMino)azetidine-3-carboxylate hydrochloride. ChemBK.[Link]

  • How to make a Desiccator Bag for Drying Chemicals. YouTube.[Link]

  • Hygroscopic chemical...how to deal with? Protocol Online.[Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh.[Link]

  • Drying Organic Solutions. Organic Chemistry at CU Boulder.[Link]

  • Hints for Handling Air-Sensitive Materials. Fauske & Associates.[Link]

  • Process for drying hygroscopic materials.
  • Mixing & Drying Hygroscopic Materials. PerMix.[Link]

  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange.[Link]

  • Glove Boxes for Sensitive Chemicals & Materials. Inert Corporation.[Link]

  • Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters.[Link]

  • Histamine. Wikipedia.[Link]

  • tert-butyl 3-(4-(hydroxymethyl)benzyl)azetidine-1-carboxylate. Knight Chemicals Online.[Link]

  • tert-butyl 3-(1-oxo-1,3-dihydroisobenzofuran-5-yl)azetidine-1-carboxyl. Knight Chemicals Online.[Link]

  • Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. Chemical and Pharmaceutical Bulletin.[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.[Link]

  • What are amine hydrochlorides? Reddit.[Link]

  • Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega.[Link]

  • tert-Butyl Esters. Organic Chemistry Portal.[Link]

  • Chemical Properties of Amines: Bases and Salt Formation. Chemistry LibreTexts.[Link]

  • Effect of water on exenatide acylation in poly(lactide-co-glycolide) microspheres. PubMed.[Link]

  • Moisture excluding efficiency and dimensional stability of wood improved by acylation. PubMed.[Link]

  • Properties of Amines and their Hydrochloride Salt. ResearchGate.[Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports.[Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.[Link]

  • Can we use tert butanol in pinner reaction to produce tert butyl ester? ResearchGate.[Link]

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Removing the Boc protecting group without side products

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Eliminating Side Products in Amine Synthesis

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the clean and efficient removal of the tert-butyloxycarbonyl (Boc) protecting group. As Senior Application Scientists, we understand that while Boc is a workhorse protecting group, its removal can be fraught with challenges, leading to yield loss and purification headaches. This resource is designed to equip you with the knowledge to anticipate and circumvent common side reactions, ensuring the integrity of your target molecule.

Frequently Asked Questions (FAQs)

Here we address the most common queries encountered during Boc deprotection experiments.

Q1: What are the standard conditions for Boc deprotection, and what is the underlying mechanism?

A1: The most common method for Boc deprotection is treatment with a strong acid, typically trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[1] The mechanism is an acid-catalyzed elimination.[2] First, the carbonyl oxygen of the Boc group is protonated by TFA. This protonation weakens the C-O bond, leading to the departure of the stable tert-butyl cation and the formation of an unstable carbamic acid intermediate. This intermediate then rapidly decarboxylates, releasing carbon dioxide and the free amine, which is subsequently protonated by the excess acid to form a salt.[3][4]

Q2: My mass spectrometry analysis shows a peak with a mass increase of +56 Da. What is this side product?

A2: A +56 Da mass increase is the hallmark of tert-butylation, the most common side reaction during Boc deprotection.[5][6] This occurs when the highly reactive tert-butyl cation intermediate, generated during the cleavage of the Boc group, alkylates nucleophilic sites on your molecule of interest.[7]

Q3: Which functional groups are most susceptible to tert-butylation?

A3: Several amino acid residues and other functional groups are particularly vulnerable to this side reaction. These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and readily alkylated.[6]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[6]

  • Cysteine (Cys): The thiol group is a potent nucleophile.[5]

  • Tyrosine (Tyr): The activated aromatic ring can be alkylated.[2]

  • Electron-rich aromatic rings and other thiols are also at risk.[7]

Q4: How can I prevent tert-butylation? The use of scavengers.

A4: The most effective strategy to prevent tert-butylation is to add a "scavenger" to the reaction mixture.[5][6] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate. They effectively trap the cation before it can react with your product.[5] The choice of scavenger is critical and depends on the specific nucleophiles present in your molecule.[6]

Q5: Are there methods to remove the Boc group without using strong acids like TFA?

A5: Yes, several milder methods exist for substrates that are sensitive to strong acids. These include:

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can effect Boc cleavage under non-protic conditions.[1][8]

  • Milder Protic Acids: Conditions such as aqueous phosphoric acid or p-toluenesulfonic acid (pTSA) can be effective.[8]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like boiling water or 2,2,2-trifluoroethanol (TFE) can induce deprotection without any acidic reagents.[9]

  • Oxalyl Chloride in Methanol: This system provides a mild method for deprotection at room temperature.[10][11]

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems encountered during Boc deprotection.

Problem 1: Presence of tert-Butylated Side Products (+56 Da)
  • Cause: Generation of a reactive tert-butyl cation during acid-catalyzed cleavage of the Boc group.[5] This carbocation subsequently alkylates nucleophilic residues within the substrate.[6]

  • Solution: Employ a scavenger or a scavenger cocktail in the deprotection reaction. The scavenger will preferentially react with and neutralize the tert-butyl cation.[5]

Diagram: Mechanism of Boc Deprotection and Side Product Formation

Boc_Deprotection cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathway cluster_scavenger Scavenger Intervention Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + H+ (TFA) Carbamic_Acid [R-NH-COOH] Protonated_Boc->Carbamic_Acid - tBu+ tBu_cation tBu+ Protonated_Boc->tBu_cation Free_Amine R-NH3+ Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Carbamic_Acid->CO2 Alkylated_Product Substrate-Nu-tBu (+56 Da Side Product) tBu_cation->Alkylated_Product Alkylation Trapped_Cation Scavenger-tBu tBu_cation->Trapped_Cation Trapping Nucleophile Substrate-Nu Scavenger Scavenger (e.g., TIS)

Caption: Acid-catalyzed Boc deprotection and the competing tert-butylation side reaction.

Table 1: Common Scavengers for Preventing tert-Butylation
ScavengerTarget Residue(s)Typical ConcentrationNotes
Triisopropylsilane (TIS) Trp, general carbocations2.5-5% (v/v)A highly effective and general carbocation scavenger.[5]
Triethylsilane (TES) Trp, Met10-20 equivalentsEffective for protecting tryptophan and methionine residues.[5][6]
Thioanisole Met5% (v/v)Particularly effective in preventing S-alkylation of methionine.[5]
1,2-Ethanedithiol (EDT) Cys, Trp2.5% (v/v)Commonly used for protecting cysteine residues and also effective for tryptophan.[5][6]
Water General carbocations2.5-5% (v/v)Can act as a scavenger and is often a component of scavenger cocktails.[5]
Problem 2: Incomplete Deprotection
  • Cause: Insufficient acid strength or concentration, steric hindrance around the Boc group, or poor resin swelling in solid-phase synthesis.[2] Using 100% TFA can sometimes lead to less effective resin swelling compared to a TFA/DCM mixture, paradoxically resulting in lower purity.[2]

  • Solution:

    • Increase the reaction time or temperature (for sensitive substrates, proceed with caution).

    • Ensure adequate TFA concentration (typically 25-50% in DCM).[12]

    • For solid-phase synthesis, ensure the resin is fully swollen in a suitable solvent like DCM before adding the deprotection cocktail.[13]

Problem 3: Degradation of Other Acid-Sensitive Groups
  • Cause: The substrate contains other protecting groups or functionalities (e.g., tert-butyl esters, trityl groups) that are also labile to strong acid.

  • Solution: This calls for an orthogonal protection strategy, where protecting groups are chosen so that they can be removed under distinct conditions.[13][14] If the substrate is already synthesized, a milder deprotection method that does not cleave the other sensitive groups is required.

Diagram: Decision Workflow for Boc Deprotection Strategy

Deprotection_Strategy decision decision process process terminal terminal start Start: Boc-Protected Substrate q1 Are other acid-sensitive groups present? start->q1 q2 Are nucleophilic residues (Trp, Met, Cys, Tyr) present? q1->q2 No mild_methods Select Mild Method: - Lewis Acid (ZnBr2, TMSI) - Thermal (H2O, TFE) - Oxalyl Chloride/MeOH q1->mild_methods Yes standard_tfa Standard Protocol: TFA / DCM q2->standard_tfa No tfa_scavenger Standard Protocol + Scavenger: TFA / DCM / Scavenger (TIS, EDT, etc.) q2->tfa_scavenger Yes end Purified Product mild_methods->end Proceed to Protocol standard_tfa->end Proceed to Protocol tfa_scavenger->end Proceed to Protocol

Caption: Decision tree for selecting an appropriate Boc deprotection method.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA and a Scavenger

This protocol is a general guideline for the deprotection of a Boc-protected compound containing a scavenger-requiring residue like Tryptophan.

  • Preparation: Dissolve the Boc-protected compound in dichloromethane (DCM).[6]

  • Scavenger Addition: Add the chosen scavenger. For example, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[5]

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[6] For sensitive substrates, this can be done at 0 °C.[2]

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.[5]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[2] The crude product can then be purified by standard methods.

Protocol 2: Mild Boc Deprotection using Oxalyl Chloride in Methanol

This method is suitable for substrates with acid-labile functionalities.[10][11]

  • Preparation: In a dry flask, dissolve the Boc-protected starting material (1 equivalent) in methanol (e.g., 3 mL for 50 mg of substrate).[15]

  • Reagent Addition: Add oxalyl chloride (3 equivalents) dropwise to the solution. An immediate temperature increase may be observed.[15]

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.[11]

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The resulting crude product may be pure enough for the next step or can be purified by chromatography.[16]

Table 2: Comparative Overview of Boc Deprotection Methods
Method/ReagentConditionsAdvantagesDisadvantages
TFA / DCM Room temp, 1-2 hFast, efficient, and widely applicable.[1]Harshly acidic; causes side reactions with sensitive groups.[7]
ZnBr₂ / DCM Room temp, hoursMild, non-protic conditions.Can be slower than TFA.
TMSI / DCM Room temp, hoursMild and efficient, good for water-soluble compounds.[1][8]Reagent can be moisture-sensitive.
Thermal (Boiling Water) Water, 100 °C, 10 min - 2 h"Green" and acid-free.[9]Requires thermal stability of the substrate; not suitable for all compounds.[17]
Oxalyl Chloride / MeOH Room temp, 1-4 hVery mild, tolerant of many functional groups.[10][11]Reagents are toxic and require careful handling.

By understanding the mechanisms of both deprotection and side reactions, and by selecting the appropriate reagents and conditions based on the substrate's properties, researchers can confidently and cleanly remove the Boc protecting group, paving the way for successful subsequent synthetic steps.

References

  • Benchchem. Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
  • Benchchem. Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide.
  • RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Benchchem. Technical Support Center: Strategies to Avoid t-Butyl Cation Alkylation During Deprotection.
  • Benchchem. A Researcher's Guide to Alternative Boc Deprotection Methods Without Strong Acids.
  • Benchchem. Technical Support Center: Preventing Side Reactions During Boc Deprotection.
  • PMC. Peptide synthesis using unprotected peptides through orthogonal coupling methods.
  • Benchchem. challenges in N-Boc deprotection and alternative methods.
  • PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
  • Fisher Scientific. Amine Protection / Deprotection.
  • NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • PubMed. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers.
  • Benchchem. Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA).
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • Semantic Scholar. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • ResearchGate. Any suggestion on Boc deprotection without using acid?.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
  • CCSEnet. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions.
  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • ResearchGate. What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Organic Chemistry Portal. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile.

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Technical Support Center: Synthesis of Substituted Azetidine-3-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome, researchers and innovators. The synthesis of substituted azetidine-3-carboxylates represents a significant challenge in modern medicinal chemistry and drug development. These strained, four-membered heterocyclic scaffolds are prized for their ability to impart unique three-dimensional character and improved physicochemical properties to bioactive molecules. However, the very ring strain that makes them valuable also renders their synthesis a non-trivial pursuit, fraught with potential pitfalls from low yields to unexpected side reactions.

This guide is structured to function as a direct line to a seasoned application scientist. It moves beyond simple protocols to address the common points of failure in your experiments. Here, we will dissect the causality behind these challenges and provide field-proven, actionable solutions. Our approach is grounded in mechanistic understanding to empower you to not only solve current issues but also to anticipate and prevent future ones.

Part 1: Troubleshooting Guide

This section is designed to address the most pressing and specific issues encountered during the synthesis of substituted azetidine-3-carboxylates.

Q1: My intramolecular cyclization to form the azetidine ring is failing or giving very low yields. What's going wrong?

A1: This is the most common and critical challenge. The formation of a strained four-membered ring via intramolecular SN2 cyclization is often kinetically and thermodynamically challenging. Several factors could be at play.

Causality Analysis: The primary barrier is overcoming the activation energy for ring closure while preventing competing intermolecular reactions or decomposition. The nucleophilicity of the nitrogen atom and the quality of the leaving group on the γ-carbon are paramount.

  • Poor Nitrogen Nucleophilicity: Electron-withdrawing groups (EWGs) directly attached to or near the nitrogen can significantly decrease its nucleophilicity, slowing down the desired cyclization. This is a known issue, for instance, when a trifluoromethyl substituent is present, often necessitating the use of a very strong base like LiHMDS to facilitate the reaction.[1]

  • Ineffective Leaving Group: A hydroxyl group is a poor leaving group. It must be activated, typically by conversion to a sulfonate ester (mesylate, tosylate) or a halide. Inefficient activation or decomposition of the activated intermediate will halt the synthesis.

  • Steric Hindrance: Bulky substituents near the reacting centers (the nitrogen or the γ-carbon) can sterically impede the required bond rotation and backside attack for the SN2 reaction.

  • Incorrect Base/Solvent System: The choice of base is critical. It must be strong enough to deprotonate the amine (if necessary) without causing elimination or other side reactions. The solvent must adequately dissolve the substrate while favoring the desired SN2 pathway. Polar aprotic solvents like THF or DMF are generally preferred.

Troubleshooting Workflow & Solutions:

G cluster_cause Potential Causes cluster_solution Recommended Actions start Low/No Cyclization Yield cause1 Poor Leaving Group (-OH) start->cause1 cause2 Low N Nucleophilicity (EWGs) start->cause2 cause3 Steric Hindrance start->cause3 cause4 Side Reactions (Elimination) start->cause4 sol1 Activate -OH to -OMs, -OTs, or -I (e.g., MsCl, TsCl, Appel reaction) cause1->sol1 Solution sol2 Use a stronger, non-nucleophilic base (e.g., LiHMDS, KHMDS, NaH) cause2->sol2 Solution sol3 Modify substrate design to reduce bulk or change synthetic route cause3->sol3 Solution sol4 Lower reaction temperature; Use a bulkier base (e.g., LHMDS vs. KOtBu) cause4->sol4 Solution

Data-Driven Recommendations:

Problem ObservedPotential CauseSuggested Solution & Rationale
Starting material consumed, no product formed Ineffective Leaving GroupConvert the γ-hydroxyl to a better leaving group like a mesylate (-OMs) or tosylate (-OTs) using MsCl or TsCl with a base like Et3N or pyridine. This drastically lowers the activation energy for substitution.[2]
Reaction is sluggish or stalls Low Nitrogen NucleophilicityIf your substrate contains EWGs, switch to a stronger, non-nucleophilic base such as NaH, LiHMDS, or KHMDS to ensure complete deprotonation of the nitrogen precursor, thereby increasing its effective nucleophilicity.[1]
Oligomerization/Polymerization observed Intermolecular reaction dominatesRun the reaction at high dilution (e.g., <0.05 M) to favor the intramolecular pathway over the intermolecular one. A syringe pump for slow addition of the substrate to the reaction mixture can also be highly effective.
Formation of elimination byproducts (alkenes) Base-promoted E2 eliminationUse a more sterically hindered, non-nucleophilic base (e.g., DBU, LiHMDS). Also, consider lowering the reaction temperature, as elimination pathways often have a higher activation energy than substitution.
Q2: I'm observing significant amounts of a ring-opened byproduct. How can I improve the stability of my azetidine ring?

A2: The high ring strain of azetidines makes them susceptible to nucleophilic ring-opening, a problem that can plague both the synthesis and subsequent functionalization steps.[3]

Causality Analysis: The C-N bonds of the azetidine ring are weakened by strain and can be cleaved by nucleophiles. This process is often catalyzed by acids (Brønsted or Lewis) which protonate or coordinate to the ring nitrogen, making the ring carbons more electrophilic.[4]

  • Acidic Conditions: Trace acids in your solvents, reagents, or during workup (e.g., aqueous HCl wash) can catalyze hydrolysis or other ring-opening reactions. Even silica gel chromatography can be acidic enough to cause degradation.

  • Nucleophilic Reagents: Subsequent reaction steps involving strong nucleophiles can attack the azetidine ring itself instead of the intended functional group. The regioselectivity of this attack is governed by both steric and electronic factors.[4]

  • Activating Substituents: Electron-donating groups on the nitrogen or electron-withdrawing groups on the ring carbons can make the ring more prone to opening. For instance, an electron-donating methoxy group on an aryl substituent has been shown to decrease the stability of the azetidine ring.[5]

Preventative Strategies:

  • Maintain Neutral or Basic pH: During aqueous workups, use a saturated NaHCO₃ or a dilute Na₂CO₃ solution instead of water or acidic washes. If chromatography is required, consider using alumina instead of silica gel, or neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.

  • Protecting Group Strategy: The choice of N-protecting group is crucial. A bulky and electron-withdrawing group like Boc (tert-butoxycarbonyl) can sterically shield the nitrogen and reduce its basicity, making it less likely to be protonated and activated for ring-opening.

  • Temperature Control: Keep reaction temperatures as low as reasonably possible during functionalization steps to minimize the rate of potential ring-opening side reactions.

  • Careful Reagent Selection: When possible, use milder, less nucleophilic reagents for subsequent transformations. For example, for an N-alkylation, using a weaker base and a more reactive alkylating agent might be preferable to using a highly aggressive base.

Q3: My aza-Michael addition to form a C3-substituted azetidine-3-carboxylate is giving a mixture of regioisomers or low yield. What should I optimize?

A3: The aza-Michael addition is a powerful method for installing substituents at the C3 position, but it is sensitive to reaction conditions.[6]

Causality Analysis: This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, such as methyl 2-(azetidin-3-ylidene)acetate. The success hinges on the nucleophilicity of the amine, the electrophilicity of the Michael acceptor, and the choice of catalyst/base.

  • Base-Induced Isomerization: The base used to catalyze the addition can also promote the isomerization of the α,β-unsaturated starting material to a less reactive β,γ-unsaturated isomer, effectively taking it out of the reaction.[7]

  • Reversibility (Retro-Aza-Michael): The aza-Michael reaction can be reversible, especially at higher temperatures. This equilibrium can lead to lower product yields or the formation of thermodynamic byproducts.[8]

  • Incorrect Base: A strong, nucleophilic base (like NaOH or MeO⁻) can saponify the ester group or add to the Michael acceptor itself, leading to unwanted side products. A non-nucleophilic base is preferred.[6]

  • Regioisomerism with Heterocycles: When using NH-heterocycles like triazoles or benzotriazoles as nucleophiles, addition can occur at different nitrogen atoms, leading to a mixture of regioisomers.[6]

Optimization Protocol:

  • Catalyst/Base Selection: Use a non-nucleophilic organic base. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an excellent choice as it is effective at promoting the addition while minimizing side reactions like ester cleavage.[6]

  • Solvent Choice: Acetonitrile is a commonly used and effective solvent for this transformation. It effectively solubilizes the reactants and facilitates the polar transition state.

  • Temperature Control: Start at a moderate temperature (e.g., 65 °C) and monitor the reaction by TLC or LC-MS.[6] Avoid excessively high temperatures to minimize the risk of the retro-aza-Michael reaction and starting material isomerization.[8]

  • Managing Regioisomers: For nucleophiles like benzotriazole, the formation of N-1 and N-2 adducts can be difficult to control. Careful optimization of solvent and temperature may favor one isomer, but chromatographic separation is often required. Characterization using 2D NMR techniques (HMBC, NOESY) is essential to confirm the structure of the isomers.[6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the principal synthetic routes to the substituted azetidine-3-carboxylate core?

A1: There are several established strategies, each with its own advantages and disadvantages. The choice depends on the available starting materials and the desired substitution pattern.

G cluster_routes Key Synthetic Pathways target Azetidine-3-Carboxylate Core route1 Intramolecular Cyclization of 1,3-Amino Alcohols route1->target route2 β-Lactam Reduction route2->target route3 Aziridine Ring Expansion route3->target route4 [2+2] Photocycloaddition route4->target

  • Intramolecular Cyclization: This is the most common and versatile method. It typically starts from a 1,3-difunctionalized propane backbone, such as a γ-amino alcohol or γ-amino halide. The nitrogen nucleophile displaces a leaving group at the γ-position to form the ring. This route offers good control over stereochemistry if chiral precursors are used.[1][2][9]

  • Reduction of β-Lactams (Azetidin-2-ones): β-Lactams are readily available through various methods (e.g., Staudinger synthesis). Their reduction, typically with reagents like DIBAL-H or chloroalanes, can yield azetidines. However, care must be taken as Lewis acidic conditions can promote ring cleavage.[1]

  • Ring Expansion of Aziridines: Kinetically formed aziridines can sometimes be thermally isomerized to the thermodynamically more stable azetidines. This is particularly relevant in syntheses starting from α,β-unsaturated esters, where aziridines may form as kinetic products.[1][10][11]

  • [2+2] Photocycloadditions: The aza-Paterno-Büchi reaction, an intermolecular [2+2] photocycloaddition between imines (or oximes) and alkenes, can construct the azetidine ring directly. This method is powerful for creating densely functionalized azetidines that might be difficult to access otherwise.[12]

Q2: How critical is the choice of N-protecting group?

A2: It is exceptionally critical and influences nearly every aspect of the synthesis, from the success of the cyclization to the stability of the final product and the options for further functionalization.

N-Protecting GroupKey Features & ConsiderationsTypical Removal
Boc (tert-butoxycarbonyl)Workhorse Group: Provides good stability, is electron-withdrawing, and generally easy to handle. Can be cleaved under acidic conditions without degrading the azetidine ring if done carefully.[6][13]Strong acid (TFA, HCl in dioxane)
Cbz (Carboxybenzyl)Orthogonal Removal: Stable to acidic conditions used for Boc removal. Can be removed by hydrogenolysis, allowing for selective deprotection in complex molecules. Useful for late-stage functionalization.[14][15]H₂, Pd/C (Hydrogenolysis)
Botc (tert-butoxythiocarbonyl)Protecting & Activating: Functions as a protecting group but also activates the α-protons for deprotonation (lithiation) and subsequent reaction with electrophiles, enabling C2/C4 functionalization.[16]Mild acid or thermal conditions
PMP (p-methoxyphenyl)Oxidative Removal: Stable to many nucleophilic and basic conditions. Can be removed oxidatively with reagents like CAN (ceric ammonium nitrate).CAN, DDQ
Q3: What are the main considerations when scaling up an azetidine synthesis?

A3: Scaling up introduces challenges related to reaction kinetics, heat transfer, and purification.

  • High-Dilution Reactions: Intramolecular cyclizations often require high dilution to prevent polymerization. On a large scale, this means using very large solvent volumes, which can be impractical. Consider using continuous-flow reactors where high dilution can be effectively managed.[17]

  • Exothermic Reactions: Reagent additions, especially organometallics or strong bases, can be highly exothermic. Ensure the reaction vessel has adequate cooling capacity to maintain the optimal temperature.

  • Purification: Chromatography is often not feasible for multi-kilogram scale synthesis. Develop a robust protocol that relies on crystallization, distillation, or extraction to purify the product and key intermediates. Stitching multiple reaction steps together without intermediate purification can also be an effective strategy for less volatile compounds.[5]

  • Reagent Cost and Safety: Reagents that are acceptable on a lab scale (e.g., expensive catalysts, hazardous reagents) may need to be replaced with cheaper, safer alternatives for large-scale production.

Part 3: Key Experimental Protocol

Protocol: Synthesis of N-Boc-azetidine-3-carboxylate via Intramolecular Cyclization

This protocol is a representative example for forming the azetidine ring from a γ-amino alcohol precursor.

Step 1: Activation of the Hydroxyl Group (Mesylation)

  • Dissolve the N-Boc-protected γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add triethylamine (1.5 eq) dropwise, followed by the slow, dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

  • Stir the reaction at 0 °C for 1-2 hours, monitoring for the consumption of starting material by TLC.

  • Upon completion, quench the reaction with a cold, saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Dissolve the crude mesylate from Step 1 in anhydrous THF (~0.1 M).

  • In a separate flask, prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the NaH suspension to 0 °C.

  • Add the solution of the mesylate to the NaH suspension dropwise via an addition funnel over 30-60 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS. Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure N-Boc-azetidine product.

References

  • Regioselective ring opening reactions of azetidines.
  • Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. MDPI.
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution.
  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
  • Recent advances in synthetic facets of immensely reactive azetidines. Royal Society of Chemistry.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate.
  • Recent progress in synthesis of 3-functionalized azetidines.
  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applic
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
  • An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itacon
  • The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. daufc.

Sources

Technical Support Center: Column Chromatography of tert-Butyl Azetidine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the purification of tert-Butyl azetidine-3-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these valuable synthetic building blocks. The unique structural features of the azetidine ring, combined with the properties of the tert-butoxycarbonyl (Boc) protecting group and the carboxylate moiety, present specific challenges in column chromatography. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these challenges and achieve high-purity compounds.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses the most common issues encountered during the column chromatography of tert-butyl azetidine-3-carboxylate derivatives. Each problem is analyzed from a mechanistic standpoint, providing you with the scientific rationale behind the proposed solutions.

Problem 1: Poor Separation of the Product from Non-polar Impurities

Probable Cause: The polarity of the eluent may be too high, causing both your product and less polar impurities to elute too quickly and without adequate separation. This is a frequent issue when trying to separate the desired product from unreacted starting materials or non-polar byproducts.

Solutions:

  • Decrease Initial Eluent Polarity: Start your elution with a significantly less polar solvent system. For example, begin with a low percentage of ethyl acetate in hexanes (e.g., 5-10%) and monitor the elution of the non-polar impurities by Thin Layer Chromatography (TLC).[1]

  • Implement Gradient Elution: A gradual increase in the polarity of the mobile phase is often crucial for separating compounds with close retention factors (Rƒ).[1][2] A shallow gradient allows for the selective elution of impurities before the desired product.

  • Explore Alternative Solvent Systems: If a hexane/ethyl acetate system fails to provide adequate separation, consider solvent systems with different selectivities. Mixtures such as dichloromethane/hexanes or toluene/ethyl acetate can alter the interactions between your compounds and the stationary phase, potentially improving resolution.[1]

Problem 2: Product Tailing or Streaking on TLC and Broad Peaks in the Column

Probable Cause: The basic nitrogen atom of the azetidine ring can interact strongly with the acidic silanol groups on the surface of silica gel.[1] This strong interaction can lead to tailing, where the compound elutes slowly and asymmetrically, resulting in broad, poorly resolved peaks during column chromatography.

Solutions:

  • Addition of a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, into your eluent can significantly improve peak shape.[1][3] A concentration of 0.5-1% triethylamine is typically sufficient to neutralize the acidic sites on the silica gel, preventing strong adsorption of the basic azetidine nitrogen.[1]

  • Switch to a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Alumina (basic or neutral) is an excellent alternative for the purification of basic compounds.[1] Alternatively, deactivated silica gel can be used.[3]

  • Check for Compound Stability: In some cases, streaking on TLC can be an indication of product decomposition on the silica gel.[3] To test for this, spot your compound on a TLC plate, let it sit for a period (e.g., 30-60 minutes), and then develop it. If new spots appear, your compound is likely degrading on the silica.

Problem 3: Product Fails to Elute from the Column

Probable Cause: The eluent system is not polar enough to displace your compound from the stationary phase. This is common for more polar derivatives of tert-butyl azetidine-3-carboxylate. The strong interaction between the polar functional groups on your molecule and the silica gel prevents its movement down the column.

Solutions:

  • Gradually Increase Eluent Polarity: Systematically increase the proportion of the polar solvent in your mobile phase. For highly polar compounds, you may need to switch to a more polar solvent system altogether, such as dichloromethane/methanol.[4]

  • Consider Reversed-Phase Chromatography: If your compound is highly polar and difficult to elute from normal-phase silica, reversed-phase chromatography may be a more suitable technique.[3] In this case, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).

Problem 4: Co-elution of Product with an Impurity of Similar Polarity

Probable Cause: The chosen solvent system does not provide sufficient selectivity to resolve your product from a specific impurity.

Solutions:

  • Fine-tune the Solvent System: Experiment with small variations in the solvent ratio. Sometimes, a slight adjustment can significantly impact the separation.

  • Change the Stationary Phase: Different stationary phases exhibit different selectivities. Switching from silica gel to alumina, or even to a bonded phase like diol or cyano, could resolve the co-eluting compounds.[5]

  • Alternative Purification Techniques: If chromatographic separation proves too challenging, consider other purification methods such as recrystallization (if your product is a solid) or preparative High-Performance Liquid Chromatography (HPLC).[1]

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of a novel tert-butyl azetidine-3-carboxylate derivative?

A1: A mixture of hexanes and ethyl acetate is an excellent starting point for most derivatives.[6][7] Begin by developing a TLC with a 20-30% ethyl acetate in hexanes mixture. This will give you a good initial indication of your compound's polarity and help you to select an appropriate starting eluent for your column. For more polar derivatives, a dichloromethane/methanol system may be more appropriate.[4]

Q2: How much silica gel should I use for my column?

A2: A general rule of thumb is to use a silica gel to crude product weight ratio of 20:1 to 50:1.[8] For difficult separations, a higher ratio (e.g., 100:1) may be necessary. The amount of silica will also depend on the difference in Rƒ values between your product and the nearest impurities.

Q3: What is the best way to load my sample onto the column?

A3: There are two primary methods for sample loading:

  • Wet Loading: Dissolve your crude product in a minimal amount of the initial eluting solvent and carefully pipette it onto the top of the column bed.[9] This method is suitable for samples that are readily soluble in the mobile phase.

  • Dry Loading: If your compound has poor solubility in the initial eluent, dissolve it in a more volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[1][10] This powder can then be carefully added to the top of the column. Dry loading often results in better resolution and sharper bands.

Q4: My N-Boc protected azetidine seems to be degrading during purification. What could be the cause and how can I prevent it?

A4: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[11][12] If the silica gel used is too acidic, it can cause partial deprotection of the Boc group, leading to the formation of the free amine as an impurity.

  • Neutralize the Silica Gel: Pre-treating the silica gel with a solution of triethylamine in your eluent can help to neutralize its acidity.[5]

  • Use Deactivated Silica: Commercially available deactivated silica gel can be a good option for acid-sensitive compounds.[3]

  • Minimize Contact Time: Run the column as efficiently as possible to minimize the time your compound spends in contact with the silica gel.

Q5: How can I effectively monitor the fractions collected from my column?

A5: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring column fractions.[1] Spot a small amount of each fraction onto a TLC plate, along with a spot of your crude starting material and a reference spot of a pure fraction (if available). Develop the plate in an appropriate solvent system and visualize the spots under UV light or by staining. This will allow you to identify which fractions contain your pure product.

III. Data and Protocols

Table 1: Exemplary Column Chromatography Conditions for tert-Butyl Azetidine-3-carboxylate Derivatives
DerivativeStationary PhaseMobile Phase (Eluent)Elution ModeReference
tert-Butyl 3-phenylazetidine-1-carboxylateSilica GelHexane/Ethyl Acetate (9:1)Isocratic[6]
tert-Butyl 3-((1-methyl-1H-indol-2-yl)sulfonyl)azetidine-1-carboxylateSilica GelPetroleum Ether/Ethyl Acetate (gradient from 20% to 30% EtOAc)Gradient[2]
tert-Butyl 3-((5-hydroxy-1H-indol-2-yl)sulfonyl)azetidine-1-carboxylateSilica GelPetroleum Ether/Ethyl Acetate (gradient from 40% to 50% EtOAc)Gradient[2]
tert-Butyl 3-methyl-2-oxoindoline-3-carboxylateSilica Geln-hexane/Ethyl Acetate (gradient from 80/20 to 20/80)Gradient[13]
(S)-tert-Butyl 2-cyano-1-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carboxylateSilica Geln-hexane/Ethyl Acetate (7:1)Isocratic[14]
Experimental Protocol: General Procedure for Flash Column Chromatography

This protocol provides a step-by-step guide for the purification of a generic tert-butyl azetidine-3-carboxylate derivative.

1. Preparation of the Column:

  • Secure a glass column of appropriate size in a vertical position using a clamp.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[8][9]

  • Add a thin layer of sand (approximately 0.5-1 cm) on top of the plug.[9]

  • Prepare a slurry of silica gel in the initial, least polar eluting solvent.[9][10]

  • Carefully pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and to remove any air bubbles.[9]

  • Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.[9]

  • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

2. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal volume of the initial eluent. Using a pipette, carefully apply the solution to the top of the column.

  • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. Carefully add the resulting powder to the top of the column.

3. Elution and Fraction Collection:

  • Carefully add the eluting solvent to the top of the column.

  • Begin collecting fractions in test tubes or other suitable containers.

  • If using a gradient elution, gradually increase the polarity of the mobile phase according to your predetermined gradient.

  • Monitor the collected fractions by TLC.

4. Product Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

IV. Visualizations

Diagram 1: Troubleshooting Workflow for Column Chromatography

TroubleshootingWorkflow Problem Identify Problem PoorSep Poor Separation Problem->PoorSep Tailing Tailing/Streaking Problem->Tailing NoElution No Elution Problem->NoElution CoElution Co-elution Problem->CoElution Sol_PoorSep1 Decrease Eluent Polarity PoorSep->Sol_PoorSep1 Sol_PoorSep2 Use Gradient Elution PoorSep->Sol_PoorSep2 Sol_PoorSep3 Change Solvent System PoorSep->Sol_PoorSep3 Sol_Tailing1 Add Basic Modifier (e.g., Et3N) Tailing->Sol_Tailing1 Sol_Tailing2 Change Stationary Phase (e.g., Alumina) Tailing->Sol_Tailing2 Sol_Tailing3 Check Compound Stability Tailing->Sol_Tailing3 Sol_NoElution1 Increase Eluent Polarity NoElution->Sol_NoElution1 Sol_NoElution2 Consider Reversed-Phase NoElution->Sol_NoElution2 Sol_CoElution1 Fine-tune Solvent Ratio CoElution->Sol_CoElution1 Sol_CoElution2 Change Stationary Phase CoElution->Sol_CoElution2 Sol_CoElution3 Alternative Purification (HPLC/Recrystallization) CoElution->Sol_CoElution3 Success Successful Purification Sol_PoorSep1->Success Sol_PoorSep2->Success Sol_PoorSep3->Success Sol_Tailing1->Success Sol_Tailing2->Success Sol_Tailing3->Success Sol_NoElution1->Success Sol_NoElution2->Success Sol_CoElution1->Success Sol_CoElution2->Success Sol_CoElution3->Success

Caption: A workflow diagram for troubleshooting common column chromatography issues.

Diagram 2: Interplay of Key Chromatography Parameters

ChromatographyParameters StationaryPhase Stationary Phase (e.g., Silica, Alumina) Analyte Analyte Properties (Polarity, Basicity) StationaryPhase->Analyte Interaction (e.g., Acid-Base) Separation Separation Efficiency StationaryPhase->Separation Adsorption MobilePhase Mobile Phase (Eluent) MobilePhase->Analyte Solubility MobilePhase->Separation Elution Strength Analyte->Separation Differential Interaction

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of tert-Butyl azetidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl azetidine-3-carboxylate hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the compound's spectral features, a comparison with relevant alternatives, and detailed experimental protocols to ensure accurate and reproducible results.

Introduction: The Significance of Azetidine Scaffolds

Azetidines are four-membered nitrogen-containing heterocyclic compounds that are increasingly recognized as valuable building blocks in medicinal chemistry. Their strained ring system imparts unique conformational properties, making them attractive scaffolds for the design of novel therapeutic agents. This compound serves as a key intermediate in the synthesis of a wide array of more complex molecules, including potent enzyme inhibitors and receptor modulators. Accurate structural elucidation via ¹H NMR is paramount to ensuring the quality and purity of this crucial starting material.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound provides a detailed fingerprint of its molecular structure. The expected chemical shifts and coupling patterns are dictated by the electronic environment of each proton.

Expected Spectral Features:

  • tert-Butyl Group (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet in the upfield region of the spectrum, typically between δ 1.0 and 2.0 ppm.[1][2] This signal is often prominent due to the high number of contributing protons.

  • Azetidine Ring Protons: The protons on the azetidine ring present a more complex pattern due to spin-spin coupling.

    • Methine Proton (CH): The proton at the C3 position, adjacent to the carboxylate group, is expected to be a multiplet due to coupling with the neighboring methylene protons. Its chemical shift will be further downfield compared to the other ring protons due to the deshielding effect of the ester functionality.

    • Methylene Protons (CH₂): The four protons on the C2 and C4 positions of the azetidine ring are diastereotopic and will likely appear as complex multiplets. The presence of the hydrochloride salt means the nitrogen atom is protonated, further influencing the chemical shifts of the adjacent protons, typically shifting them downfield.

The vicinal coupling constants (³J) between the protons on the azetidine ring are crucial for determining the ring's conformation.[3]

Comparative ¹H NMR Analysis: Structural Alternatives

To better understand the unique spectral features of this compound, it is instructive to compare its spectrum with those of similar molecules, such as methyl and ethyl azetidine-3-carboxylate hydrochlorides.

CompoundEster Group Signal (δ, ppm)Azetidine Ring Protons (δ, ppm)Reference
This compound ~1.5 (s, 9H)Complex multiplets, expected downfield due to -NH₂⁺-This Guide
Methyl azetidine-3-carboxylate hydrochloride~3.68 (s, 3H)~3.66-3.76 (m, 1H), ~3.98-4.13 (m, 4H), ~9.24 & 9.56 (br s, 2H)[4]
Ethyl azetidine-3-carboxylate hydrochloride~1.2-1.3 (t, 3H), ~4.1-4.2 (q, 2H)Similar complex multiplets to the tert-butyl analog[5][6][7]

Key Distinctions:

The most apparent difference lies in the signal from the ester alkyl group. The sharp singlet of the tert-butyl group is highly characteristic and easily distinguished from the singlet of a methyl group or the triplet and quartet of an ethyl group. These distinct patterns allow for unambiguous identification of the ester functionality.

Experimental Protocol for ¹H NMR Analysis

The following protocol outlines the steps for preparing a sample of this compound for ¹H NMR analysis to ensure high-quality, reproducible spectra.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD)[8][9]

  • High-quality 5 mm NMR tubes[10][11]

  • Internal standard (e.g., TMS or TSP, optional)

  • Pasteur pipette and glass wool

Procedure:

  • Sample Weighing: Accurately weigh approximately 5-25 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the hydrochloride salt is fully soluble.[3] DMSO-d₆ is often a good choice for hydrochloride salts.[12] For quantitative NMR, alkaline deuterated methanol can be used to neutralize the HCl salt in situ.[12]

  • Sample Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[10][13]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.[11] The final solution should be clear and free of suspended particles.[13]

  • Sample Loading: The final volume in the NMR tube should result in a sample depth of at least 4-5 cm.[10][11]

  • Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

Visualizing the Structure and Proton Environments

The following diagrams illustrate the chemical structure of this compound and a conceptual workflow for its ¹H NMR analysis.

G cluster_mol This compound N N⁺H₂ C2 CH₂ N->C2 Cl Cl⁻ N->Cl C3 CH C2->C3 C4 CH₂ C3->C4 C_ester C=O C3->C_ester C4->N O_ester O C_ester->O_ester tBu C(CH₃)₃ O_ester->tBu G start Start: Sample Preparation weigh Weigh 5-25 mg of Compound start->weigh dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve filter Filter into NMR Tube dissolve->filter nmr NMR Spectrometer filter->nmr shim Shimming nmr->shim acquire Acquire 1H NMR Spectrum shim->acquire process Data Processing (FT, Phasing, Baseline Correction) acquire->process analyze Spectral Analysis (Chemical Shifts, Coupling, Integration) process->analyze compare Compare with Alternatives analyze->compare report Generate Report compare->report end End report->end

Caption: Workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR analysis of this compound is a powerful tool for its structural verification and purity assessment. A thorough understanding of its expected spectral features, particularly the characteristic singlet of the tert-butyl group and the complex multiplets of the azetidine ring protons, is essential. By comparing its spectrum to those of closely related analogs and adhering to a rigorous experimental protocol, researchers can confidently utilize this important building block in their synthetic endeavors.

References

  • ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

  • ResearchGate. Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. [Link]

  • iChemical. Methyl azetidine-3-carboxylate hydrochloride, CAS No. 100202-39-9. [Link]

  • PMC. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. [Link]

  • SpringerLink. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]

  • University of York. NMR Sample Preparation. [Link]

  • ChemBK. tert-butyl 3-(MethylaMino)azetidine-3-carboxylate hydrochloride. [Link]

  • Michigan State University. Sample Preparation - Max T. Rogers NMR. [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • University of Ottawa. How to make an NMR sample. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]

  • BIOFOUNT. Ethyl Azetidine-3-carboxylate hydrochloride. [Link]

  • ResearchGate. Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound?. [Link]

  • ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • Iowa State University. NMR Coupling Constants. [Link]

  • University of Wisconsin-Madison. Coupling constants for 1H and 13C NMR. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Pharmaffiliates. CAS No : 405090-31-5 | Product Name : Ethyl azetidine-3-carboxylate hydrochloride. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]

  • Supporting Information. Characterization Data of the Products. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones. [Link]

  • PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3. [Link]

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A Comparative Crystallographic Guide to tert-Butyl Azetidine-3-carboxylate Hydrochloride Derivatives: Elucidating Structure for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered saturated nitrogen heterocycles, have emerged as privileged scaffolds in medicinal chemistry. Their inherent ring strain, which lies between that of unstable aziridines and flexible pyrrolidines, imparts a unique conformational rigidity.[1] This semi-rigid structure allows for the precise positioning of substituents in three-dimensional space, making azetidines valuable bioisosteres for modulating the physicochemical and pharmacological properties of drug candidates.[2] Specifically, the tert-butyl azetidine-3-carboxylate scaffold is a critical building block, offering a protected carboxylic acid function and a secondary amine that, upon protonation to its hydrochloride salt, provides a key anchor for strong intermolecular interactions.

This guide provides an in-depth comparison of the X-ray crystallographic features of tert-butyl azetidine-3-carboxylate hydrochloride and its derivatives. We will explore the causal relationships between molecular substitution, solid-state conformation, and crystal packing. The objective is to furnish researchers, scientists, and drug development professionals with a framework for understanding and leveraging the structural nuances of this important molecular class to accelerate structure-based drug design.

Structural Analysis: From the Parent Scaffold to Functional Derivatives

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.[3] For azetidine derivatives, this technique provides critical insights into the puckering of the four-membered ring, the orientation of substituents, and the complex network of intermolecular interactions that dictate crystal packing.

The Prototypical Structure: this compound

The crystal structure of the parent compound, this compound, is governed by two primary factors: the conformation of the azetidine ring and the hydrogen bonding network established by the hydrochloride salt.

  • Azetidine Ring Puckering: To alleviate ring strain, the azetidine ring is not planar but adopts a "puckered" conformation.[4] This puckering is defined by the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. The bulky tert-butyl carboxylate group at the C3 position is expected to preferentially occupy a pseudo-equatorial position to minimize steric hindrance.

  • Intermolecular Interactions: The protonated azetidinium nitrogen (N-H+) and the chloride anion (Cl-) are the primary drivers of the crystal lattice formation. They establish a robust network of N-H···Cl hydrogen bonds. Furthermore, the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor, potentially forming weaker C-H···O interactions that provide additional stability to the crystal packing.[5]

Comparative Analysis: The Impact of Substitution

Table 1: Predicted Impact of Substitution on Crystallographic Parameters

DerivativePredicted Change in Ring PuckerExpected Impact on Hydrogen BondingProbable Effect on Crystal Packing
Parent Compound Standard puckering, pseudo-equatorial tert-butyl carboxylate.Strong N-H···Cl bonds dominate. Potential for weak C-H···O interactions.Efficient packing driven by strong ionic hydrogen bonds.
2-Methyl Derivative Increased steric strain may alter the puckering amplitude. The methyl group's orientation (cis/trans) will be critical.The primary N-H···Cl network remains, but local steric hindrance could alter bond angles and distances.Potential for disruption of the parent packing motif, possibly leading to a different space group or unit cell dimensions.
N-Benzyl Derivative The N-substituent is replaced by a benzyl group; this is no longer a hydrochloride salt. The N is now tertiary.The primary N-H···Cl hydrogen bond is absent. Weaker C-H···π and C-H···O interactions will direct packing.A complete change in the packing strategy is expected, likely resulting in a less dense crystal structure.

This comparative approach is fundamental in drug development for understanding how small molecular changes can influence solid-state properties like solubility and stability, which are governed by the crystal lattice energy.[6]

Experimental Methodologies: A Self-Validating Workflow

The definitive determination of these structural parameters requires a robust and well-controlled experimental workflow, from synthesis to final structure refinement.[3]

Workflow for Synthesis, Crystallization, and Structural Elucidation

The following diagram outlines the logical flow for a comprehensive crystallographic comparison of azetidine derivatives.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction Analysis A Synthesis of Precursor (e.g., 1-Boc-azetidine-3-carboxylate) B Deprotection & Salt Formation (e.g., HCl in Ether) A->B C Purification (Recrystallization) B->C D Screening Solvents (e.g., Methanol, Ethanol, Acetonitrile) C->D E Crystal Growth (Slow Evaporation, Vapor Diffusion) D->E F Crystal Mounting & Screening E->F G Data Collection (Low Temperature, e.g., 100 K) F->G H Structure Solution (Direct Methods) G->H I Structure Refinement H->I J Comparative Structural Analysis (Bond Lengths, Angles, Torsions, Packing) I->J

Caption: Workflow for synthesis and structural confirmation.

Protocol 1: Synthesis and Crystallization

This protocol describes a general method for preparing diffraction-quality crystals of this compound.

  • Synthesis: The title compound can be prepared from commercially available precursors, such as N-Boc-azetidine-3-carboxylic acid, through esterification followed by deprotection and salt formation. A common method involves treating the N-Boc protected ester with a solution of hydrogen chloride in an anhydrous solvent like diethyl ether or dioxane.[7]

  • Purification: The crude hydrochloride salt is purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield a white crystalline powder.[8]

  • Crystal Growth (Justification): Growing single crystals suitable for SCXRD is often the most challenging step. The choice of solvent is critical as it influences crystal nucleation and growth.

    • Technique: Slow evaporation is a reliable method. A saturated solution of the compound in a suitable solvent (e.g., methanol) is prepared and left undisturbed in a loosely capped vial, allowing the solvent to evaporate over several days.

    • Causality: Slow evaporation ensures that crystal growth occurs near equilibrium, minimizing defects and leading to larger, higher-quality crystals necessary for a successful diffraction experiment.[3]

Protocol 2: Single-Crystal X-ray Diffraction (SCXRD)

This protocol outlines the standard procedure for data collection and structure determination of a small organic molecule.[9]

  • Crystal Selection and Mounting: A well-formed, clear crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection (Justification): The crystal is placed in a stream of cold nitrogen gas (typically 100 K) within the diffractometer.[3]

    • Causality: Collecting data at low temperatures is crucial because it minimizes the thermal vibration of atoms.[3] This reduction in atomic motion leads to less diffuse scattering and results in higher resolution data, allowing for a more precise determination of atomic positions and bond lengths.

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution and Refinement:

    • The crystal structure is solved using direct methods, which mathematically phase the diffraction data to generate an initial electron density map.[10]

    • This initial model is then refined against the experimental data. The refinement process adjusts atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors, resulting in a final, accurate molecular structure.[3]

Comparative Data Presentation

Once the crystal structures of several derivatives are determined, the key geometric and crystallographic parameters should be summarized in a table for direct comparison.

Table 2: Crystallographic Data Comparison for Hypothetical Azetidine Derivatives

ParameterDerivative A (Parent)Derivative B (2-Me)Derivative C (N-Bn)
Chemical FormulaC₈H₁₆ClNO₂C₉H₁₈ClNO₂C₁₅H₂₁NO₂
Formula Weight193.67207.70247.33
Crystal SystemMonoclinicOrthorhombicTriclinic
Space GroupP2₁/cPca2₁P-1
a (Å)8.5110.236.45
b (Å)12.3414.679.87
c (Å)9.787.8911.21
β (°)105.29095.4
Volume (ų)992.11184.5708.9
Z442
R-factor (%)3.54.13.8
Ring Pucker (°)25.128.322.5
N-H···Cl dist. (Å)3.083.12N/A

Note: Data presented are hypothetical and for illustrative purposes.

Visualizing Key Intermolecular Interactions

Graphviz diagrams can effectively represent the fundamental hydrogen bonding motifs that define the crystal lattice.

G cluster_mol1 Molecule 1 cluster_anion cluster_mol2 Molecule 2 (Symmetry Generated) N1 N⁺-H Cl1 Cl⁻ N1->Cl1 Strong H-Bond (Primary Interaction) C1 C=O CH1 C-H CH1->C1 Weak H-Bond (Packing Stabilization)

Caption: Key intermolecular H-bonds in the crystal lattice.

Conclusion

The crystallographic analysis of this compound derivatives provides invaluable, high-resolution data that is critical for rational drug design. A comparative approach, systematically evaluating the structural effects of substitution, allows researchers to build a deep understanding of structure-property relationships. By modulating the azetidine ring conformation and the resulting intermolecular interactions, it is possible to fine-tune the solid-state properties of active pharmaceutical ingredients. The detailed experimental workflows and analytical frameworks presented in this guide offer a robust system for obtaining and interpreting this essential structural information, thereby empowering scientists to develop novel therapeutics with optimized characteristics.

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The Analytical Tightrope: A Comparative Guide to HPLC Purity Analysis of tert-Butyl azetidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of building blocks is not merely a quality metric; it is the foundation upon which the safety and efficacy of a final drug product are built. Tert-Butyl azetidine-3-carboxylate hydrochloride is one such critical building block, a versatile scaffold used in the synthesis of a multitude of bioactive molecules.[1] However, its physicochemical properties—small, polar, and lacking a significant UV chromophore—present a formidable challenge for routine purity analysis by High-Performance Liquid Chromatography (HPLC).

This guide provides an in-depth, comparative analysis of HPLC-based methodologies for the robust purity determination of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, compare cutting-edge detection technologies, and provide the field-proven insights necessary for researchers, scientists, and drug development professionals to select and implement the most appropriate analytical strategy.

Deconstructing the Analytical Challenge

Standard reversed-phase HPLC (RP-HPLC) with UV detection is the workhorse of most analytical laboratories.[2] This approach, however, falters with molecules like this compound. The primary obstacles are:

  • Poor Retention: The compound is highly polar and hydrophilic. In typical RP-HPLC, which uses a nonpolar stationary phase (like C18) and a polar mobile phase, the analyte has little affinity for the column and elutes at or near the void volume, resulting in no separation from other polar impurities or solvent front components.[3]

  • Lack of a Chromophore: The molecule does not possess a significant chromophore, which is a part of the molecule that absorbs UV light.[4][5] Consequently, it is practically invisible to standard UV-Vis detectors, rendering this common detection method ineffective for sensitive quantification of the main component and its potential impurities.

To overcome these hurdles, specialized chromatographic and detection strategies are required. This guide will compare three primary approaches: Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Pair Reversed-Phase Chromatography, and a Pre-column Derivatization strategy, coupled with universal detection technologies.

Comparative Analysis of Chromatographic Strategies

The choice of chromatographic mode is the most critical decision in developing a robust purity method for this analyte. Each approach alters the fundamental retention mechanism to achieve separation.

Method A: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for separating polar and hydrophilic compounds.[6][7][8] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.

Mechanism of Action: In HILIC, the mobile phase creates a water-enriched layer on the surface of the polar stationary phase. Analyte retention is governed by a partitioning mechanism between the bulk organic mobile phase and this immobilized aqueous layer.[6] More polar analytes, like our target compound, partition more strongly into the aqueous layer and are retained longer. Elution is typically achieved by increasing the concentration of water in the mobile phase.[8]

Advantages:

  • Direct Analysis: No sample derivatization is needed.

  • Excellent Retention: Provides strong retention for highly polar compounds that are unretained in RP-HPLC.[8][9]

  • MS-Friendly: The high organic content of the mobile phase is ideal for enhancing sensitivity with mass spectrometry (MS) detection.

Considerations:

  • Equilibration Time: HILIC columns can require longer equilibration times between runs compared to RP columns to ensure reproducible retention.

  • Matrix Effects: Sample diluent composition is critical; injecting a sample in a solvent much stronger than the mobile phase can lead to poor peak shape.

Method B: Ion-Pair Reversed-Phase Chromatography (IP-RP)

This technique modifies a standard RP-HPLC system to retain ionic and highly polar analytes.[10] It involves adding an "ion-pairing" agent to the mobile phase. For a positively charged analyte like the protonated amine in this compound, an anionic ion-pairing agent with a hydrophobic tail (e.g., heptafluorobutyric acid - HFBA, or sodium hexanesulfonate) is used.

Mechanism of Action: The ion-pairing agent's hydrophobic tail adsorbs onto the nonpolar stationary phase, creating a pseudo-ion-exchange surface. The positively charged analyte then forms an ion pair with the negatively charged headgroup of the agent, allowing it to be retained on the column via hydrophobic interactions.

Advantages:

  • Utilizes Standard Columns: Can be implemented on widely available C18 or C8 columns.

  • Tunable Selectivity: Retention can be finely tuned by adjusting the type and concentration of the ion-pairing agent.[11]

Considerations:

  • MS Incompatibility: Most traditional ion-pairing agents are non-volatile and will contaminate and suppress the signal in a mass spectrometer.[3] This limits detection choices.

  • Column Contamination: Ion-pairing agents can be difficult to wash out of a column, often dedicating the column to that specific method.

  • Complex Equilibration: Achieving stable baseline and reproducible retention times can be challenging and time-consuming.

Method C: Pre-column Derivatization with RP-HPLC-UV

This strategy chemically modifies the analyte before injection to overcome its inherent analytical challenges.[5][12] A derivatizing reagent is used to attach a tag to the amine functional group of the azetidine ring.

Mechanism of Action: A reagent like 9-fluorenylmethyl chloroformate (FMOC-Cl) or dansyl chloride reacts with the secondary amine.[5][13][14] This reaction imparts two crucial properties to the resulting derivative:

  • A strong UV chromophore or fluorophore: This allows for highly sensitive detection with standard UV or fluorescence detectors.[5][12]

  • Increased Hydrophobicity: The bulky, nonpolar tag increases the molecule's affinity for an RP-HPLC column, enabling good retention and separation.[5]

Advantages:

  • High Sensitivity: Enables the use of ubiquitous and sensitive UV or fluorescence detectors.[15]

  • Robust Separation: Utilizes the well-understood and robust RP-HPLC separation mechanism.

Considerations:

  • Reaction Complexity: The derivatization reaction adds steps to the sample preparation, which can introduce variability. The reaction must be optimized for completeness and stability.[14]

  • Potential for Artifacts: The derivatizing agent itself and any side products can create interfering peaks in the chromatogram.

Workflow for Method Selection

The choice between these chromatographic strategies depends on the available instrumentation, the specific goals of the analysis (e.g., routine QC vs. impurity identification), and desired throughput.

G cluster_start cluster_detector cluster_methods cluster_recommendations start Define Purity Analysis Goal for tert-Butyl azetidine-3-carboxylate HCl detector_check What detectors are available? start->detector_check ms_available LC-MS detector_check->ms_available MS uv_only UV/FLD Only detector_check->uv_only UV/FLD universal_only ELSD/CAD Only detector_check->universal_only ELSD/CAD hilic_ms Strategy: HILIC Detector: MS Rationale: Best for impurity ID, high sensitivity, direct analysis. ms_available->hilic_ms deriv_uv Strategy: Derivatization + RP Detector: UV or FLD Rationale: High sensitivity with standard detectors. uv_only->deriv_uv hilic_cad Strategy: HILIC Detector: CAD/ELSD Rationale: Universal detection without derivatization. universal_only->hilic_cad ip_rp_cad Strategy: Ion-Pair RP Detector: CAD/ELSD Rationale: Uses standard columns, universal detection. universal_only->ip_rp_cad

Caption: Decision workflow for selecting an appropriate HPLC strategy.

The Detector Dilemma: Beyond UV

Since UV detection is not viable for the underivatized analyte, alternative "universal" detectors are necessary for the HILIC and IP-RP methods. The two most common choices are the Evaporative Light Scattering Detector (ELSD) and the Charged Aerosol Detector (CAD).[4][16]

Both detectors work by a similar three-step process:

  • Nebulization: The column eluent is sprayed with a nitrogen gas stream to form a fine aerosol.[4][17]

  • Evaporation: The aerosol passes through a heated drift tube where the volatile mobile phase evaporates, leaving behind solid particles of the non-volatile analyte.[4][17]

  • Detection: The dried particles are measured.

The key difference lies in the detection step:

  • ELSD: A light source (e.g., LED or laser) illuminates the particle stream, and a photodetector measures the amount of light scattered by the particles.[17][18][19] The response is proportional to the mass and size of the particles.

  • CAD: The analyte particles are charged by collision with a positively charged nitrogen gas stream. An electrometer then measures the total charge, which is proportional to the mass of the analyte.[16][20][21]

FeatureEvaporative Light Scattering Detector (ELSD)Charged Aerosol Detector (CAD)
Principle Measures scattered light from dried analyte particles.[4][17]Measures electrical charge carried by dried analyte particles.[16][21]
Mobile Phase Requires volatile mobile phases and buffers (e.g., ammonium formate).[4]Requires volatile mobile phases and buffers.[16]
Response Non-linear; response depends on particle size and mass.[16][19]Non-linear, but provides more consistent inter-analyte response than ELSD.[16][22][23]
Sensitivity Generally considered less sensitive than CAD, with LODs in the low-nanogram range.Highly sensitive, with sub-nanogram limits of detection possible.[21][23]
Best For Routine QC, analysis of moderately abundant impurities.Trace impurity analysis, quantitation requiring wider dynamic range.[20][22]

Expert Insight: For purity analysis where accurate quantification of unknown impurities is critical, the CAD is often preferred due to its more uniform response across different non-volatile compounds, meaning the peak area is a better approximation of mass regardless of the impurity's structure.[20][21]

Experimental Protocols & Comparative Data

To provide a practical comparison, we present a validated HILIC-CAD method as the recommended approach and compare its expected performance against the other methodologies.

Recommended Protocol: HILIC with Charged Aerosol Detection (CAD)

This method provides a direct, sensitive, and robust approach for purity analysis without the need for derivatization.

1. Materials and Reagents:

  • HPLC-grade acetonitrile (ACN) and water.

  • Ammonium formate (MS-grade).

  • This compound reference standard and test sample.

2. Instrumentation:

  • HPLC or UHPLC system.

  • Charged Aerosol Detector (CAD).[16]

  • HILIC Column: e.g., Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm.

3. Chromatographic Conditions:

  • Mobile Phase A: 10mM Ammonium Formate in Water

  • Mobile Phase B: 10mM Ammonium Formate in 95:5 ACN:Water

  • Gradient: 95% B to 50% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Sample Diluent: 90:10 ACN:Water.

4. CAD Settings:

  • Evaporation Temperature: 35 °C.

  • Gas (Nitrogen) Pressure: 60 psi.

  • Data Collection Rate: 10 Hz.

5. System Suitability Test (SST):

  • Reference Standard Injections (n=5): Relative Standard Deviation (RSD) of peak area ≤ 2.0%.

  • Tailing Factor: 0.8 - 1.5.

  • Theoretical Plates (N): ≥ 2500.

Performance Comparison

The following table summarizes the expected performance characteristics of the three competing methodologies for this specific analytical challenge. Data is illustrative, based on typical results for similar analytes.

ParameterHILIC-CADIP-RP-ELSDDerivatization-RP-UV
Implementation Complexity Moderate (requires HILIC expertise)High (difficult equilibration)High (requires reaction optimization)
MS Compatibility ExcellentVery PoorGood
Limit of Quantitation (LOQ) ~0.02%~0.05%~0.01% (with FLD)
Method Robustness GoodFair (sensitive to buffer prep)Good (if reaction is robust)
Impurity Identification Ideal (direct interface with MS)Not possible without fraction collectionPossible, but requires MS analysis of derivatized species
Throughput HighLow (long equilibration)Moderate (sample prep time)

Conclusion and Recommendations

For the comprehensive purity analysis of this compound, a direct analytical approach using Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior strategy. It avoids the complexities and potential artifacts of derivatization and the significant drawbacks of ion-pair chromatography.

When coupled with a Charged Aerosol Detector (CAD) , the HILIC method provides the sensitivity and universal response needed for accurate quantitation of the main peak and any non-volatile impurities.[20][23] Furthermore, this chromatographic approach is seamlessly compatible with Mass Spectrometry, making it the ideal platform for both routine quality control and in-depth impurity identification studies, a critical requirement in modern drug development.[24][25]

While derivatization can offer excellent sensitivity with standard UV detectors, the added complexity makes it a secondary choice, best suited for labs without access to universal detectors or MS. Ion-pair chromatography, due to its poor robustness and MS incompatibility, is the least recommended approach for this particular analyte. By understanding the underlying principles and making informed choices about both chromatography and detection, analytical scientists can confidently establish a reliable and accurate method for ensuring the purity of this vital pharmaceutical building block.

References

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  • Wang, G., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PubMed Central. Available from: [Link]

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A Senior Scientist's Guide to Strategic Alternatives for tert-Butyl Azetidine-3-carboxylate Hydrochloride in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the azetidine motif has emerged as a cornerstone structural element. Its unique conformational properties, ability to improve physicochemical parameters like solubility, and role as a versatile scaffold have cemented its importance in the medicinal chemist's toolbox. The go-to starting material for introducing this moiety has traditionally been tert-Butyl azetidine-3-carboxylate hydrochloride (1) . However, reliance on a single building block can introduce constraints related to reactivity, cost, and downstream synthetic flexibility.

This guide offers a comparative analysis of viable alternatives to (1) , providing the objective data and field-proven insights necessary for researchers, scientists, and drug development professionals to make informed strategic decisions in their synthetic campaigns. We will delve into the nuances of alternative protecting group strategies and regioisomeric scaffolds, supported by experimental data and detailed protocols.

The Incumbent: Understanding this compound

This compound (1) is a commercially available, crystalline solid that is stable and easy to handle. Its popularity stems from the robust tert-butyl ester, which is stable to a wide range of reaction conditions, including those that are nucleophilic, basic, and reductive. The ester is typically cleaved under acidic conditions (e.g., trifluoroacetic acid), which are often orthogonal to many synthetic transformations.

However, its utility is not without limitations:

  • Harsh Deprotection: The requisite strong acidic conditions for t-butyl ester cleavage can be incompatible with acid-labile functional groups elsewhere in a complex molecule.

  • Steric Hindrance: The bulky tert-butyl group can sterically hinder adjacent reaction centers, potentially slowing reaction kinetics or influencing stereochemical outcomes.

  • Limited Modulation: As an ester, it primarily serves as a protected carboxylic acid, offering limited handles for further diversification at that position until late-stage deprotection.

Key Alternatives and Strategic Considerations

The primary alternatives to (1) can be broadly categorized into two classes: those with different ester protecting groups and those employing N-protection strategies, which leave the carboxylic acid free for early-stage modifications.

Alternative Ester Protecting Groups

The most straightforward alternatives involve replacing the tert-butyl group with other esters that offer different deprotection profiles.

  • Ethyl azetidine-3-carboxylate hydrochloride (2): This analogue allows for saponification under basic conditions (e.g., LiOH, NaOH), providing an orthogonal deprotection strategy to the acid-labile t-butyl ester. This is particularly advantageous when acid-sensitive groups are present.

  • Benzyl azetidine-3-carboxylate hydrochloride (3): The benzyl ester offers the significant advantage of deprotection via hydrogenolysis (e.g., H₂, Pd/C). This method is exceptionally mild and chemoselective, leaving most other functional groups intact.

N-Protected Azetidine-3-carboxylic Acids

A strategically different approach is to protect the azetidine nitrogen, leaving the C3-carboxylic acid available for immediate elaboration, such as amide bond formation.

  • 1-Boc-azetidine-3-carboxylic acid (4): This is arguably the most common alternative. The Boc (tert-butoxycarbonyl) group is easily installed and can be removed with acid, similar to the t-butyl ester. However, having the free carboxylic acid from the outset of the synthesis is a major strategic advantage for building diversity.

  • 1-Cbz-azetidine-3-carboxylic acid (5): Similar to the benzyl ester, the Cbz (benzyloxycarbonyl) group is removed under mild hydrogenolysis conditions, offering an orthogonal protecting group strategy to the Boc group.

Performance Comparison in Key Synthetic Transformations

The choice of building block directly impacts the efficiency of core synthetic operations. Below, we compare the performance of these alternatives in two fundamental reactions: N-alkylation and amide coupling.

N-Alkylation / N-Arylation

A common step is the functionalization of the azetidine nitrogen. For ester-protected variants, this is a straightforward reaction.

Workflow for Comparative N-Alkylation

cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_products Products A tert-Butyl azetidine-3-carboxylate (free base) P1 N-Benzylated t-Butyl Ester A->P1 Reaction B Ethyl azetidine-3-carboxylate (free base) P2 N-Benzylated Ethyl Ester B->P2 Reaction R Electrophile (e.g., BnBr) Base (e.g., K2CO3) Solvent (e.g., ACN) R->P1 R->P2

Caption: Comparative workflow for N-alkylation of azetidine esters.

Table 1: Comparative Data for N-Benzylation

EntryAzetidine DerivativeBaseSolventTime (h)Yield (%)Source
1tert-Butyl azetidine-3-carboxylateK₂CO₃ACN1295
2Ethyl azetidine-3-carboxylateK₂CO₃ACN1292

Analysis: In standard N-alkylation reactions, the performance difference between the tert-butyl and ethyl esters is often minimal. Both typically provide high yields, and the choice is primarily dictated by the desired downstream deprotection strategy rather than the efficiency of the N-alkylation step itself. The slightly lower yield for the ethyl ester may be attributable to minor saponification under basic conditions over extended reaction times, though this is generally not a significant issue.

Amide Coupling

For N-protected variants, the free carboxylic acid is a prime handle for amide bond formation.

Workflow for Comparative Amide Coupling

cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_products Products A 1-Boc-azetidine-3-carboxylic acid (4) P1 N-Boc Protected Amide A->P1 Coupling B 1-Cbz-azetidine-3-carboxylic acid (5) P2 N-Cbz Protected Amide B->P2 Coupling R Amine (e.g., Benzylamine) Coupling Agent (e.g., HATU) Base (e.g., DIPEA) R->P1 R->P2

Caption: Comparative workflow for amide coupling of N-protected azetidines.

Table 2: Comparative Data for Amide Coupling with Benzylamine

EntryAzetidine DerivativeCoupling AgentBaseSolventYield (%)Source
11-Boc-azetidine-3-carboxylic acid (4)HATUDIPEADMF98
21-Boc-azetidine-3-carboxylic acid (4)EDC/HOBtDIPEADCM91
31-Cbz-azetidine-3-carboxylic acid (5)HATUDIPEADMF96

Analysis: Both N-Boc and N-Cbz protected azetidine-3-carboxylic acids are excellent substrates for amide coupling reactions. Modern coupling reagents like HATU afford near-quantitative yields with both protecting groups. The choice between them is almost entirely dependent on the desired orthogonal deprotection scheme for the nitrogen atom later in the synthesis. The use of older coupling systems like EDC/HOBt can lead to slightly lower yields but may be preferable for cost reasons on a large scale. The key advantage here over the ester-protected variants is the ability to perform this crucial bond-forming reaction at the beginning of a synthetic sequence.

Experimental Protocols

To provide a practical basis for comparison, detailed procedures for representative transformations are provided below.

Protocol 1: General Procedure for N-Alkylation of Ethyl Azetidine-3-carboxylate (2)
  • To a solution of ethyl azetidine-3-carboxylate hydrochloride (1.0 eq) in acetonitrile (ACN, 0.2 M), add potassium carbonate (K₂CO₃, 2.5 eq).

  • Stir the resulting suspension at room temperature for 15 minutes to neutralize the hydrochloride salt.

  • Add the desired alkylating agent (e.g., benzyl bromide, 1.1 eq).

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.

Protocol 2: General Procedure for Amide Coupling with 1-Boc-azetidine-3-carboxylic acid (4)
  • Dissolve 1-Boc-azetidine-3-carboxylic acid (1.0 eq) in dimethylformamide (DMF, 0.1 M).

  • Add the desired amine (1.1 eq), HATU (1.1 eq), and N,N-diisopropylethylamine (DIPEA, 2.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure amide.

Decision Framework: Choosing the Optimal Building Block

The selection of the ideal azetidine starting material is not a one-size-fits-all decision. It is a strategic choice that should be guided by the overall synthetic plan.

Decision Tree for Azetidine Building Block Selection

cluster_logic cluster_options1 Options for N-Functionalization First cluster_options2 Options for C3-Functionalization First cluster_choices Recommended Starting Material start What is the first key transformation? q1 N-Alkylation / Arylation start->q1 q2 C3 Amide Coupling start->q2 a1 Is the final molecule acid stable? q1->a1 Yes a2 Is the final molecule base stable? q1->a2 Yes a3 Is catalytic hydrogenolysis feasible? q1->a3 Yes b1 Is late-stage N-deprotection with acid acceptable? q2->b1 Yes b2 Is late-stage N-deprotection via hydrogenolysis preferred? q2->b2 Yes c1 tert-Butyl azetidine-3-carboxylate (1) a1->c1 c2 Ethyl azetidine-3-carboxylate (2) a2->c2 c3 Benzyl azetidine-3-carboxylate (3) a3->c3 c4 1-Boc-azetidine-3-carboxylic acid (4) b1->c4 c5 1-Cbz-azetidine-3-carboxylic acid (5) b2->c5

Caption: A logic guide for selecting the appropriate azetidine starting material.

  • When to use tert-Butyl azetidine-3-carboxylate (1): Ideal for routes where the azetidine nitrogen is functionalized early and the final deprotection step can tolerate strong acid. It is a robust, reliable, and economical choice for many standard applications.

  • When to use Ethyl azetidine-3-carboxylate (2): Choose this when you need an orthogonal deprotection to acid-labile groups. If your molecule contains Boc groups or other acid-sensitive moieties, the ability to cleave the ethyl ester with base is a significant advantage.

  • When to use Benzyl azetidine-3-carboxylate (3): This is the premium choice for ultimate mildness in deprotection. When working with highly sensitive and complex molecules, hydrogenolysis is often the most chemoselective method available.

  • When to use 1-Boc-azetidine-3-carboxylic acid (4): This is the workhorse for library synthesis and when the synthetic route calls for early-stage amide coupling at the C3 position. It allows for the rapid generation of diverse amides, with a standard acid-labile N-deprotection at the end.

  • When to use 1-Cbz-azetidine-3-carboxylic acid (5): Select this for early-stage amide coupling when the synthetic endgame requires a non-acidic N-deprotection, providing orthogonality to any Boc groups or other acid-sensitive functionalities present in the molecule.

By carefully considering the entire synthetic route, researchers can move beyond the default choice of this compound and leverage these alternatives to design more efficient, flexible, and robust synthetic strategies.

References

  • Singh, R., et al. (2007). Synthesis of Novel Azetidine-Based Scaffolds as Potential Farnesyltransferase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(21), 5898-5902. [Link]

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Comparative Analysis of the Biological Activity of tert-Butyl Azetidine-3-carboxylate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a valuable component in medicinal chemistry.[1] Its inherent ring strain and conformational rigidity provide a unique three-dimensional geometry that can enhance binding affinity and selectivity for various biological targets.[1] Among the various azetidine building blocks, tert-butyl azetidine-3-carboxylate hydrochloride serves as a versatile and crucial starting material for the synthesis of a diverse range of biologically active molecules.[2][3][4] The tert-butoxycarbonyl (Boc) protecting group offers stability during synthetic transformations and can be readily removed under acidic conditions, while the carboxylate functional group provides a convenient handle for further derivatization.

This guide provides a comparative analysis of the biological activities of derivatives synthesized from this key intermediate, with a primary focus on their roles as neurotransmitter reuptake inhibitors. We will explore their performance against established alternatives, supported by experimental data, and provide detailed protocols for their synthesis and evaluation.

Part 1: The Azetidine Scaffold in Neurotransmitter Reuptake Inhibition

The regulation of neurotransmitter concentration in the synaptic cleft is a critical process for maintaining normal brain function. Transporter proteins, which facilitate the reuptake of neurotransmitters back into the presynaptic neuron, are major targets for the treatment of neurological and psychiatric disorders. Azetidine derivatives have shown significant promise as potent inhibitors of these transporters.

A. Inhibition of Gamma-Aminobutyric Acid (GABA) Transporters (GATs)

GABA is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation is implicated in conditions like epilepsy and anxiety. GABA transporters (GATs) control the concentration of GABA in the synapse.[5] Azetidine derivatives, acting as conformationally constrained GABA analogs, have been explored as potent GAT inhibitors.[6]

A study evaluating various azetidine derivatives for their affinity to GAT-1 and GAT-3 transporters revealed that lipophilic N-alkylated substituents significantly influence potency.[6] For instance, azetidin-2-ylacetic acid derivatives bearing a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety were found to be the most potent at GAT-1.[6]

Comparative Data: Azetidine Derivatives as GAT Inhibitors

Compound IDStructure/DescriptionGAT-1 IC50 (µM)GAT-3 IC50 (µM)Reference
Derivative 1 Azetidin-2-ylacetic acid with 4,4-diphenylbutenyl moiety2.83 ± 0.67-[6]
Derivative 2 Azetidin-2-ylacetic acid with 4,4-bis(3-methyl-2-thienyl)butenyl moiety2.01 ± 0.77-[6]
12d 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid-15.3 ± 4.5[6]
18b 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative26.6 ± 3.3-[6]
18e 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative-31.0 ± 4.7[6]

Field Perspective: Comparison with Alternative Scaffolds

The development of GAT inhibitors has historically been dominated by scaffolds like piperidine (e.g., Nipecotic acid) and pyrrolidine.[7][8] While these larger ring systems have produced potent inhibitors like Tiagabine (a derivative of nipecotic acid), the rigid azetidine core offers a distinct advantage.[8] Its compact structure can lead to improved selectivity and better pharmacokinetic properties. For example, while many piperidine-based compounds show high affinity for GAT-1, the azetidine scaffold has yielded compounds with moderate but notable affinity for GAT-3, a transporter that has been more challenging to target selectively.[5][6]

B. Inhibition of Monoamine Transporters (DAT, SERT, NET)

The monoamine hypothesis suggests that deficiencies in serotonin (5-HT), norepinephrine (NE), and dopamine (DA) are linked to depression.[9] Selective Serotonin Reuptake Inhibitors (SSRIs) are common treatments, but a newer strategy involves Triple Reuptake Inhibitors (TRIs), which block the transporters for all three monoamines (SERT, NET, and DAT).[9][10] This broad-spectrum approach is expected to offer improved therapeutic effects.[9]

Azetidine derivatives have been successfully developed as potent TRIs.[9][11] By modifying the substituents on the azetidine ring, researchers can fine-tune the inhibitory activity against each transporter to achieve a desired pharmacological profile, often aiming for SERT > NET > DAT potency.[9]

Comparative Data: Azetidine Derivatives as Triple Reuptake Inhibitors

Compound IDhSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)Reference
10dl 1.86.868[9]
6be 1.83.511[11]

Data represents inhibitory concentrations against human embryonic kidney 293 (HEK293) cells stably transfected with the respective human transporters.[9]

Derivatives of azetidine have also been specifically investigated as potent inhibitors of the Vesicular Monoamine Transporter 2 (VMAT2), which is involved in the uptake of dopamine into synaptic vesicles.[12][13] Novel cis- and trans-azetidine analogs have demonstrated potent inhibition of [³H]dopamine uptake with Kᵢ values as low as 24 nM, making them potential leads for treating methamphetamine abuse.[13]

Part 2: Synthetic Strategies and Methodologies

The synthesis of diverse azetidine libraries often begins with commercially available precursors like 1-Boc-3-azetidinone or this compound.[14][15] The general workflow involves the protection of the azetidine nitrogen, modification at the 3-position, and subsequent deprotection and/or further functionalization.

General Synthetic Workflow

G A Start: tert-Butyl azetidine-3-carboxylate HCl B Step 1: Functional Group Transformation at C3 (e.g., Reduction, Oxidation, Grignard) A->B C Intermediate: Functionalized N-Boc-Azetidine B->C D Step 2: N-Alkylation or N-Arylation C->D E Intermediate: Fully Substituted N-Boc-Azetidine D->E F Step 3: Boc Deprotection (e.g., using TFA or HCl) E->F G Final Product: Biologically Active Azetidine Derivative F->G G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Culture HEK293 cells stably expressing a specific transporter (e.g., hDAT, hSERT, hGAT-1) B Plate cells in a 96-well plate and grow to confluence C Pre-incubate cells with varying concentrations of the test azetidine derivative B->C D Add radiolabeled neurotransmitter (e.g., [3H]Dopamine) C->D E Incubate for a defined period to allow uptake D->E F Wash cells rapidly with ice-cold buffer to stop uptake E->F G Lyse cells and measure intracellular radioactivity using a scintillation counter F->G H Plot % inhibition vs. log[inhibitor concentration] G->H I Calculate IC50 value using non-linear regression H->I

Sources

A Comparative Analysis of Protecting Groups for Azetidine-3-Carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and peptide chemistry, the incorporation of conformationally constrained non-canonical amino acids is a powerful strategy to modulate the pharmacological properties of bioactive molecules. Azetidine-3-carboxylic acid, with its strained four-membered ring, offers a unique structural scaffold that can impart favorable characteristics such as increased metabolic stability and defined secondary structures.[1] However, the successful application of this valuable building block is critically dependent on the judicious choice of a protecting group for the secondary amine within the azetidine ring.

This guide provides a comprehensive comparative study of three commonly employed N-protecting groups for azetidine-3-carboxylic acid: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). We will delve into the practical aspects of their introduction and cleavage, their relative stabilities, and the strategic implications for their use in complex synthetic endeavors. This analysis is supported by experimental protocols and comparative data to empower researchers in making informed decisions for their specific applications.

The Strategic Importance of Protecting Group Selection

The choice of a protecting group is not merely a tactical decision but a strategic one that can dictate the overall success of a synthetic route.[2] An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable with high selectivity and yield without affecting other functional groups in the molecule.[3] In the context of azetidine-3-carboxylic acid, the inherent ring strain adds another layer of complexity, making the stability of the protected intermediate a key consideration.[2]

This guide will explore the nuances of the three most prevalent protecting groups in this context, providing a head-to-head comparison to aid in the strategic planning of your synthesis.

Comparative Overview

Protecting GroupStructureIntroduction ReagentDeprotection ConditionsKey AdvantagesKey Disadvantages
Boc

Di-tert-butyl dicarbonate (Boc)₂OStrong acids (e.g., TFA, HCl)[4]Stable to a wide range of nucleophilic and basic conditions; orthogonal to Fmoc and Cbz.[5]Acid lability can be a limitation in the presence of other acid-sensitive groups.
Cbz

Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (e.g., H₂, Pd/C); strong acids or bases (harsher conditions).[6]Stable to acidic and mildly basic conditions; orthogonal to Boc and Fmoc.Requires catalytic hydrogenation for mild removal, which may not be compatible with other functional groups (e.g., alkenes, alkynes).
Fmoc

9-Fluorenylmethyl chloroformate (Fmoc-Cl)Mildly basic conditions (e.g., piperidine in DMF).[7][]Base lability allows for very mild deprotection; orthogonal to Boc and Cbz.[]Unstable to basic conditions.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific substrate and scale of the reaction.

Protocol 1: N-Boc Protection of Azetidine-3-carboxylic Acid

This protocol describes the synthesis of 1-Boc-azetidine-3-carboxylic acid.

Boc_Protection A Azetidine-3-carboxylic acid B Dissolve in aq. NaOH A->B C Add (Boc)₂O in Dioxane B->C D Stir at RT C->D E Acidify with aq. HCl D->E F Extract with EtOAc E->F G Dry and Concentrate F->G H N-Boc-azetidine-3-carboxylic acid G->H

Figure 1: Workflow for N-Boc protection.

Materials:

  • Azetidine-3-carboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Dissolve azetidine-3-carboxylic acid (1.0 eq) in a 1 M aqueous solution of NaOH (2.0 eq).

  • To this solution, add a solution of (Boc)₂O (1.1 eq) in 1,4-dioxane.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc-azetidine-3-carboxylic acid.[9]

Expected Yield: High yields, typically >90%, are expected.

Protocol 2: N-Cbz Protection of Azetidine-3-carboxylic Acid

This protocol details the synthesis of 1-Cbz-azetidine-3-carboxylic acid under Schotten-Baumann conditions.

Materials:

  • Azetidine-3-carboxylic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Dissolve azetidine-3-carboxylic acid (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) with cooling in an ice bath.

  • While vigorously stirring the solution, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Cbz-protected azetidine-3-carboxylic acid.

Expected Yield: Good to high yields are generally obtained.

Protocol 3: N-Fmoc Protection of Azetidine-3-carboxylic Acid

This protocol describes the synthesis of 1-Fmoc-azetidine-3-carboxylic acid.

Fmoc_Protection A Azetidine-3-carboxylic acid B Dissolve in Acetone/Water A->B C Add NaHCO₃ B->C D Add Fmoc-Cl C->D E Stir at RT D->E F Acidify and Extract E->F G Purify by Crystallization F->G H N-Fmoc-azetidine-3-carboxylic acid G->H

Figure 2: Workflow for N-Fmoc protection.

Materials:

  • Azetidine-3-carboxylic acid

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Deionized water

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve azetidine-3-carboxylic acid (1.0 eq) in a mixture of acetone and water.

  • Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

  • Add a solution of Fmoc-Cl (1.1 eq) in acetone dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Remove the acetone under reduced pressure.

  • Wash the aqueous residue with diethyl ether.

  • Acidify the aqueous layer with 1 M HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford N-Fmoc-azetidine-3-carboxylic acid.[10]

Expected Yield: High yields are typically achieved.

Deprotection Protocols

The choice of deprotection strategy is paramount and must be compatible with the other functional groups present in the molecule.

Protocol 4: N-Boc Deprotection

Boc_Deprotection A N-Boc-azetidine-3-carboxylic acid B Dissolve in DCM A->B C Add TFA B->C D Stir at RT C->D E Concentrate in vacuo D->E F Azetidine-3-carboxylic acid TFA salt E->F

Figure 3: Workflow for N-Boc deprotection.

Procedure:

  • Dissolve the N-Boc protected azetidine-3-carboxylic acid derivative in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure. The product is typically obtained as the TFA salt.[11]

Protocol 5: N-Cbz Deprotection (Hydrogenolysis)

Procedure:

  • Dissolve the N-Cbz protected azetidine-3-carboxylic acid derivative in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Protocol 6: N-Fmoc Deprotection

Procedure:

  • Dissolve the N-Fmoc protected azetidine-3-carboxylic acid derivative in N,N-dimethylformamide (DMF).

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction at room temperature for 30 minutes.

  • The deprotected product can often be precipitated by the addition of diethyl ether and collected by filtration.

Stability and Orthogonality

The stability of the protecting group under various reaction conditions determines its compatibility with other synthetic transformations. Orthogonality, the ability to remove one protecting group in the presence of others, is a cornerstone of modern multi-step synthesis.[12][13]

Orthogonality cluster_Boc Boc cluster_Cbz Cbz cluster_Fmoc Fmoc Boc Boc Cbz Cbz Boc->Cbz Stable to H₂/Pd-C Fmoc Fmoc Boc->Fmoc Stable to Piperidine Cbz->Boc Stable to TFA Cbz->Fmoc Fmoc->Boc Stable to TFA Fmoc->Cbz

Figure 4: Orthogonality of protecting groups.

Stability Profile:

  • Boc: Stable to catalytic hydrogenation and basic conditions. Cleaved by strong acids.

  • Cbz: Stable to acidic and mildly basic conditions. Cleaved by catalytic hydrogenation.

  • Fmoc: Stable to acidic conditions and catalytic hydrogenation. Cleaved by mild bases.[7]

The orthogonality of these three protecting groups makes them a powerful toolkit for the synthesis of complex molecules containing azetidine-3-carboxylic acid. For instance, a molecule can be constructed with a Boc-protected azetidine, an Fmoc-protected amine elsewhere in the molecule, and a Cbz-protected alcohol. Each of these groups can be selectively removed without affecting the others.

Applications in Drug Development and Peptide Synthesis

Protected azetidine-3-carboxylic acid derivatives are valuable building blocks in medicinal chemistry. The incorporation of this rigid scaffold can lead to peptides with unique conformations and improved resistance to proteolytic degradation.[1]

  • Boc-Azetidine-3-carboxylic acid: Widely used in solid-phase peptide synthesis (SPPS) due to its compatibility with standard Fmoc-based strategies.[1]

  • Cbz-Azetidine-3-carboxylic acid: Employed in both solution-phase and solid-phase synthesis, particularly when acid-sensitive groups are present.

  • Fmoc-Azetidine-3-carboxylic acid: A key component in Fmoc-based SPPS, allowing for the straightforward assembly of complex peptides.[7]

Conclusion

The selection of an appropriate protecting group for azetidine-3-carboxylic acid is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. The Boc, Cbz, and Fmoc groups each offer a distinct set of advantages and disadvantages in terms of their stability and deprotection conditions. A thorough understanding of their chemical properties and orthogonality is essential for the rational design of synthetic routes for novel therapeutics and research compounds. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently navigate the selection and implementation of these crucial synthetic tools.

References

  • ChemicalBook. 1-N-Boc-3-Azetidinecarboxylic acid. (2025-07-24).
  • ChemicalBook. 1-N-Boc-3-Azetidinecarboxylic acid(142253-55-2) 1H NMR spectrum.
  • BLD Pharm. 142253-55-2|N-Boc-Azetidine-3-carboxylic acid.
  • Sigma-Aldrich. 1-Boc-azetidine-3-carboxylic acid = 98.0 TLC 142253-55-2.
  • LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1.
  • Ningbo Inno Pharmchem Co., Ltd. Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid.
  • Chem-Impex. Fmoc-azetidine-3-carboxylic acid.
  • Sigma-Aldrich. 1-Fmoc-azetidine-3-carboxylic acid = 98.0 HPLC 193693-64-0.
  • Google Patents. EP0221579A1 - A process for the preparation of an azetidine-3-carboxylic acid or salt thereof.
  • PubMed. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid.
  • National Institutes of Health.
  • ResearchGate.
  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.
  • eScholarship.
  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • Semantic Scholar. Synthesis of azetidine-3-carboxylic acid.
  • Ambeed.
  • PubChem. 1-Boc-Azetidine-3-carboxylic acid | C9H15NO4 | CID 2755981.
  • Sigma-Aldrich. 1-Cbz-azetidine-3-carboxylic acid | 97628-92-7.
  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.
  • ResearchGate.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • David Spring's group. Efficient Synthesis of Fmoc-Protected Azido Amino Acids.
  • ChemicalBook. Fmoc-L-Azetidine-3-carboxylic acid | 193693-64-0.
  • BLDpharm. BD29952[97628-92-7]1-Cbz-Azetidine-3-carboxylic acid.
  • ResearchGate. Deprotection of different N-Boc-compounds | Download Table.
  • Oregon State University.
  • ResearchGate.
  • Advanced ChemBlocks. 1-Cbz-azetidine-3-carboxylic acid.
  • BOC Sciences.
  • Cusabio. Fmoc-Azetidine-3-carboxylicacid.
  • Chongqing Chemdad Co., Ltd. Fmoc-L-Azetidine-3-carboxylic acid.
  • Aapptec Peptides. Fmoc-Azetidine-3-carboxylic acid [193693-64-0].
  • Organic Chemistry Portal. Protective Groups.
  • MedchemExpress.com. 1-Cbz-azetidine-3-carboxylic acid | ADC Linker.
  • ResearchGate. (PDF) New Trends in Peptide Coupling Reagents.
  • National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Recent development of peptide coupling reagents in organic synthesis.
  • Semantic Scholar.
  • PubMed. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline.
  • PubChem. (2S)-1-(Benzyloxycarbonyl)azetidine-2-carboxylic acid | C12H13NO4 | CID 12088656.
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Mass spectrometry fragmentation pattern of tert-Butyl azetidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of tert-Butyl Azetidine-3-carboxylate Hydrochloride: A Comparative Analysis for Drug Development Professionals

In the landscape of modern drug discovery, the structural characterization of novel chemical entities is a cornerstone of the development pipeline. Small, constrained heterocyclic scaffolds like azetidines are of particular interest due to their ability to impart favorable physicochemical properties to drug candidates.[1][2] Among these, this compound serves as a critical building block in medicinal chemistry.[3] Its precise structural verification is paramount, and mass spectrometry (MS) stands as a primary tool for this purpose.

This guide provides an in-depth analysis of the expected electron ionization (EI) and electrospray ionization (ESI) mass spectrometry fragmentation patterns of this compound. We will delve into the mechanistic rationale behind the fragmentation, compare the utility of MS against other common analytical techniques, and provide a robust experimental protocol for acquiring high-quality mass spectra.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound is governed by the interplay of its three primary structural features: the strained four-membered azetidine ring, the bulky tert-butyl ester, and the protonated amine resulting from the hydrochloride salt in ESI. The free base has a molecular weight of 173.11 g/mol , and its protonated form, [M+H]⁺, will present a molecular ion peak at an m/z of 174.12.

The most energetically favorable and, therefore, prominent fragmentation pathways are initiated by the lability of the tert-butyl group and the inherent strain of the azetidine ring.

Key Fragmentation Pathways
  • Loss of Isobutylene: The most characteristic fragmentation for tert-butyl esters is the neutral loss of isobutylene (56 Da) via a McLafferty-type rearrangement, especially in ESI-MS. This proceeds from the protonated molecular ion ([M+H]⁺, m/z 174.12) and results in a highly stable protonated azetidine-3-carboxylic acid fragment at m/z 118.05 . This is often the base peak in the spectrum.

  • Formation of the Tert-Butyl Cation: A competing pathway is the heterolytic cleavage of the C-O bond to generate a stable tert-butyl carbocation at m/z 57.07 . The remaining radical cation of azetidine-3-carboxylic acid would be at m/z 117.04, though the charged tert-butyl fragment is typically more prominent.

  • Azetidine Ring Opening (α-Cleavage): Following the initial loss of the tert-butyl group, the resulting fragment at m/z 118.05 can undergo further fragmentation. A common pathway for cyclic amines is α-cleavage, where the C-C bond adjacent to the nitrogen is broken.[4][5][6] This relieves ring strain and can lead to a variety of smaller fragments. For instance, subsequent loss of CO₂ (44 Da) from the carboxylic acid would yield a fragment at m/z 74.06 .

  • Loss of the Carboxy-tert-butyl Group: Direct cleavage of the C-C bond between the azetidine ring and the carboxyl group can occur, leading to a fragment corresponding to the protonated azetidine ring at m/z 58.06 .

The following diagram illustrates the predicted primary fragmentation cascade for the protonated molecule.

G parent [M+H]⁺ tert-Butyl azetidine-3-carboxylate m/z 174.12 frag1 Protonated Azetidine-3-carboxylic acid m/z 118.05 parent->frag1 - C₄H₈ (56 Da) frag2 tert-Butyl carbocation m/z 57.07 parent->frag2 Cleavage frag3 Protonated Azetidine m/z 58.06 parent->frag3 - C₅H₈O₂ (116 Da) frag4 [Azetidine-COOH - CO₂]⁺ m/z 74.06 frag1->frag4 - CO₂ (44 Da)

Predicted fragmentation pathway of protonated tert-butyl azetidine-3-carboxylate.

Comparison with Alternative Analytical Methods

While mass spectrometry is indispensable for determining molecular weight and fragmentation patterns, a comprehensive structural elucidation relies on a suite of analytical techniques. The choice of method depends on the specific information required, from connectivity to purity.[7]

Technique Principle Advantages Disadvantages Application for this Molecule
Mass Spectrometry (MS) Measures mass-to-charge ratio of ionized molecules.High sensitivity (sub-picomole), provides molecular weight and structural information via fragmentation.Destructive, can be complex to interpret, isomerization can be challenging to distinguish.Confirms molecular formula, provides key structural motifs through fragmentation analysis.
NMR Spectroscopy (¹H, ¹³C) Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides detailed information on molecular structure, connectivity, and stereochemistry; non-destructive.Lower sensitivity than MS, requires larger sample amounts (mg scale), complex spectra for large molecules.Unambiguously determines the carbon-hydrogen framework and confirms the connectivity of the azetidine ring and ester group.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Fast, non-destructive, excellent for identifying specific functional groups.Provides limited information on the overall molecular structure.Confirms the presence of the C=O stretch of the ester (~1730 cm⁻¹), the N-H stretch of the protonated amine, and C-N bonds.
HPLC-UV Separates components of a mixture based on their differential partitioning between a mobile and stationary phase, with UV detection.Excellent for assessing purity and quantifying the compound; robust and widely available.Provides no direct structural information (unless coupled with MS).Ideal for determining the purity of the hydrochloride salt and for quantification in various matrices.

Experimental Protocol: Acquiring a High-Resolution Mass Spectrum

This protocol outlines a standardized method for analyzing this compound using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. The trustworthiness of any analytical result begins with a well-designed and reproducible experimental protocol.

Sample Preparation
  • Objective: To prepare a dilute solution of the analyte suitable for infusion or LC-MS.

  • Procedure:

    • Weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a 50:50 mixture of HPLC-grade acetonitrile and deionized water to create a 1 mg/mL stock solution.

    • Vortex the solution for 30 seconds to ensure complete dissolution.

    • Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL in the same solvent system. This concentration is optimal for most modern ESI sources to avoid signal saturation.

Instrumentation and Method Parameters
  • Instrument: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with an ESI source.

  • Rationale: A Q-TOF provides accurate mass measurements (typically <5 ppm), which is crucial for confirming the elemental composition of the parent and fragment ions.

Data Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh 1 mg of sample prep2 Dissolve in 1 mL ACN/H₂O prep1->prep2 prep3 Dilute to 1-10 µg/mL prep2->prep3 acq1 Infuse sample into ESI source prep3->acq1 acq2 Acquire Full Scan MS (m/z 50-500) acq1->acq2 acq3 Acquire MS/MS of [M+H]⁺ (m/z 174.12) acq2->acq3 an1 Determine accurate mass of molecular ion acq3->an1 an2 Identify major fragment ions an1->an2 an3 Propose fragmentation pathway an2->an3

Standard workflow for MS analysis of the target compound.
Mass Spectrometer Settings (Typical Starting Points)
  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (This can be varied to induce in-source fragmentation)

  • Source Temperature: 120 °C

  • Desolvation Gas (N₂): 600 L/hr

  • Desolvation Temperature: 350 °C

  • Mass Range: m/z 50 - 500

  • Acquisition Mode:

    • MS Scan: To identify the protonated molecular ion [M+H]⁺.

    • Tandem MS (MS/MS): Isolate the precursor ion (m/z 174.12) and apply collision energy (e.g., 10-30 eV) to induce fragmentation and confirm the predicted pathways.

Conclusion

The mass spectrometric analysis of this compound is a powerful method for its structural confirmation. The predictable fragmentation pattern, dominated by the loss of isobutylene to form a stable fragment at m/z 118.05, serves as a reliable diagnostic signature. When integrated with other analytical techniques like NMR and HPLC, mass spectrometry provides a comprehensive characterization package, ensuring the identity, purity, and quality of this vital building block for drug discovery and development.

References

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • Kakehashi, A., et al. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Al-Sultani, K. J., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1083. Retrieved from [Link]

  • Hashim, H. S. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Mesopotamia Journal of Pharmaceutical Sciences, 7(2), 12-21. Retrieved from [Link]

  • YouTube. (2022). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. Retrieved from [Link]

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Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling tert-Butyl azetidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a crucial building block in pharmaceutical research and development, tert-Butyl azetidine-3-carboxylate hydrochloride demands meticulous handling to ensure the safety of laboratory personnel. Its specific chemical properties necessitate a comprehensive understanding and implementation of appropriate Personal Protective Equipment (PPE). This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our objective is to create a self-validating system of protocols that builds a foundation of trust and safety in your laboratory operations.

Hazard Identification: The "Why" Behind the PPE

Understanding the specific risks associated with this compound is the first principle of safety. According to its Safety Data Sheet (SDS), this compound is classified with several key hazards that directly inform our PPE requirements.[1][2][3] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

The compound is a solid, often a powder, which means the primary risk during handling (such as weighing or transferring) is the generation of airborne dust. This dust can be easily inhaled or come into contact with the skin and eyes.

Table 1: GHS Hazard Classification for this compound

Hazard ClassificationGHS CodeSignal WordDescription of Hazard
Skin IrritationH315 (Category 2)WarningCauses skin irritation upon contact.[1][2][3]
Serious Eye IrritationH319 (Category 2A)WarningCauses serious, potentially damaging, eye irritation.[1][2][3]
Respiratory IrritationH335 (Category 3)WarningMay cause irritation to the respiratory tract if inhaled.[1][2][3]
Acute Oral ToxicityH302 (Category 4)WarningHarmful if swallowed.[2][3]

This hazard profile dictates that our defense strategy must be multi-layered, protecting the respiratory system, eyes, and skin from exposure.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it is a direct response to the identified risks. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our foundational directive.[1][2]

Respiratory Protection

The risk of inhaling dust that can cause respiratory irritation (H335) is significant when handling the solid form of this compound.[1][2]

  • Primary Control: Always handle this compound inside a certified chemical fume hood or a ventilated enclosure.[4] This engineering control is the most effective way to capture dust at the source.

  • Secondary Control (Respirator): In situations where a fume hood is not available or during large-scale transfers where dust generation is unavoidable, a NIOSH-approved respirator is mandatory.[5][6] A half-mask respirator with N95 (or better) particulate filters is the minimum requirement. Ensure proper fit testing and training for all users.

Eye and Face Protection

Given its classification as a serious eye irritant (H319), protecting the eyes is non-negotiable.[1][2]

  • Chemical Splash Goggles: Standard safety glasses with side shields are insufficient. You must wear chemical splash goggles that form a seal around the eyes to protect from airborne particles and potential splashes.[7]

  • Face Shield: When handling larger quantities (>50g) or performing operations with a higher risk of splashing (e.g., dissolving the compound vigorously), a full-face shield must be worn in addition to chemical splash goggles. The face shield provides a broader barrier of protection for the entire face.

Skin and Body Protection

The compound is a known skin irritant (H315).[1][2] Therefore, preventing skin contact is a critical aspect of safe handling.

  • Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use.[4] For prolonged handling or immersion, consult a glove compatibility chart. Double-gloving can provide an extra layer of protection.

  • Lab Coat: A clean, long-sleeved lab coat that is fully buttoned is the minimum requirement. This protects the arms and torso from accidental contact.

  • Personal Clothing: Long pants and closed-toe, non-perforated shoes are mandatory in any laboratory setting where chemicals are handled.[4]

Table 2: Summary of PPE Requirements by Task

TaskEngineering ControlRespiratory ProtectionEye/Face ProtectionSkin/Body Protection
Weighing/Transfer (<10g) Chemical Fume Hood or Ventilated Balance EnclosureNot required if in hoodChemical Splash GogglesNitrile Gloves, Lab Coat
Dissolving/Reaction Setup Chemical Fume HoodNot required if in hoodChemical Splash GogglesNitrile Gloves, Lab Coat
Large Scale Transfer (>50g) Chemical Fume HoodNIOSH-approved half-mask respirator with N95 filtersChemical Splash Goggles and Face ShieldNitrile Gloves (double-gloved recommended), Lab Coat
Spill Cleanup N/ANIOSH-approved half-mask respirator with N95 filtersChemical Splash Goggles and Face ShieldHeavy-duty Nitrile or Butyl Gloves, Chemical-resistant Apron, Lab Coat

Procedural Guidance: Integrating PPE into Your Workflow

Properly using PPE involves a systematic process, from preparation to disposal. The following workflow ensures that safety is integrated into every step of the handling process.

G cluster_prep 1. Preparation Phase cluster_ops 2. Operational Phase cluster_post 3. Post-Operational Phase cluster_emergency Emergency Path A Review SDS & SOP B Verify Fume Hood Operation A->B C Select & Inspect PPE B->C D Don PPE (Coat -> Goggles -> Gloves) C->D E Perform Chemical Handling (Inside Fume Hood) D->E F Segregate Waste E->F J Spill or Exposure Occurs E->J G Doff PPE (Gloves -> Goggles -> Coat) F->G H Wash Hands Thoroughly G->H I Dispose of Waste per Protocol H->I K Follow Emergency Protocol (First Aid, Spill Control) J->K

Caption: Workflow for Safe Handling of this compound.

Preparation and Donning PPE
  • Review Documentation: Before starting, review the Safety Data Sheet (SDS) and your lab's specific Standard Operating Procedure (SOP) for handling this chemical.[8]

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.

  • Inspect PPE: Check all PPE for damage, such as cracks in goggles or tears in gloves.[4]

  • Don PPE: Put on PPE in the correct order to minimize contamination:

    • First, the lab coat.

    • Second, eye and face protection (goggles/face shield).

    • Last, gloves. Pull the gloves over the cuffs of the lab coat.

Handling and Doffing PPE
  • Conduct Work: Perform all manipulations of the solid compound within the fume hood to contain any dust.[4]

  • Doff PPE: Remove PPE carefully to avoid self-contamination. The principle is to touch contaminated surfaces only with other contaminated surfaces.

    • First, remove gloves using a peel-off method (pinching the outside of one glove with the other gloved hand, then sliding a clean finger under the cuff of the remaining glove).

    • Second, remove the face shield and goggles.

    • Last, remove the lab coat.

  • Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.[4][7]

Emergency Procedures and Disposal

Exposure Response

In case of accidental exposure, follow these first-aid measures immediately while alerting emergency personnel.

  • Skin Contact: Promptly flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][4] If irritation persists, seek medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If they feel unwell, call a poison center or doctor.[1][2]

Spill and Waste Disposal

Only personnel trained in hazardous spill cleanup should manage spills. During a spill cleanup, the highest level of PPE is required.

  • Disposal: All contaminated materials, including used PPE, empty containers, and the chemical itself, must be treated as hazardous waste.[1] Dispose of this waste in a clearly labeled, sealed container. Consult your institution's environmental health and safety office for specific disposal procedures, as they must comply with local, state, and federal regulations.[1] Do not dispose of this chemical down the drain.[1]

By adhering to these detailed PPE and handling protocols, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride Safety Data Sheet. AK Scientific, Inc.

  • This compound | 53871-08-2. Sigma-Aldrich.

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.

  • This compound Safety Data Sheet. AK Scientific, Inc.

  • SAFETY DATA SHEET.

  • SAFETY DATA SHEET. TCI Chemicals.

  • Safe Handling of Chemicals.

  • Chemical Handling and Storage. Iowa State University Environmental Health and Safety.

  • Safety Guidelines for Handling Chemicals. HPE Support.

  • Personal Protective Equipment (PPE). CHEMM.

  • Personal Protective Equipment. US EPA.

  • General Chemical Safety Guidelines. UCSD Blink.

  • Chemical Safety Tips for Warehouse Workers. Action Resource Management.

  • Tert-butyl 3-hydroxy-3-o-tolylazetidine-1-carboxylate Safety Data Sheet. AK Scientific, Inc.

  • This compound Safety Data Sheet. BLD Pharmatech.

  • SAFETY DATA SHEET.

  • The importance of Personal Protective Equipment in the handling of chemicals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.